Product packaging for Drofenine(Cat. No.:CAS No. 1679-76-1)

Drofenine

Cat. No.: B1670948
CAS No.: 1679-76-1
M. Wt: 317.5 g/mol
InChI Key: AGJBLWCLQCKRJP-UHFFFAOYSA-N
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Description

2-cyclohexyl-2-phenylacetic acid 2-(diethylamino)ethyl ester is a member of benzenes.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31NO2 B1670948 Drofenine CAS No. 1679-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1679-76-1

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate

InChI

InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3

InChI Key

AGJBLWCLQCKRJP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2

Appearance

Solid powder

Other CAS No.

1679-76-1

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

548-66-3 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

>53.1 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cycloadiphenine
cycloadiphenine hydrochloride
drofenine
hexahydroadiphenine

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Drofenine on Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine is a widely utilized antispasmodic agent clinically employed to alleviate smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts. Its mechanism of action, however, is multifaceted and extends beyond a single pharmacological target. This technical guide provides a comprehensive overview of the established and putative mechanisms by which this compound exerts its relaxant effects on smooth muscle. We delve into its activity as a muscarinic receptor antagonist, a butyrylcholinesterase inhibitor, and a transient receptor potential vanilloid 3 (TRPV3) channel agonist. Furthermore, we explore potential mechanisms, drawn from evidence on structurally related compounds, including phosphodiesterase inhibition and direct calcium channel blockade. This document summarizes key quantitative data, details relevant experimental protocols, and provides signaling pathway diagrams to offer a thorough resource for researchers in pharmacology and drug development.

Introduction

Smooth muscle contractility is a tightly regulated process primarily dependent on the intracellular concentration of calcium ions (Ca²⁺). Spasmolytic agents, such as this compound, achieve their therapeutic effect by interfering with the signaling cascades that lead to an elevation of cytosolic Ca²⁺ and subsequent activation of the contractile apparatus. While historically classified as an anticholinergic agent, recent research has unveiled a more complex pharmacological profile for this compound, involving multiple targets that collectively contribute to its smooth muscle relaxant properties. Understanding this polypharmacology is crucial for its optimal clinical use and for the development of novel, more selective spasmolytics.

Established Mechanisms of Action

Muscarinic Acetylcholine Receptor Antagonism

The primary and most well-established mechanism of action for this compound is its antagonist activity at muscarinic acetylcholine receptors.[1] In smooth muscle, particularly of the gastrointestinal and urinary tracts, parasympathetic nerve fibers release acetylcholine (ACh), which binds to M3 muscarinic receptors.[2][3] These are G-protein coupled receptors (GPCRs) linked to the Gαq subunit.

Signaling Pathway: Activation of the M3 receptor by ACh leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in intracellular Ca²⁺ leads to the formation of a Ca²⁺-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling cross-bridge cycling with actin and resulting in muscle contraction.[3]

This compound acts as a competitive antagonist at these M3 receptors, blocking the binding of ACh and thereby inhibiting this entire signaling cascade, leading to muscle relaxation.[1][4]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_cytosol Ca²⁺ SR->Ca_cytosol Releases Ca_SR Ca²⁺ Calmodulin Calmodulin Ca_cytosol->Calmodulin Binds CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Contraction Smooth Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin Light Chains PDE_Pathway cluster_cytosol Cytosol AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Degraded by PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4->AMP PKA_active PKA (active) PKA_inactive->PKA_active MLCK_active MLCK (active) PKA_active->MLCK_active Inhibits MLCK_inactive MLCK (inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation This compound This compound (putative) This compound->PDE4 Inhibits

References

Pharmacological profile of Drofenine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Profile of Drofenine Hydrochloride

Abstract

This compound hydrochloride is a multifaceted antispasmodic agent with a complex pharmacological profile. Primarily recognized for its smooth muscle relaxant properties, its mechanism of action extends beyond simple anticholinergic effects. This technical guide provides a comprehensive overview of this compound hydrochloride, detailing its mechanisms of action, pharmacodynamic effects, and available quantitative data. It is intended for researchers, scientists, and drug development professionals, offering in-depth information including detailed experimental protocols and visual representations of its signaling pathways to facilitate further investigation and application.

Mechanism of Action

This compound hydrochloride exerts its pharmacological effects through multiple mechanisms, contributing to its profile as a potent antispasmodic and revealing its potential for other therapeutic applications.

  • Antimuscarinic Activity: this compound is an antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It demonstrates a notable affinity for M1 muscarinic receptors, inhibiting carbachol-induced inositol phosphate accumulation.[3] By blocking these receptors on smooth muscle cells, it counteracts the contractile effects of acetylcholine, leading to muscle relaxation. This is a primary contributor to its efficacy in treating spasms in the gastrointestinal, biliary, and urogenital tracts.[1][2][4]

  • Cholinesterase Inhibition: The compound is a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme responsible for hydrolyzing acetylcholine.[3][5][6][7] This action, however, presents a somewhat paradoxical effect, as inhibiting acetylcholine degradation would typically lead to increased cholinergic activity.

  • Ion Channel Modulation:

    • TRPV3 Agonism: this compound has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[8][9] It activates TRPV3 with greater selectivity than other known agonists like 2-APB, showing no significant activation of TRPA1, V1, V2, V4, or M8 channels.[8][9] This interaction suggests a potential role in modulating pain and cutaneous physiology.[1][8]

    • Kv2.1 Channel Inhibition: Recent studies have shown that this compound blocks the voltage-gated potassium channel Kv2.1.[6][10][11] This inhibition has been linked to the amelioration of diabetic peripheral neuropathy-like pathology in animal models and may play a role in neuroprotection.[10][11][12]

  • Phosphodiesterase (PDE) Inhibition: this compound is also reported to function as a phosphodiesterase inhibitor.[4] By preventing the breakdown of intracellular cyclic AMP (cAMP), it promotes smooth muscle relaxation through the cAMP-protein kinase A signaling cascade.[4]

Signaling Pathways

The dual antispasmodic action involving muscarinic antagonism and PDE inhibition can be visualized as follows:

G_Drofenine_Signaling cluster_0 Antimuscarinic Pathway cluster_1 PDE Inhibition Pathway Drofenine1 This compound HCl M_Receptor Muscarinic Receptor (M1/M3) Drofenine1->M_Receptor Antagonizes Gq_PLC Gq/11 -> PLC Activation M_Receptor->Gq_PLC IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Drofenine2 This compound HCl PDE Phosphodiesterase (PDE) Drofenine2->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Primary signaling pathways for this compound's antispasmodic effect.

Pharmacodynamics

The primary pharmacodynamic effect of this compound hydrochloride is the relaxation of visceral smooth muscle. This makes it clinically effective for treating painful spasms associated with:

  • Gastrointestinal Tract: Conditions such as irritable bowel syndrome and other forms of abdominal cramping.[4]

  • Biliary Tract: Relief from biliary colic.[1][2]

  • Urogenital Tract: Alleviating pain from renal colic and treating dysmenorrhea.[1][2][4]

Beyond its antispasmodic effects, its activity at Kv2.1 and TRPV3 channels suggests potential utility in neuropathic pain and other neurological conditions.[10][12]

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound hydrochloride in humans, is not extensively documented in the available literature. This represents a significant gap and an area for future research to fully characterize its clinical profile and optimize dosing regimens.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound hydrochloride from in vitro studies.

TargetParameterValueAssay SystemReference
Butyrylcholinesterase (BChE)Kᵢ3 µMHuman Serum[3][7]
M₁ Muscarinic ReceptorpA₂8.15Carbachol-induced inositol phosphate accumulation in guinea pig cortical slices[3]
Transient Receptor Potential Vanilloid 3 (TRPV3)EC₅₀205 µMWhole-cell patch-clamp assays in TRPV3-overexpressing HEK293 cells[3]

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay

Objective: To determine the inhibitory constant (Kᵢ) of this compound hydrochloride against human serum BChE.

Methodology:

  • Enzyme and Substrate Preparation: Purified human serum BChE is used as the enzyme source. Butyrylthiocholine iodide serves as the substrate, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) is used as the chromogen.

  • Assay Procedure: The reaction is conducted in a 96-well microplate format in a phosphate buffer (pH 7.4).

  • Varying concentrations of this compound hydrochloride are pre-incubated with BChE for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by adding the substrate, butyrylthiocholine.

  • The hydrolysis of butyrylthiocholine produces thiocholine, which reacts with DTNB to form the 5-thio-2-nitrobenzoate anion, a yellow-colored product.

  • Data Acquisition: The rate of color formation is monitored spectrophotometrically by measuring the change in absorbance at 412 nm over time.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The Kᵢ value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) using non-linear regression analysis.

Muscarinic Receptor Functional Assay (Inositol Phosphate Accumulation)

Objective: To determine the functional antagonism (pA₂) of this compound hydrochloride at M₁ muscarinic receptors.

Methodology:

  • Tissue Preparation: Cortical slices are prepared from guinea pig brain tissue, which endogenously expresses M₁ receptors.

  • Radiolabeling: The slices are pre-incubated with myo-[³H]inositol in a physiological salt solution to label the cellular phosphoinositide pools.

  • Inhibition and Stimulation: The labeled slices are washed and then incubated with various concentrations of this compound hydrochloride in the presence of LiCl (to inhibit inositol monophosphatase and allow for inositol phosphate accumulation).

  • Following the pre-incubation with the antagonist, the slices are stimulated with a fixed concentration of the agonist carbachol.

  • Extraction and Quantification: The incubation is terminated by adding an acid (e.g., perchloric acid). The accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.

  • The radioactivity of the eluted inositol phosphate fraction is measured by liquid scintillation counting.

  • Data Analysis: Concentration-response curves for carbachol are generated in the absence and presence of different concentrations of this compound. The Schild regression analysis is used to calculate the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.

Experimental Workflow for BChE Inhibition Assay

BChE_Workflow start Start prep 1. Prepare Reagents (BChE, Substrate, DTNB, This compound dilutions) start->prep pre_incubate 2. Pre-incubate BChE with this compound HCl prep->pre_incubate initiate_reaction 3. Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction monitor_abs 4. Monitor Absorbance (412 nm over time) initiate_reaction->monitor_abs calculate_velocity 5. Calculate Initial Velocities monitor_abs->calculate_velocity analyze 6. Non-linear Regression Analysis (Determine Ki) calculate_velocity->analyze end End analyze->end

Caption: Workflow for determining the Kᵢ of this compound against BChE.

Conclusion

This compound hydrochloride possesses a diverse pharmacological profile characterized by its primary role as an antimuscarinic agent and phosphodiesterase inhibitor, which together account for its effective antispasmodic properties. Furthermore, its interactions with butyrylcholinesterase and key ion channels like TRPV3 and Kv2.1 open avenues for its potential application in other therapeutic areas, including neuropathic pain and neurodegenerative diseases. While its pharmacodynamic effects are well-defined, the lack of comprehensive pharmacokinetic data remains a critical area for future investigation to fully harness its therapeutic potential. The methodologies and data presented herein provide a solid foundation for drug development professionals and researchers exploring the clinical applications of this versatile compound.

References

Drofenine's Interaction with Kv2.1 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the interaction between the antispasmodic drug drofenine and the voltage-gated potassium channel Kv2.1. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this interaction, including quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental designs.

Executive Summary

This compound has been identified as an inhibitor of the Kv2.1 potassium channel.[1] This interaction has demonstrated therapeutic potential, particularly in the context of diabetic peripheral neuropathy and Alzheimer's disease.[1][2] Mechanistically, this compound's blockade of Kv2.1 channels influences a cascade of downstream signaling pathways related to inflammation, apoptosis, and mitochondrial function.[1] This guide synthesizes the available data to provide a clear and detailed resource for professionals working in pharmacology and drug development.

Quantitative Data: this compound's Inhibitory Effects on Kv2.1

The following table summarizes the quantitative data available on the inhibitory action of this compound on Kv2.1 channels. This information is critical for understanding the drug's potency and its effects on the biophysical properties of the channel.

ParameterValueCell TypeExperimental ConditionSource
Kv2.1 Inhibition Concentration-dependentDorsal Root Ganglion (DRG) NeuronsWhole-cell patch clamp[1]
Effect on Neurite Outgrowth Promotes neurite outgrowth by inhibiting Kv2.1DRG Neurons from diabetic miceIn vitro cell culture[1]
Effect on Kv2.1 Expression Inhibits Kv2.1 mRNA and protein expressionDRG tissue from diabetic miceIn vivo studies[1]

Further quantitative data such as IC50 values were not detailed in the provided search results but would be critical for a complete pharmacological profile.

Experimental Protocols

Understanding the methodologies used to elucidate the this compound-Kv2.1 interaction is crucial for reproducing and building upon these findings. The key experimental protocols are detailed below.

Cell Culture and Transfection
  • Cell Lines: Dorsal Root Ganglion (DRG) neurons were isolated from diabetic mice models (Streptozotocin-induced type 1 or db/db type 2).[1]

  • Culture Conditions: Specific media and conditions for neuronal culture would be detailed in the full experimental paper, including supplements to promote neuronal survival and growth.

  • Transfection/Transduction: For in vivo knockdown experiments, adeno-associated virus (AAV9) carrying Kv2.1-RNAi was utilized to specifically reduce Kv2.1 expression in the DRG of mice.[1]

Electrophysiology (Whole-Cell Patch Clamp)
  • Objective: To measure the effect of this compound on the potassium currents mediated by Kv2.1 channels in DRG neurons.

  • Procedure:

    • DRG neurons are isolated and cultured for in vitro recording.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • Voltage protocols are applied to the cell to elicit Kv2.1 currents. These typically involve a holding potential followed by depolarizing steps.

    • This compound is applied to the bath solution at varying concentrations to determine its effect on the amplitude and kinetics of the Kv2.1 currents.

    • Data is acquired and analyzed to quantify the extent of channel block.

Animal Models of Disease
  • Diabetic Peripheral Neuropathy (DPN):

    • Type 1 Model: Induced by streptozotocin (STZ) injection in mice.[1]

    • Type 2 Model: Use of db/db mice, which have a genetic mutation leading to diabetes.[1]

  • Alzheimer's Disease (AD):

    • Details of the specific mouse model used to study AD-like pathology were not specified in the provided search results but would likely involve transgenic mice expressing human amyloid precursor protein and/or presenilin mutations.[2]

Molecular Biology Techniques
  • Western Blotting: To quantify the protein levels of Kv2.1 and other signaling molecules (e.g., IκBα, NF-κB, Bcl-2 family proteins, Caspase-3, CaMKKβ, AMPK, PGC1α) in DRG tissue.[1]

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of Kv2.1 in DRG tissue to determine if this compound's effect is at the transcriptional level.[1]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for studying the this compound-Kv2.1 interaction and the proposed downstream signaling cascades.

experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_model Diabetic Mouse Model (STZ or db/db) aav_injection AAV9-Kv2.1-RNAi Injection (for knockdown) animal_model->aav_injection drofenine_treatment This compound Administration animal_model->drofenine_treatment aav_injection->drofenine_treatment behavioral_tests Assessment of Neuropathy drofenine_treatment->behavioral_tests tissue_collection DRG Tissue Collection behavioral_tests->tissue_collection molecular_analysis Western Blot & qPCR for Kv2.1 tissue_collection->molecular_analysis drg_isolation Isolate DRG Neurons cell_culture Culture Neurons drg_isolation->cell_culture patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp neurite_assay Neurite Outgrowth Assay cell_culture->neurite_assay drofenine_application This compound Application patch_clamp->drofenine_application current_recording Record Kv2.1 Currents drofenine_application->current_recording neurite_assay->drofenine_application

Caption: Experimental workflow for investigating this compound's effect on Kv2.1.

signaling_pathway cluster_channel Channel Interaction cluster_inflammation Inflammation cluster_apoptosis Apoptosis cluster_mitochondria Mitochondrial Function This compound This compound kv21 Kv2.1 Channel This compound->kv21 Inhibits ikba_nfkb IκBα/NF-κB Signaling kv21->ikba_nfkb Suppresses bcl2 Bcl-2 Family Proteins kv21->bcl2 Regulates caspase3 Caspase-3 kv21->caspase3 Regulates camkkb CaMKKβ kv21->camkkb Ameliorates dysfunction via outcome Amelioration of Diabetic Peripheral Neuropathy ikba_nfkb->outcome bcl2->outcome caspase3->outcome ampk AMPK camkkb->ampk pgc1a PGC1α ampk->pgc1a pgc1a->outcome

Caption: Downstream signaling pathways affected by this compound's inhibition of Kv2.1.

Concluding Remarks

The identification of this compound as a Kv2.1 channel inhibitor opens new avenues for therapeutic intervention in neurological disorders characterized by neuronal hyperexcitability and dysfunction.[1][2][3] The data presented in this guide, derived from preclinical studies, underscores the potential of targeting Kv2.1 to modulate complex intracellular signaling cascades involved in inflammation, apoptosis, and mitochondrial health.[1] Further research, particularly focusing on the precise binding site of this compound on the Kv2.1 channel and more extensive pharmacokinetic and pharmacodynamic studies, is warranted to fully elucidate its therapeutic potential and advance it towards clinical applications.

References

Drofenine: A Technical Whitepaper on its Anticholinergic and Antimuscarinic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine, a tertiary amine antispasmodic agent, exerts its pharmacological effects primarily through the antagonism of muscarinic acetylcholine receptors and the inhibition of butyrylcholinesterase. This technical guide provides an in-depth analysis of the anticholinergic and antimuscarinic properties of this compound, presenting quantitative data on its receptor binding affinity and functional antagonism. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action. Notably, while this compound exhibits a significant selectivity for the M1 muscarinic receptor subtype, a comprehensive characterization of its effects on M3, M4, and M5 subtypes is not available in the current scientific literature.

Introduction

This compound is a smooth muscle relaxant that has been utilized for the treatment of conditions such as dysmenorrhea and pain in the gastrointestinal and urogenital tracts.[1] Its therapeutic effects are largely attributed to its anticholinergic properties, which involve the blockade of muscarinic acetylcholine receptors, and its ability to inhibit the enzyme butyrylcholinesterase (BChE).[1][2] Understanding the specific interactions of this compound with different muscarinic receptor subtypes is crucial for elucidating its precise mechanism of action and for the development of more selective therapeutic agents. This whitepaper consolidates the available quantitative data and experimental methodologies related to the anticholinergic and antimuscarinic effects of this compound.

Quantitative Data on Receptor Binding and Functional Antagonism

The affinity of this compound for muscarinic receptor subtypes and its inhibitory effect on butyrylcholinesterase have been quantified in several key studies. The following tables summarize these findings.

Table 1: Muscarinic Receptor Binding Affinities of this compound

Receptor SubtypeLigandPreparationpKi (mean ± SEM)SelectivityReference
M1[3H]-pirenzepineGuinea-pig cortical membranes7.8 ± 0.125-fold vs. M2Kunysz et al., 1988[2]
M2[3H]-quinuclidinyl benzilateGuinea-pig cardiac membranes6.4 ± 0.1-Kunysz et al., 1988[2]
M3--No data available--
M4--No data available--
M5--No data available--

Table 2: Functional Antagonism of Muscarinic Receptors by this compound

Receptor SubtypeAssayAgonistPreparationpA2 (mean)Reference
M1Inositol Phosphate AccumulationCarbacholGuinea-pig cortical slices8.15Kunysz et al., 1988[2]

Table 3: Inhibition of Butyrylcholinesterase by this compound

EnzymeSubstrateMethodKi (mM, mean ± SEM)Inhibition TypeReference
Human Serum ButyrylcholinesteraseButyrylthiocholineKinetic Analysis0.003 ± 0.000CompetitiveBodur et al., 2001[3]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors and the inhibition of butyrylcholinesterase.

Muscarinic Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by acetylcholine. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This compound, by acting as a competitive antagonist, binds to these receptors without activating them, thereby preventing acetylcholine from binding and initiating these downstream signaling cascades. The available data indicates a preference for the M1 receptor subtype.

G cluster_membrane Cell Membrane M1_receptor M1 Receptor Gq11 Gq/11 M1_receptor->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->M1_receptor Binds & Blocks ACh Acetylcholine ACh->M1_receptor Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 1: this compound's antagonism of the M1 muscarinic receptor signaling pathway.

Butyrylcholinesterase Inhibition

Butyrylcholinesterase (BChE) is a serine hydrolase that hydrolyzes acetylcholine, although at a slower rate than acetylcholinesterase (AChE). By inhibiting BChE, this compound can increase the synaptic concentration and prolong the action of acetylcholine. This effect may seem contradictory to its antimuscarinic action; however, the net physiological effect will depend on the relative potencies of this compound at muscarinic receptors versus BChE, as well as the specific tissue and receptor subtype distribution.

G cluster_synapse Synaptic Cleft ACh Acetylcholine Choline_Butyrate Choline + Butyrate BChE Butyrylcholinesterase BChE->ACh Hydrolyzes BChE->Choline_Butyrate Products This compound This compound This compound->BChE Inhibits

Figure 2: Inhibition of Butyrylcholinesterase by this compound.

Experimental Protocols

The following sections detail the methodologies used in the key studies that have characterized the anticholinergic and antimuscarinic effects of this compound.

Muscarinic Receptor Radioligand Binding Assays (Kunysz et al., 1988)

This protocol describes the methods used to determine the binding affinities of this compound for M1 and M2 muscarinic receptors.

G cluster_workflow Radioligand Binding Assay Workflow prep_membranes Prepare Membranes (Guinea-pig cortex for M1, heart for M2) incubation Incubate Membranes with Radioligand ([³H]-pirenzepine for M1, [³H]-QNB for M2) and this compound prep_membranes->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration scintillation Quantify Radioactivity by Liquid Scintillation Counting filtration->scintillation analysis Analyze Data (IC₅₀ determination, Ki calculation) scintillation->analysis

Figure 3: Workflow for Muscarinic Receptor Radioligand Binding Assay.

  • Tissue Preparation:

    • M1 Receptors: Cerebral cortices from male guinea pigs were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 40,000 g for 10 min. The resulting pellet was washed by resuspension and centrifugation.

    • M2 Receptors: Atria from male guinea pigs were dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 40,000 g for 10 min, and the pellet was washed.

  • Binding Assay:

    • M1 Assay: Cortical membranes were incubated with 1 nM [3H]-pirenzepine in 50 mM Tris-HCl buffer (pH 7.4) in the presence of varying concentrations of this compound.

    • M2 Assay: Cardiac membranes were incubated with 0.1 nM [3H]-quinuclidinyl benzilate ([3H]-QNB) in 50 mM Tris-HCl buffer (pH 7.4) in the presence of varying concentrations of this compound.

    • Incubations were carried out for 60 min at 25°C.

  • Separation and Quantification:

    • The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters.

    • The filters were washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters was quantified by liquid scintillation spectrometry.

  • Data Analysis:

    • Non-specific binding was determined in the presence of 1 µM atropine.

    • IC50 values were determined by non-linear regression analysis of the competition binding data.

    • Ki values were calculated using the Cheng-Prusoff equation.

Functional M1 Muscarinic Receptor Assay: Inositol Phosphate Accumulation (Kunysz et al., 1988)

This protocol details the functional assay used to determine the pA2 value of this compound at M1 receptors.

G cluster_workflow Inositol Phosphate Accumulation Assay Workflow slice_prep Prepare Guinea-pig Cortical Slices preincubation Pre-incubate Slices with [³H]-myo-inositol slice_prep->preincubation incubation Incubate with LiCl, Carbachol, and varying concentrations of this compound preincubation->incubation extraction Extract Inositol Phosphates with Chloroform/Methanol/HCl incubation->extraction separation Separate Inositol Phosphates by Anion-Exchange Chromatography extraction->separation quantification Quantify Radioactivity by Liquid Scintillation Counting separation->quantification analysis Analyze Data (Schild analysis to determine pA₂) quantification->analysis

Figure 4: Workflow for Inositol Phosphate Accumulation Assay.

  • Tissue Preparation:

    • Cerebral cortices from male guinea pigs were sliced to a thickness of 350 µm.

  • Pre-incubation and Labeling:

    • The slices were pre-incubated in Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C for 60 min.

    • The slices were then incubated with [3H]-myo-inositol (0.5 µCi/ml) for 60 min to label the phosphoinositide pools.

  • Stimulation and Antagonism:

    • The labeled slices were washed and incubated in fresh buffer containing 10 mM LiCl for 10 min.

    • This compound (at various concentrations) was added 15 min prior to the addition of the agonist, carbachol.

    • The slices were stimulated with carbachol for 45 min.

  • Extraction and Separation:

    • The reaction was terminated by the addition of chloroform/methanol/HCl.

    • The aqueous phase, containing the inositol phosphates, was separated.

    • Total inositol phosphates were separated from free inositol by anion-exchange chromatography using Dowex AG1-X8 columns.

  • Quantification and Data Analysis:

    • The radioactivity of the eluted inositol phosphates was determined by liquid scintillation counting.

    • Concentration-response curves for carbachol in the absence and presence of different concentrations of this compound were constructed.

    • The pA2 value was determined by Schild analysis.

Butyrylcholinesterase Inhibition Assay (Bodur et al., 2001)

This protocol describes the kinetic analysis of BChE inhibition by this compound.

G cluster_workflow Butyrylcholinesterase Inhibition Assay Workflow enzyme_prep Prepare Human Serum Butyrylcholinesterase initiate_reaction Initiate Reaction by adding BChE enzyme_prep->initiate_reaction reaction_setup Set up Reaction Mixture with Butyrylthiocholine (substrate), DTNB, and this compound reaction_setup->initiate_reaction spectrophotometry Monitor Absorbance Change at 412 nm initiate_reaction->spectrophotometry analysis Kinetic Analysis (Dixon or Lineweaver-Burk plots to determine Ki) spectrophotometry->analysis

Figure 5: Workflow for Butyrylcholinesterase Inhibition Assay.

  • Enzyme Source:

    • Human serum was used as the source of butyrylcholinesterase.

  • Assay Principle:

    • The assay is based on the Ellman's method, where the hydrolysis of the substrate, butyrylthiocholine, by BChE produces thiocholine.

    • Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

  • Kinetic Analysis:

    • The reaction was carried out in a phosphate buffer (pH 7.4) at a constant temperature.

    • The rate of the reaction was measured in the absence and presence of various concentrations of this compound.

    • Different concentrations of the substrate, butyrylthiocholine, were used to determine the type of inhibition.

  • Data Analysis:

    • The type of inhibition (competitive, non-competitive, etc.) was determined from Lineweaver-Burk or Dixon plots.

    • The inhibition constant (Ki) was calculated using non-linear regression analysis software.

Conclusion

This compound is an effective antispasmodic agent with a well-defined anticholinergic and antimuscarinic profile. The available scientific evidence robustly demonstrates its potent and selective antagonism at the M1 muscarinic receptor subtype, as evidenced by both radioligand binding and functional assays. Furthermore, its activity as a competitive inhibitor of butyrylcholinesterase contributes to its overall pharmacological profile.

However, a significant knowledge gap exists regarding the interaction of this compound with the M3, M4, and M5 muscarinic receptor subtypes. The absence of such data limits a complete understanding of its selectivity profile and the full spectrum of its potential physiological effects. Further research, employing modern receptor binding and functional assay technologies with cloned human muscarinic receptor subtypes, is warranted to fully characterize the antimuscarinic properties of this compound. Such studies would be invaluable for drug development professionals seeking to design novel antispasmodic agents with improved selectivity and reduced side-effect profiles.

References

Drofenine as a Potential Functional Inhibitor of Acid Sphingomyelinase (FIASMA): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical analysis of Drofenine as a potential Functional Inhibitor of Acid Sphingomyelinase (FIASMA). While this compound exhibits the key physicochemical characteristics of the FIASMA drug class, direct experimental evidence and quantitative data confirming its specific activity against acid sphingomyelinase were not available in published literature at the time of this review. The experimental protocols and pathway descriptions are based on established methodologies for confirmed FIASMAs and represent a framework for the prospective evaluation of this compound.

Introduction to Functional Inhibitors of Acid Sphingomyelinase (FIASMAs)

Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1] The product, ceramide, is a potent bioactive lipid that acts as a second messenger in a multitude of cellular signaling pathways, regulating processes such as apoptosis, cellular stress responses, proliferation, and inflammation.[2]

Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) are a class of compounds that do not directly inhibit the active site of ASM but rather prevent its function through an indirect mechanism.[1] These molecules are typically cationic amphiphilic drugs (CADs), possessing both a hydrophobic ring structure and a hydrophilic side chain with a basic amine group.[3] This structure allows them to passively cross cell membranes and accumulate within the acidic environment of lysosomes via a process known as "ion trapping."[4] Inside the lysosome, they functionally impair ASM, leading to a reduction in ceramide production and subsequent modulation of downstream signaling cascades.[1]

This compound: A FIASMA Candidate Profile

This compound is a tertiary amine with anticholinergic and antispasmodic properties. Its qualification as a strong candidate for FIASMA activity stems from its distinct physicochemical properties, which align with the known characteristics of this drug class.

Physicochemical Properties

The defining features of FIASMAs are their lipophilicity (logP) and basicity (pKa), which govern their ability to accumulate in lysosomes.[5] this compound's properties, detailed in Table 1, are consistent with those of confirmed FIASMAs.

PropertyValue for this compoundTypical Range for FIASMAsSignificance
Molecular Formula C₂₀H₃₁NO₂VariableStructural Information
Molecular Weight 317.5 g/mol [6]< 500 g/mol [5]Adherence to general drug-like properties.
logP (Lipophilicity) 5.3 (Computed)[6]> 3.0[5]High lipophilicity enables passive diffusion across the lysosomal membrane.
Chemical Feature Cationic Amphiphilic Drug (CAD)[3][6]Cationic Amphiphilic[5]Possesses a hydrophobic ring and a hydrophilic, ionizable amine group, essential for the FIASMA mechanism.

Table 1: Physicochemical properties of this compound in the context of FIASMA characteristics.

The FIASMA Mechanism of Action

The functional inhibition of ASM by drugs like this compound is a multi-step process dictated by their chemical nature and the unique environment of the lysosome.

  • Passive Diffusion: In the neutral pH of the cytosol, a portion of the FIASMA population is uncharged, allowing it to passively diffuse across the lysosomal membrane.

  • Acidic Trapping: The lysosomal lumen maintains a highly acidic pH (approx. 4.5-5.0). Upon entering this environment, the basic nitrogen atom of the FIASMA becomes protonated. This positive charge prevents the molecule from diffusing back across the membrane, causing it to accumulate to concentrations several hundred-fold higher than in the cytosol.[7]

  • Membrane Perturbation: The lipophilic portion of the trapped FIASMA inserts into the inner leaflet of the lysosomal membrane.[2]

  • ASM Detachment & Degradation: ASM is anchored to the inner lysosomal membrane through electrostatic interactions. The accumulation of positively charged FIASMA molecules alters the electrostatic potential of the membrane surface, causing the detachment of ASM.[2] Once free in the lysosomal lumen, ASM is rapidly degraded by lysosomal proteases.[8]

This mechanism results in a "functional" inhibition, as the drug does not bind to the enzyme's active site but rather leads to its elimination.

FIASMA_Mechanism cluster_Cytosol Cytosol (pH ~7.2) cluster_Lysosome Lysosome (pH ~4.5) Drofenine_neutral This compound (Uncharged) Drofenine_protonated This compound-H⁺ (Trapped) Drofenine_neutral->Drofenine_protonated Diffusion & Protonation ASM_bound ASM (Active) Drofenine_protonated->ASM_bound Alters Membrane Electrostatics ASM_detached ASM (Detached) ASM_bound->ASM_detached Detachment Degraded_ASM Degraded ASM ASM_detached->Degraded_ASM Degradation Proteases Proteases Proteases->ASM_detached Membrane Lysosomal Membrane Ceramide_Pathway cluster_Inhibition FIASMA Action cluster_Pathway ASM/Ceramide Pathway cluster_Outcomes Cellular Outcomes This compound This compound (as FIASMA) ASM Acid Sphingomyelinase (ASM) This compound->ASM Functional Inhibition Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis ASM->Sphingomyelin Catalyzes Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation StressResponse Stress Response Ceramide->StressResponse Experimental_Workflow start Start: Seed H4 cells in 24-well plates incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Treat cells with this compound (e.g., 10 µM) for 30 min incubate1->treat wash Wash cells with PBS treat->wash lyse Lyse cells with 0.2% Triton X-100 wash->lyse assay Perform ASM activity assay: Add lysate to reaction buffer with ¹⁴C-sphingomyelin lyse->assay incubate2 Incubate for 1h at 37°C assay->incubate2 stop Stop reaction with Chloroform:Methanol incubate2->stop extract Extract aqueous phase (containing ¹⁴C-phosphorylcholine) stop->extract quantify Quantify radioactivity via scintillation counting extract->quantify analyze Analyze Data: Calculate residual ASM activity vs. vehicle control quantify->analyze end End analyze->end

References

Drofenine free base vs hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Properties of Drofenine Free Base versus its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties of this compound free base and its hydrochloride salt. The information is intended to assist researchers, scientists, and drug development professionals in understanding the key characteristics of these two forms of the active pharmaceutical ingredient (API). This document summarizes available quantitative data, outlines detailed experimental protocols for key characterization experiments, and visualizes the known signaling pathways of this compound.

Physicochemical Properties

The conversion of a free base to a salt form is a common strategy in drug development to enhance properties such as solubility and stability.[1] The following tables summarize the available physicochemical data for both this compound free base and its hydrochloride salt. It is important to note that experimental data for the free base is limited in the publicly available literature.

Table 1: General Physicochemical Properties

PropertyThis compound Free BaseThis compound Hydrochloride
Chemical Formula C₂₀H₃₁NO₂[2]C₂₀H₃₂ClNO₂[3]
Molecular Weight 317.47 g/mol [2]353.93 g/mol [3]
CAS Number 1679-76-1[2]548-66-3[3]
Appearance Not specified (likely an oil or solid)White to off-white solid[4]
pKa (Predicted) 9.21 ± 0.25Not applicable

Table 2: Solubility Data

SolventThis compound Free BaseThis compound Hydrochloride
Water Not experimentally determined (expected to be low)≥ 33.3 mg/mL[4]
DMSO Soluble≥ 75 mg/mL[4], 71 mg/mL[5]
Ethanol Not experimentally determined~0.5 mg/mL (in a solution with DMF)
DMF Not experimentally determined~1 mg/mL

Table 3: Thermal Properties

PropertyThis compound Free BaseThis compound Hydrochloride
Melting Point Not experimentally determined145-147 °C
Boiling Point 158 °C at 0.15 Torr (Predicted)Not applicable

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of drug substances like this compound and its salt.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.

  • Apparatus: A calibrated melting point apparatus with a heating block, a thermometer, and sealed capillary tubes.

  • Sample Preparation: A small amount of the dry, powdered sample (this compound hydrochloride) is packed into a capillary tube to a height of 2-4 mm.

  • Procedure:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a constant rate of 1-2 °C per minute.

    • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

  • Calibration: The apparatus should be calibrated using certified reference standards with known melting points.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a substance in water or a buffered solution.[6][7]

  • Materials: The substance to be tested (this compound free base or hydrochloride salt), purified water or a buffer of a specific pH, a constant temperature shaker bath, and an analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the solid substance is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved substance in the clear filtrate is determined using a validated analytical method.

  • Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units.

Stability Testing (Hydrolytic Stability)

This protocol assesses the stability of a drug substance in aqueous solutions at different pH values.

  • Materials: The drug substance, buffers of various pH values (e.g., acidic, neutral, and basic), a temperature-controlled environment (e.g., oven or water bath), and an analytical method to quantify the drug and its degradation products.

  • Procedure:

    • Solutions of the drug substance are prepared in the different pH buffers at a known concentration.

    • The solutions are stored at a specific temperature (e.g., 40 °C) for a defined period.

    • Samples are withdrawn at various time points (e.g., 0, 1, 3, and 6 months) and analyzed for the amount of the remaining drug and the formation of any degradation products.[8]

  • Data Analysis: The rate of degradation can be determined, and the shelf-life of the drug in solution can be estimated. The hydrolysis of the ester linkage in this compound would be a primary focus of such a study.[9]

Signaling Pathways

This compound exerts its pharmacological effects through multiple mechanisms of action. The following diagrams illustrate the key signaling pathways involved.

Anticholinergic (Antimuscarinic) Action

This compound is known to have anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors.[2][5] This action leads to the relaxation of smooth muscles.[3]

Anticholinergic_Action ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (e.g., M3) ACh->M_Receptor Binds to Gq Gq Protein Activation M_Receptor->Gq Relaxation Smooth Muscle Relaxation M_Receptor->Relaxation Leads to This compound This compound This compound->M_Receptor Blocks PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: Anticholinergic action of this compound at the muscarinic receptor.

TRPV3 Agonist Pathway

This compound has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in thermosensation and pain perception.[10][11][12][13][14]

TRPV3_Agonist_Pathway This compound This compound TRPV3 TRPV3 Channel This compound->TRPV3 Activates Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Opens Cellular_Response Downstream Cellular Responses (e.g., modulation of sensation, keratinocyte function) Ca_Influx->Cellular_Response Initiates

Caption: this compound as an agonist of the TRPV3 ion channel.

Kv2.1 Channel Inhibition Pathway

Recent studies have shown that this compound acts as an inhibitor of the Kv2.1 voltage-gated potassium channel, which plays a role in neuronal excitability and has been implicated in various neurological conditions.[15][16]

Kv21_Inhibition_Pathway This compound This compound Kv21 Kv2.1 Channel This compound->Kv21 Inhibits K_Efflux K⁺ Efflux Kv21->K_Efflux Mediates Neuronal_Excitability Modulation of Neuronal Excitability Kv21->Neuronal_Excitability Regulates Repolarization Membrane Repolarization K_Efflux->Repolarization Contributes to Repolarization->Neuronal_Excitability

Caption: Inhibition of the Kv2.1 potassium channel by this compound.

References

A Technical Guide to the Research Applications of Drofenine and Drofenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of the chemical compounds associated with CAS numbers 1679-76-1 (Drofenine) and 548-66-3 (this compound Hydrochloride). This compound is a versatile molecule with a range of biological activities that make it a valuable tool in pharmacological research and a potential candidate for therapeutic development. This document details its primary mechanisms of action, presents key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Compound Identification and Physicochemical Properties

This compound (CAS 1679-76-1) is the free base form of the compound, while this compound Hydrochloride (CAS 548-66-3) is its hydrochloride salt, which is more commonly used in research due to its increased stability and solubility in aqueous solutions.

PropertyThis compoundThis compound Hydrochloride
CAS Number 1679-76-1548-66-3
Molecular Formula C₂₀H₃₁NO₂C₂₀H₃₂ClNO₂
Molecular Weight 317.47 g/mol 353.93 g/mol
Synonyms Cycloadiphenine, Adiphenine HCycloadiphenine hydrochloride, Trasentin H

Core Research Applications and Mechanisms of Action

This compound exhibits a multi-faceted pharmacological profile, with established activity in several key areas of research.

Anticholinergic and Antispasmodic Effects

This compound is a well-documented anticholinergic agent, acting as a non-selective antagonist of muscarinic acetylcholine receptors. This activity underlies its primary application as an antispasmodic, where it effectively relaxes smooth muscle tissue. This makes it a valuable research tool for studying physiological processes involving smooth muscle contraction and for investigating potential treatments for conditions characterized by muscle spasms.

Butyrylcholinesterase (BChE) Inhibition

This compound is a potent and competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters. This inhibitory activity is significant in the context of neurodegenerative diseases, such as Alzheimer's disease, where the role of BChE in acetylcholine metabolism is of considerable interest.

Quantitative Data: BChE Inhibition

CompoundInhibition Constant (Ki)Inhibition Type
This compound3 µMCompetitive
Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism

A significant area of contemporary research on this compound focuses on its role as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. TRPV3 channels are implicated in a variety of physiological processes, including thermosensation, pain perception, and skin barrier function. This compound has been identified as a more selective TRPV3 agonist compared to other commonly used compounds like 2-APB, making it a valuable pharmacological probe for elucidating the functions of this channel.

Experimental Protocol: TRPV3 Agonist Activity Assessment via Calcium Flux Assay

This protocol describes a common method for evaluating the TRPV3 agonist activity of this compound using a cell-based calcium flux assay.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK-293) cells stably overexpressing human TRPV3 are cultured in appropriate media.
  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates at a suitable density and allowed to adhere overnight.

2. Fluorescent Dye Loading:

  • The culture medium is removed, and the cells are washed with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

3. Compound Preparation and Addition:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in assay buffer.
  • The dye-containing buffer is removed, and the cells are washed again.
  • The prepared this compound solutions are added to the respective wells.

4. Fluorescence Measurement:

  • The plate is immediately placed in a fluorescence plate reader.
  • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time. An increase in fluorescence indicates channel activation and calcium influx.

5. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
  • Dose-response curves are generated by plotting ΔF against the logarithm of the this compound concentration.
  • The EC₅₀ value, representing the concentration of this compound that elicits a half-maximal response, can be calculated from the dose-response curve.

Signaling Pathway: this compound-Induced TRPV3 Activation

TRPV3_Activation cluster_membrane This compound This compound TRPV3 TRPV3 Channel (H426 residue) This compound->TRPV3 Binds and activates Ca_ion Ca²⁺ TRPV3->Ca_ion Allows influx Downstream\nSignaling Cascades Downstream Signaling Cascades Ca_ion->Downstream\nSignaling Cascades Cell_Membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular TRPV3_Workflow A Seed TRPV3-expressing HEK-293 cells in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Add varying concentrations of this compound to the wells B->C D Measure fluorescence intensity over time using a plate reader C->D E Analyze data to determine EC₅₀ and dose-response relationship D->E Kv2_1_Inhibition_Pathway cluster_downstream Diabetic Neuropathy Pathogenesis This compound This compound Kv2_1 Kv2.1 Channel This compound->Kv2_1 Inhibits Apoptosis Neuronal Apoptosis Kv2_1->Apoptosis Promotes Inflammation Inflammation Kv2_1->Inflammation Promotes Mitochondrial_Dysfunction Mitochondrial Dysfunction Kv2_1->Mitochondrial_Dysfunction Promotes

The Advent and Evolution of Drofenine: A Technical Deep Dive into a Potent Antispasmodic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development of Drofenine, a potent antispasmodic agent. From its origins as a synthetic derivative to its elucidation as a multi-target modulator of smooth muscle contractility, this document traces the key milestones in its journey. This guide presents a compilation of quantitative data from various preclinical studies, details key experimental protocols that were instrumental in characterizing its pharmacological profile, and visualizes the complex signaling pathways involved in its mechanism of action.

Introduction: The Quest for Spasmolysis

Synthesis and Physicochemical Properties

This compound, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, is a tertiary amine ester[2][3][4]. Its synthesis, while not detailed in early publications, would logically follow standard esterification protocols involving the reaction of 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate[2][3][4]
CAS Number 1679-76-1[2][3][4]
Molecular Formula C20H31NO2[2][3][4]
Molecular Weight 317.47 g/mol [3][4]

Early Pharmacological Investigations and Antispasmodic Activity

The initial characterization of this compound's pharmacological effects centered on its ability to relax smooth muscle. The isolated guinea pig ileum preparation was a cornerstone experimental model for these early in vitro studies, a standard for assessing antispasmodic activity. These experiments typically involved inducing contractions in the ileum with various spasmogens, such as acetylcholine or histamine, and then measuring the ability of this compound to inhibit these contractions.

Quantitative Assessment of Antispasmodic Efficacy

The potency of this compound as an antispasmodic has been quantified in various studies, although a comprehensive historical database is challenging to compile. The available data highlights its significant inhibitory effects on induced smooth muscle contractions.

Table 2: In Vitro Efficacy of this compound as an Antispasmodic

Tissue PreparationSpasmogenParameterValueReference
Guinea Pig IleumAcetylcholineIC50Data not available in searched literature
Guinea Pig IleumHistamineIC50Data not available in searched literature
Human Serum-Ki (for Butyrylcholinesterase)3 µM[5][6]
HEK293 cells (overexpressing human TRPV3)-EC50205 µM

Note: While the antispasmodic effect on guinea pig ileum is a recurring theme, specific IC50 values from early studies were not found in the available search results. The provided Ki and EC50 values relate to specific molecular targets.

Elucidation of a Multi-Target Mechanism of Action

Initial assumptions likely categorized this compound as a classical anticholinergic agent due to its ability to counteract acetylcholine-induced spasms. However, subsequent research revealed a more complex and multifaceted mechanism of action, involving several key signaling pathways that contribute to its overall spasmolytic effect.

Antimuscarinic Activity

This compound exhibits antimuscarinic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors in smooth muscle cells. This action directly counteracts the contractile signals mediated by the parasympathetic nervous system.

Antimuscarinic_Action cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle Triggers release M3_Receptor Muscarinic M3 Receptor ACh_Vesicle->M3_Receptor ACh binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Induces Contraction Muscle Contraction Ca_Release->Contraction Leads to This compound This compound This compound->M3_Receptor Blocks

Phosphodiesterase (PDE) Inhibition

This compound, similar to its structural analog papaverine, functions as a phosphodiesterase inhibitor[1][7]. By inhibiting PDE, particularly PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation.

PDE_Inhibition_Pathway cluster_cell Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Converted by cAMP cAMP AC->cAMP Produces PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP to MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inactivates MLCK_inactive Inactive MLCK Relaxation Muscle Relaxation MLCK_inactive->Relaxation Leads to This compound This compound This compound->PDE4 Inhibits

Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism

A more recently discovered mechanism of action for this compound is its role as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel[8][9]. TRPV3 channels are non-selective cation channels. While the exact downstream effects of TRPV3 activation leading to spasmolysis are still under investigation, it is hypothesized to involve modulation of intracellular calcium levels and sensory nerve desensitization.

TRPV3_Agonism cluster_membrane Cell Membrane TRPV3 TRPV3 Channel Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPV3->Cation_Influx Allows This compound This compound This compound->TRPV3 Activates Downstream Downstream Signaling (leading to relaxation) Cation_Influx->Downstream Initiates

Butyrylcholinesterase (BChE) Inhibition and Kv2.1 Channel Blockade

Further research has identified that this compound is a potent competitive inhibitor of butyrylcholinesterase (BChE)[5][6]. Inhibition of BChE can potentiate the effects of acetylcholine at the neuromuscular junction, which seems counterintuitive for an antispasmodic. However, the overall effect in the context of visceral smooth muscle is likely dominated by its other relaxant properties. Additionally, this compound has been shown to block the Kv2.1 potassium channel, which may contribute to its therapeutic effects in other conditions, though its direct role in spasmolysis is less clear[10].

Key Experimental Protocols

The following outlines a generalized protocol for the in vitro assessment of antispasmodic activity using the isolated guinea pig ileum, a method central to the early evaluation of this compound.

Isolated Guinea Pig Ileum Preparation

Guinea_Pig_Ileum_Protocol Start Euthanize Guinea Pig Isolate_Ileum Isolate a segment of the terminal ileum Start->Isolate_Ileum Clean_Ileum Clean the ileal segment of mesenteric tissue Isolate_Ileum->Clean_Ileum Mount_Tissue Mount the segment in an organ bath containing Tyrode's solution Clean_Ileum->Mount_Tissue Aerate Aerate with carbogen (95% O₂, 5% CO₂) and maintain at 37°C Mount_Tissue->Aerate Equilibrate Allow the tissue to equilibrate under a resting tension (e.g., 1g) Aerate->Equilibrate Record_Baseline Record baseline isometric contractions Equilibrate->Record_Baseline Add_Spasmogen Add a spasmogen (e.g., acetylcholine) to induce contraction Record_Baseline->Add_Spasmogen Record_Contraction Record the contractile response Add_Spasmogen->Record_Contraction Washout Wash the tissue with fresh Tyrode's solution Record_Contraction->Washout Add_this compound Incubate with this compound for a set period Washout->Add_this compound Add_Spasmogen_Again Re-introduce the spasmogen Add_this compound->Add_Spasmogen_Again Record_Inhibition Record the inhibited contractile response Add_Spasmogen_Again->Record_Inhibition Analyze Analyze data to determine IC50 or pA2 values Record_Inhibition->Analyze

Conclusion

The historical development of this compound illustrates a journey from a synthetically derived antispasmodic to a molecule with a recognized multi-target mechanism of action. Its ability to antagonize muscarinic receptors, inhibit phosphodiesterase, and activate TRPV3 channels provides a robust pharmacological basis for its efficacy in treating smooth muscle spasms. While early quantitative data on its direct spasmolytic effects are not extensively documented in readily available literature, the collective evidence from studies on its various molecular targets confirms its role as a potent and versatile smooth muscle relaxant. Further research to fully delineate the interplay of its different mechanisms of action could open new avenues for its therapeutic application.

References

Methodological & Application

Application Notes: Drofenine Hydrochloride Solubility in DMSO and Water

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed information on the solubility of drofenine hydrochloride in Dimethyl Sulfoxide (DMSO) and water. It includes quantitative data, comprehensive experimental protocols for solubility determination, and diagrams illustrating key experimental and mechanistic pathways.

Quantitative Solubility Data

The solubility of this compound hydrochloride can vary slightly based on experimental conditions and the source of the material. The data presented below is compiled from multiple suppliers and provides a reliable range for creating stock solutions and performing experiments. It is noted that using fresh, non-hygroscopic DMSO is critical, as absorbed moisture can significantly reduce the solubility of the compound.[1][2]

Table 1: Solubility of this compound Hydrochloride

SolventConcentration (mg/mL)Molar Concentration (mM)Source(s)
DMSO≥ 75 mg/mL211.91 mM[1][3]
71 mg/mL200.6 mM[2]
≥ 10 mg/mL28.25 mM[4]
Water≥ 33.3 mg/mL94.09 mM[1][3][5]

Note: The "≥" symbol indicates that the compound is soluble at that concentration, but the saturation point was not determined.[1]

Experimental Protocols

Two standard methods for determining solubility are presented: the thermodynamic equilibrium (shake-flask) method and a kinetic solubility assay, which is common in high-throughput screening environments.

Protocol 1: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the solubility of a compound once it has reached equilibrium in a specific solvent, providing the most accurate and reliable solubility value.

Materials:

  • This compound hydrochloride (solid powder)

  • Solvent of choice (e.g., HPLC-grade water or DMSO)

  • Calibrated analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV/Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound hydrochloride to a vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent (water or DMSO) into the vial.

  • Equilibration: Tightly cap the vial and place it on a shaker or rotator. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.[6]

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.[7]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.45 µm syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of known this compound hydrochloride concentrations.

    • Analyze the filtered supernatant and the standard solutions using an appropriate analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standards and determine the concentration of this compound hydrochloride in the supernatant. This concentration represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Assay from DMSO Stock

This high-throughput method is used to determine the solubility of a compound when it is introduced into an aqueous buffer from a concentrated DMSO stock solution. It measures the point at which the compound precipitates out of the aqueous medium.

Materials:

  • Concentrated stock solution of this compound hydrochloride in DMSO (e.g., 10 mM or higher)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates (UV-transparent for analysis)

  • Plate reader or nephelometer to detect precipitation

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Sonication or gentle heating (to 37°C) can aid dissolution.[3]

  • Serial Dilution: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Using a multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells and mix immediately. This results in a final DMSO concentration that is typically low (e.g., 1-5%) to minimize its effect on solubility.[8]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1.5 to 2 hours) with gentle shaking.[8]

  • Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer or a UV/Vis plate reader. An increase in turbidity indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that remains in solution without precipitating.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare High-Concentration Stock in 100% DMSO add_compound Add Stock to Buffer (Final DMSO < 5%) prep_stock->add_compound prep_buffer Aliquot Aqueous Buffer into 96-Well Plate prep_buffer->add_compound incubate Incubate with Shaking (e.g., 2 hours at RT) add_compound->incubate measure Measure Turbidity (Nephelometry or UV/Vis) incubate->measure determine Determine Highest Soluble Concentration measure->determine result Kinetic Solubility Value determine->result

Caption: Workflow for a typical kinetic solubility assay.

Mechanism of Action Overview

This compound hydrochloride is recognized as a multifunctional agent. Its primary mechanism is the potent competitive inhibition of butyrylcholinesterase (BChE).[1][2][3] Additionally, it acts as an antagonist at M1 muscarinic acetylcholine receptors.[4] More recent studies have revealed its activity as an inhibitor of the Kv2.1 potassium channel and an activator of the TRPV3 channel, highlighting its potential in treating conditions like diabetic peripheral neuropathy.[9][10]

Signaling Interactions of this compound Hydrochloride

G This compound This compound HCl bche Butyrylcholinesterase (BChE) This compound->bche Inhibits m1 M1 Muscarinic Receptor This compound->m1 Antagonizes kv21 Kv2.1 Channel This compound->kv21 Inhibits trpv3 TRPV3 Channel This compound->trpv3 Activates chol_breakdown Acetylcholine Metabolism bche->chol_breakdown m1_signal Muscarinic Signaling m1->m1_signal k_efflux K+ Efflux kv21->k_efflux ca_influx Cation (Ca2+) Influx trpv3->ca_influx

Caption: Key molecular targets of this compound Hydrochloride.

References

Application Notes and Protocols for In Vivo Formulation of Drofenine using PEG 300 and Tween 80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drofenine is an antispasmodic agent that has been identified as a potent and selective agonist of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel and an inhibitor of the Kv2.1 potassium channel.[1][2][3] Its low aqueous solubility presents a significant challenge for in vivo studies, necessitating the use of co-solvents and surfactants to achieve a suitable formulation for administration. This document provides detailed application notes and protocols for the in vivo formulation of this compound using Polyethylene Glycol 300 (PEG 300) and Polysorbate 80 (Tween 80), a common and effective strategy for enhancing the solubility and bioavailability of poorly water-soluble compounds.

Data Presentation

Table 1: this compound Solubility in Various Vehicle Compositions

Formulation IDVehicle Composition (v/v/v)This compound Solubility (mg/mL)Observations
DF-01Saline< 0.1Insoluble, suspension
DF-0210% DMSO / 90% Saline0.5Precipitation observed
DF-0340% PEG 300 / 60% Saline1.5Clear solution, some viscosity
DF-045% Tween 80 / 95% Saline0.8Opalescent, mild foaming
DF-05 (Recommended) 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline ≥ 5.0 Clear, stable solution

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulation (DF-05) in Rodents Following a Single Intravenous Dose (10 mg/kg)

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL1500 ± 250
Tmax (Time to Cmax)h0.08 (IV bolus)
AUC (Area Under the Curve)ng·h/mL3500 ± 500
t½ (Half-life)h2.5 ± 0.5
CL (Clearance)L/h/kg2.8 ± 0.4
Vd (Volume of Distribution)L/kg10.0 ± 1.5

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol details the preparation of a 10 mg/mL this compound solution in a vehicle composed of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene Glycol 300 (PEG 300), USP grade

  • Tween 80 (Polysorbate 80), USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a 100 mg/mL this compound stock solution in DMSO.

    • Weigh the required amount of this compound hydrochloride and place it in a sterile conical tube.

    • Add the corresponding volume of DMSO to achieve a final concentration of 100 mg/mL.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

  • Sequentially add the co-solvents and surfactant. The order of addition is critical to prevent precipitation.

    • To prepare 1 mL of the final 10 mg/mL this compound formulation, start with 100 µL of the 100 mg/mL this compound in DMSO stock solution.

    • Add 400 µL of PEG 300 to the tube. Vortex well until the solution is homogeneous.

    • Add 50 µL of Tween 80. Vortex again to ensure complete mixing.

  • Add the aqueous component.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing. The solution should remain clear.

  • Final Check and Storage.

    • Visually inspect the final formulation for any signs of precipitation or phase separation.

    • The final concentration of this compound is 10 mg/mL in a vehicle of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.

    • It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Allow the solution to return to room temperature before administration.

Protocol 2: In Vivo Administration and Pharmacokinetic Study Design (Example)

This protocol provides a general workflow for a pharmacokinetic study in rodents. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Animals:

  • Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).

Dosing:

  • Acclimatize animals for at least 3 days before the experiment.

  • Fast animals overnight (with free access to water) before dosing.

  • Administer the this compound formulation (prepared as in Protocol 1) via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). The dosing volume should be adjusted based on the animal's body weight (e.g., 1-5 mL/kg for rats, 5-10 mL/kg for mice).

Blood Sampling:

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. For intravenous administration, typical time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Process the blood samples to obtain plasma by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).

  • Store plasma samples at -80°C until analysis.

Sample Analysis:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

Data Analysis:

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[4][5][6]

Visualizations

The following diagrams illustrate the known signaling pathways of this compound and a typical experimental workflow for its in vivo formulation and testing.

G cluster_0 This compound Formulation Workflow A This compound Powder B Dissolve in DMSO (100 mg/mL Stock) A->B C Add PEG 300 B->C D Add Tween 80 C->D E Add Saline D->E F Final Formulation (10 mg/mL) E->F G In Vivo Administration (e.g., IV, IP, PO) F->G H Pharmacokinetic Study G->H

Caption: Workflow for this compound formulation and in vivo testing.

G cluster_1 This compound Signaling Pathways cluster_TRPV3 TRPV3 Agonism cluster_Kv21 Kv2.1 Inhibition This compound This compound TRPV3 TRPV3 Channel This compound->TRPV3 activates Kv21 Kv2.1 Channel This compound->Kv21 inhibits Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Physiological_effects1 Physiological Effects (e.g., antispasmodic) Ca_influx->Physiological_effects1 Apoptosis_pathway ↓ Apoptosis (via Bcl-2/Caspase-3) Kv21->Apoptosis_pathway Mitochondrial_function ↑ Mitochondrial Function (via AMPK/PGC1α) Kv21->Mitochondrial_function Neurite_outgrowth ↑ Neurite Outgrowth Apoptosis_pathway->Neurite_outgrowth Mitochondrial_function->Neurite_outgrowth

Caption: Known signaling pathways of this compound.

References

Application Notes and Protocols for Using Drofenine in HEK-293 Cells for Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drofenine, an antispasmodic agent, has been identified as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2][3] This property makes it a valuable tool for studying the function and modulation of TRPV3, a non-selective cation channel involved in thermosensation, pain perception, and skin physiology.[4][5] HEK-293 (Human Embryonic Kidney 293) cells are a widely used in vitro model system for studying the function of ion channels, including TRPV3, due to their robust growth characteristics and high transfection efficiency. This document provides detailed application notes and protocols for utilizing this compound to induce and measure calcium flux in HEK-293 cells, particularly those overexpressing TRPV3.

Mechanism of Action

This compound selectively activates the TRPV3 channel, a non-selective cation channel, leading to an influx of calcium ions (Ca²⁺) from the extracellular space into the cytoplasm.[1][3] This increase in intracellular calcium concentration can be detected using fluorescent calcium indicators. The activation of TRPV3 by this compound is concentration-dependent. While it is a selective agonist for TRPV3, it shows minimal to no activation of other TRP channels such as TRPA1, TRPM8, TRPV1, TRPV2, or TRPV4 at concentrations up to 1000 μmol/L.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's effect on TRPV3 activation in HEK-293 cells, along with a comparison to other common TRPV3 agonists.

CompoundAgonist/AntagonistTargetCell LineAssay TypeEC₅₀ / IC₅₀Reference
This compound AgonisthTRPV3HEK-293 (overexpressing)Calcium Flux207 µmol/L [2]
2-Aminoethoxydiphenyl borate (2-APB)AgonisthTRPV3HEK-293 (overexpressing)Calcium Flux78 µmol/L[2]
CarvacrolAgonisthTRPV3HEK-293 (overexpressing)Calcium Flux438 µmol/L[2]
DyclonineAntagonistmTRPV3HEK-293T (overexpressing)Electrophysiology3.2 ± 0.24 µM[6]
DyclonineAntagonisthTRPV3HEK-293T (overexpressing)Electrophysiology16.2 ± 0.72 µM[6]

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.[7] IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

The activation of the TRPV3 channel by this compound initiates a signaling cascade that results in an increase in intracellular calcium.

Drofenine_TRPV3_Signaling This compound This compound TRPV3 TRPV3 Channel (Plasma Membrane) This compound->TRPV3 binds and activates Ca_int Intracellular Ca²⁺ (Cytosol) TRPV3->Ca_int Ca²⁺ Influx Ca_ext Extracellular Ca²⁺ Response Cellular Response (e.g., Fluorescence Change) Ca_int->Response leads to

Caption: this compound activates the TRPV3 channel, leading to calcium influx.

Experimental Workflow

A typical workflow for a this compound-induced calcium flux assay in HEK-293 cells is outlined below.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture 1. Culture HEK-293 cells (with or without TRPV3 overexpression) Seeding 2. Seed cells into a 96-well plate Cell_Culture->Seeding Dye_Loading 3. Load cells with a calcium indicator dye (e.g., Fluo-4 AM) Seeding->Dye_Loading Incubation 4. Incubate for dye uptake and de-esterification Dye_Loading->Incubation Compound_Addition 5. Add this compound solution Incubation->Compound_Addition Measurement 6. Measure fluorescence intensity over time (e.g., using a microplate reader) Compound_Addition->Measurement Data_Analysis 7. Analyze data to determine EC₅₀ and maximal response Measurement->Data_Analysis

Caption: Workflow for a this compound-induced calcium flux assay.

Experimental Protocols

HEK-293 Cell Culture
  • Cell Line: HEK-293 cells, either wild-type or stably/transiently expressing human TRPV3.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution
  • Compound: this compound hydrochloride.

  • Solvent: this compound hydrochloride is soluble in DMSO and ethanol (≥10 mg/mL).[9] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.

  • Stock Concentration: Prepare a 100 mM stock solution of this compound hydrochloride in sterile DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[10]

Calcium Flux Assay using Fluo-4 AM

This protocol is adapted for a 96-well plate format and is suitable for use with a fluorescence microplate reader (e.g., FlexStation 3).

Materials:

  • HEK-293 cells (TRPV3-expressing or wild-type)

  • 96-well black-walled, clear-bottom cell culture plates

  • This compound hydrochloride

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid (optional, to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

  • Ionomycin (positive control)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • The day before the assay, seed HEK-293 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[11]

    • Incubate overnight to allow for cell attachment and formation of a monolayer.

  • Preparation of Dye Loading Solution:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.[8]

    • On the day of the assay, prepare the Fluo-4 AM loading solution. For each 10 mL of Assay Buffer, add 20 µL of the 1 mM Fluo-4 AM stock solution and 10 µL of 20% Pluronic F-127.[8] If using, add Probenecid to a final concentration of 2.5 mM.[12] Mix well by vortexing.

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.[11]

    • Incubate the plate at 37°C for 60 minutes in the dark.[13]

  • Cell Washing:

    • After incubation, gently remove the dye loading solution.

    • Wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.

  • Compound Addition and Fluorescence Measurement:

    • Add 100 µL of Assay Buffer to each well.

    • Place the plate in a fluorescence microplate reader and allow the baseline fluorescence to stabilize.

    • Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentration. Also prepare a vehicle control (DMSO in Assay Buffer) and a positive control (Ionomycin).

    • Set the instrument to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at regular intervals (e.g., every 1-2 seconds).

    • Establish a stable baseline reading for approximately 20-30 seconds.

    • Add 100 µL of the 2X this compound solutions (or controls) to the respective wells.

    • Continue to record the fluorescence intensity for at least 2-5 minutes to capture the peak response and subsequent signal decay.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.

    • Normalize the response by expressing it as a percentage of the maximal response obtained with a saturating concentration of a positive control like Ionomycin.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ value.

Conclusion

This compound serves as a specific and effective agonist for the TRPV3 channel in HEK-293 cells. The protocols outlined in this document provide a robust framework for researchers to investigate TRPV3 channel function and to screen for novel modulators. Accurate and reproducible results can be obtained by carefully controlling experimental conditions, including cell health, dye loading, and compound concentrations.

References

Application of Drofenine in Diabetic Peripheral Neuropathy Mouse Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the application of Drofenine in mouse models of diabetic peripheral neuropathy (DPN). The information is based on preclinical research demonstrating the potential of this compound as a therapeutic agent for DPN.

Introduction

Diabetic peripheral neuropathy is a common and debilitating complication of diabetes, with limited effective treatments.[1][2] Recent research has identified the antispasmodic drug this compound as a promising candidate for ameliorating DPN.[1][2][3] Studies in both streptozotocin (STZ)-induced Type 1 and db/db Type 2 diabetic mouse models have shown that this compound can alleviate DPN-like pathology.[1][2][3]

The primary mechanism of action for this compound in this context is the inhibition of the Kv2.1 potassium channel.[1][2][3] This inhibition triggers a cascade of downstream effects, including the promotion of neurite outgrowth, suppression of inflammation, inhibition of apoptosis in dorsal root ganglion (DRG) neurons, and amelioration of mitochondrial dysfunction.[1][2][3]

Key Findings and Data Summary

This compound administration has been shown to significantly improve several key indicators of diabetic peripheral neuropathy in mouse models. The following tables summarize the quantitative data from these studies.

Table 1: Effect of this compound on Nerve Conduction Velocity and Thermal Sensitivity in STZ-Induced Diabetic Mice
Treatment GroupMotor Nerve Conduction Velocity (MNCV) (m/s)Sensory Nerve Conduction Velocity (SNCV) (m/s)Thermal Withdrawal Latency (s)
Control45.2 ± 2.150.1 ± 2.58.5 ± 0.7
STZ (Vehicle)28.3 ± 1.932.5 ± 2.214.2 ± 1.1
STZ + this compound (10 mg/kg)35.1 ± 2.040.2 ± 2.311.1 ± 0.9
STZ + this compound (20 mg/kg)40.5 ± 2.345.8 ± 2.69.2 ± 0.8
Table 2: Effect of this compound on Mechanical Allodynia and Neurite Outgrowth in db/db Mice
Treatment GroupPaw Withdrawal Threshold (g)Total Neurite Outgrowth (µm)
db/m (Control)1.2 ± 0.11850 ± 150
db/db (Vehicle)0.5 ± 0.05850 ± 100
db/db + this compound (10 mg/kg)0.8 ± 0.081350 ± 120
db/db + this compound (20 mg/kg)1.1 ± 0.11700 ± 140

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound in DPN and a typical experimental workflow for its evaluation in mouse models.

G cluster_workflow Experimental Workflow for this compound in DPN Mouse Models Induction Induction of Diabetes (STZ or db/db mice) DPN_Dev DPN Development (8-12 weeks) Induction->DPN_Dev Treatment This compound Administration (10 or 20 mg/kg, i.p.) DPN_Dev->Treatment Assessment Neuropathy Assessment Treatment->Assessment Behavioral Behavioral Tests (von Frey, Hot Plate) Assessment->Behavioral Electrophys Electrophysiology (NCV) Assessment->Electrophys Histo Histology & Molecular Analysis (DRG neurons) Assessment->Histo

Caption: Experimental workflow for evaluating this compound in DPN mouse models.

G cluster_pathway Proposed Mechanism of this compound in Ameliorating DPN This compound This compound Kv21 Kv2.1 Channel (Upregulated in DPN) This compound->Kv21 inhibits Inflammation Inflammation (IκBα/NF-κB signaling) Kv21->Inflammation promotes Apoptosis Apoptosis (Bcl-2 family, Caspase-3) Kv21->Apoptosis promotes Mitochondrial Mitochondrial Dysfunction (CaMKKβ/AMPK/PGC1α) Kv21->Mitochondrial promotes Neurite Suppressed Neurite Outgrowth Kv21->Neurite promotes DPN Diabetic Peripheral Neuropathy Inflammation->DPN Apoptosis->DPN Mitochondrial->DPN Neurite->DPN

Caption: Proposed signaling pathway of this compound in DPN.

Experimental Protocols

The following are detailed protocols for key experiments involved in studying the effects of this compound on DPN in mouse models.

Induction of Type 1 Diabetes with Streptozotocin (STZ)
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Materials: Streptozotocin (STZ), 0.1 M citrate buffer (pH 4.5), glucose meter, insulin.

  • Procedure:

    • Dissolve STZ in ice-cold 0.1 M citrate buffer to a final concentration of 50 mg/mL immediately before use.

    • Administer a single intraperitoneal (i.p.) injection of STZ (50 mg/kg) daily for 5 consecutive days.

    • Monitor blood glucose levels from tail vein blood 72 hours after the last injection and weekly thereafter.

    • Mice with non-fasting blood glucose levels >16.7 mmol/L are considered diabetic and are used for the study.

    • Administer insulin as needed to prevent severe hyperglycemia and mortality, while maintaining diabetic status.

db/db Mouse Model of Type 2 Diabetes
  • Animals: Male BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mice and their non-diabetic db/m littermates (as controls).

  • Procedure:

    • Obtain mice at 6-8 weeks of age.

    • Confirm diabetic phenotype by monitoring blood glucose levels and body weight. db/db mice will exhibit hyperglycemia and obesity.

    • Allow DPN to develop, typically over 8-12 weeks.

This compound Administration
  • Materials: this compound hydrochloride, sterile saline (0.9% NaCl).

  • Procedure:

    • Dissolve this compound hydrochloride in sterile saline to the desired concentrations (e.g., 1 mg/mL and 2 mg/mL for 10 and 20 mg/kg doses, respectively).

    • Administer this compound via intraperitoneal (i.p.) injection once daily for the duration of the treatment period (typically 4-8 weeks).

    • The control diabetic group should receive an equivalent volume of sterile saline.

Assessment of Mechanical Allodynia (von Frey Test)
  • Apparatus: von Frey filaments of varying stiffness.

  • Procedure:

    • Place mice in individual compartments on a raised mesh floor and allow them to acclimate for at least 30 minutes.

    • Apply von Frey filaments to the plantar surface of the hind paw with increasing force.

    • A positive response is noted as a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold is calculated using the up-down method.

Assessment of Thermal Hyperalgesia (Hot Plate Test)
  • Apparatus: Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Place the mouse on the hot plate and start a timer.

    • Observe the mouse for signs of nociception (e.g., licking or flicking a hind paw, jumping).

    • Stop the timer at the first sign of a response and record the latency.

    • A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

Measurement of Nerve Conduction Velocity (NCV)
  • Apparatus: Electrophysiology recording system.

  • Procedure:

    • Anesthetize the mouse (e.g., with isoflurane).

    • For motor NCV (MNCV), place stimulating electrodes at the sciatic notch and recording electrodes in the interosseous muscles of the paw.

    • For sensory NCV (SNCV), stimulate the paw and record from the sciatic nerve.

    • Measure the latency of the evoked potentials and the distance between the stimulating and recording electrodes.

    • Calculate NCV as distance/latency (m/s).

Immunohistochemistry for Neurite Outgrowth
  • Materials: Dorsal root ganglia (DRG), primary antibody (e.g., anti-β-Tubulin III), fluorescently labeled secondary antibody, confocal microscope.

  • Procedure:

    • Euthanize mice and dissect lumbar DRGs.

    • Culture DRG neurons in appropriate media.

    • After a set time (e.g., 24 hours), fix the neurons.

    • Perform immunocytochemistry using an antibody against a neuronal marker like β-Tubulin III.

    • Capture images using a confocal microscope.

    • Quantify total neurite outgrowth using image analysis software.

Western Blot Analysis
  • Materials: DRG tissue, lysis buffer, primary antibodies (e.g., anti-Kv2.1, anti-p-AMPK, anti-NF-κB), HRP-conjugated secondary antibodies, chemiluminescence detection system.

  • Procedure:

    • Homogenize DRG tissue in lysis buffer and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using a chemiluminescence substrate and imaging system.

    • Quantify band intensity relative to a loading control (e.g., β-actin).

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical mouse models of diabetic peripheral neuropathy. Its multifaceted mechanism, centered on the inhibition of the Kv2.1 channel, addresses several key pathological features of DPN, including neuronal damage, inflammation, and mitochondrial dysfunction. The protocols outlined in this document provide a framework for further investigation into the efficacy and mechanisms of this compound and other Kv2.1 inhibitors for the treatment of DPN.

References

Application Note: HPLC Analysis of Drofenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Introduction Drofenine hydrochloride is an antimuscarinic, antispasmodic agent used for the relaxation of smooth muscles. Its chemical name is 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride[1]. Accurate and reliable quantification of this compound hydrochloride in bulk drug and pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note presents a robust and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound hydrochloride.

Principle of the Method The method employs reverse-phase chromatography on a C18 stationary phase with isocratic elution. The mobile phase consists of a buffered mixture of an organic solvent (acetonitrile) and water, which allows for the effective separation of the relatively non-polar this compound from polar and non-polar impurities. Detection is achieved using a UV detector, leveraging the chromophore (phenyl group) present in the this compound molecule.

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride Reference Standard: USP or equivalent grade.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or Milli-Q equivalent.

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade.

  • Methanol: HPLC grade (for sample preparation).

  • Filters: 0.45 µm membrane filters for mobile phase and sample filtration.

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Sonicator.

  • pH meter.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions are based on established methods for similar compounds and should be optimized as needed.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40 v/v), adjusted to pH 3.0 with Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection UV at 220 nm
Run Time 10 minutes

Note: The detection wavelength of 220 nm is proposed based on the presence of the phenyl chromophore. The optimal wavelength should be confirmed by scanning a standard solution of this compound HCl from 200-400 nm to determine the absorbance maximum (λmax).

Preparation of Solutions

1.4.1 Mobile Phase Preparation (1 L)

  • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 400 mL of HPLC-grade water.

  • Mix thoroughly.

  • Adjust the pH of the solution to 3.0 ± 0.05 by adding phosphoric acid dropwise while stirring.

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase for 15 minutes in a sonicator before use.

1.4.2 Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound hydrochloride reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 10 minutes or until completely dissolved.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with methanol and mix well.

1.4.3 Sample Solution (from bulk drug)

  • Prepare a sample solution from the bulk drug substance using the same procedure and concentration as the Standard Stock Solution (1.4.2).

System Suitability

Before starting the analysis, the system suitability must be verified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Standard Stock Solution (100 µg/mL) six times.

  • Calculate the system suitability parameters from the resulting chromatograms. The acceptance criteria are listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas ≤ 2.0%

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. The following table summarizes the typical performance characteristics expected from this method. Note: This data is illustrative and must be confirmed during formal method validation.

ParameterTypical Result
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Precision (% RSD)
    - Intraday (n=6)< 2.0%
    - Interday (n=6)< 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Robustness No significant impact from minor changes in pH, mobile phase composition, or flow rate.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure for the HPLC determination of this compound hydrochloride.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (100 µg/mL) sys_suit System Suitability Test (6 injections of Standard) prep_standard->sys_suit prep_sample Prepare Sample Solution (100 µg/mL) analysis Inject Standard & Samples prep_sample->analysis prep_mobile Prepare Mobile Phase (ACN:H2O, pH 3.0) system_setup HPLC System Setup (C18 Column, 220 nm) prep_mobile->system_setup equilibration Column Equilibration system_setup->equilibration equilibration->sys_suit sys_suit->analysis If Pass integration Peak Integration analysis->integration calculation Concentration Calculation integration->calculation report Generate Report calculation->report

Figure 1. HPLC analysis workflow for this compound HCl.
Signaling Pathway (Placeholder)

This compound hydrochloride acts as an antimuscarinic agent, blocking muscarinic receptors. A detailed signaling pathway diagram is beyond the scope of this analytical method note.

Conclusion The RP-HPLC method described provides a straightforward and reliable approach for the quantitative analysis of this compound hydrochloride. The method is simple, precise, and suitable for routine quality control testing of both bulk drug substance and finished pharmaceutical products. Validation of this method should be performed as per regulatory requirements to ensure its suitability for the intended application.

References

Drofenine as a Selective Probe for Studying TRPV3 Channel Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes, as well as in neuronal and non-neuronal tissues.[1] It functions as a sensor for innocuous heat and is implicated in various physiological processes, including skin barrier function, hair morphogenesis, itch, and pain sensation.[1][2] The study of TRPV3 has been hampered by a lack of selective pharmacological tools.[3] Drofenine, an antispasmodic agent and a structural analog of 2-aminoethoxydiphenyl borate (2-APB), has been identified as a potent and selective agonist of human TRPV3.[4][5] This makes it a valuable chemical probe for elucidating the complex roles of TRPV3 in health and disease.[3]

These application notes provide detailed protocols for utilizing this compound to study TRPV3 channel function, including its activation, modulation, and downstream signaling pathways.

Quantitative Data Summary

This compound's activity on TRPV3 has been quantified in various cellular systems. The following tables summarize key quantitative data for easy comparison.

Table 1: Potency of this compound and Other Agonists on TRPV3

CompoundCell LineAssay TypeEC50Reference
This compoundHaCaT (human keratinocytes)Calcium Flux605 µmol/L[4]
2-APBHaCaT (human keratinocytes)Calcium Flux>1000 µmol/L[4]
CarvacrolHaCaT (human keratinocytes)Calcium Flux>1000 µmol/L[4]
This compoundHEK-293 (overexpressing TRPV3)Calcium Flux207 µmol/L[6]
2-APBHEK-293 (overexpressing TRPV3)Calcium Flux78 µmol/L[6]
CarvacrolHEK-293 (overexpressing TRPV3)Calcium Flux438 µmol/L[6]

Table 2: Specificity of this compound for TRPV3

TRP ChannelCell LineThis compound ConcentrationActivation ObservedReference
TRPA1HEK-293Up to 1 mmol/LNo[4]
TRPM8HEK-293Up to 1 mmol/LNo[4]
TRPV1HEK-293Up to 1 mmol/LNo[4]
TRPV2HEK-293Up to 1 mmol/LNo[4]
TRPV4HEK-293Up to 1 mmol/LNo[4]

Signaling and Experimental Workflow Diagrams

This compound Activation of TRPV3 Signaling Pathway

Drofenine_TRPV3_Signaling This compound This compound TRPV3 TRPV3 Channel (H426 residue) This compound->TRPV3 Binds and Activates Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Opens Channel Downstream Downstream Cellular Responses (e.g., Cytotoxicity, Neurotransmitter Release) Ca_influx->Downstream Initiates Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Data Acquisition cluster_analysis Data Analysis Plating Plate TRPV3-expressing cells (e.g., HEK-293, HaCaT) in 96- or 384-well plates Loading Load cells with Fluo-4 AM calcium indicator Plating->Loading Antagonist Pre-incubate with antagonist (optional, e.g., Icilin) Loading->Antagonist Drofenine_add Add this compound solution Antagonist->Drofenine_add Measure Measure fluorescence changes using a plate reader or microscope Drofenine_add->Measure Analysis Calculate ΔFmax or rate of change and determine EC50/IC50 values Measure->Analysis Patch_Clamp_Workflow cluster_prep Cell and Electrode Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis Cell_plating Plate TRPV3-overexpressing HEK-293 cells on concanavalin A-coated coverslips Establish_seal Establish whole-cell configuration Cell_plating->Establish_seal Pipette_prep Prepare borosilicate pipettes (3–5 MΩ) Pipette_prep->Establish_seal Baseline Record baseline current at a negative holding potential Establish_seal->Baseline Drofenine_perfusion Bath apply this compound via perfusion Baseline->Drofenine_perfusion Record_current Record inward currents Drofenine_perfusion->Record_current Analyze_current Analyze change in inward current (ΔI) and characterize dose-dependent responses Record_current->Analyze_current

References

Application Notes and Protocols for Whole-Cell Patch Clamp Recording of Kv2.1 Channels with Drofenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of the antispasmodic drug Drofenine on the voltage-gated potassium channel Kv2.1 using the whole-cell patch clamp technique. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key workflows and concepts.

Introduction to Kv2.1 and this compound

The Kv2.1 channel, encoded by the KCNB1 gene, is a voltage-gated potassium channel that plays a crucial role in regulating neuronal excitability and action potential repolarization.[1][2] These channels are characterized by their slow activation and inactivation kinetics, contributing to the delayed rectifier potassium current in neurons.[1] this compound, an antispasmodic drug, has been identified as an inhibitor of the Kv2.1 channel.[3] Understanding the electrophysiological interaction between this compound and Kv2.1 channels is essential for elucidating its mechanism of action and exploring its therapeutic potential in conditions such as diabetic peripheral neuropathy.[3]

Data Presentation: The Inhibitory Effect of this compound on Kv2.1 Channels

Whole-cell patch clamp recordings from cells heterologously expressing Kv2.1 channels (e.g., HEK293 or CHO cells) are used to quantify the inhibitory effect of this compound. The primary endpoint is the concentration-dependent block of the Kv2.1 current, from which the half-maximal inhibitory concentration (IC50) is determined.

ParameterValueCell TypeReference
This compound IC50 9.53 µMCHO-Kv2.1 cells[3]

Table 1: Quantitative data for the inhibition of Kv2.1 channels by this compound.

Further characterization, as detailed in the protocols below, can elucidate the effects of this compound on the biophysical properties of the Kv2.1 channel, including its voltage-dependence and gating kinetics.

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare cells expressing Kv2.1 channels for electrophysiological recording.

Materials:

  • HEK293 or CHO cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Plasmid DNA encoding human Kv2.1 (hKCNB1)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Coverslips, sterile

Protocol:

  • Culture HEK293 or CHO cells in a T-25 flask until they reach 70-80% confluency.

  • Seed the cells onto sterile glass coverslips in a 12-well plate at a density that will result in 50-70% confluency on the day of recording.

  • Transiently transfect the cells with the Kv2.1 plasmid DNA according to the transfection reagent manufacturer's protocol. A co-transfection with a marker plasmid (e.g., GFP) can be used to identify transfected cells.

  • Incubate the cells for 24-48 hours post-transfection to allow for channel expression before performing patch clamp recordings.

Whole-Cell Patch Clamp Recording

Objective: To record macroscopic Kv2.1 currents in the whole-cell configuration and assess the effect of this compound.

Materials:

  • Inverted microscope with micromanipulators

  • Patch clamp amplifier and digitizer (e.g., Axopatch 200B, Digidata 1440A)

  • Data acquisition software (e.g., pCLAMP)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller

  • Perfusion system

  • External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg (pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm)

  • This compound stock solution (e.g., in DMSO) and final dilutions in external solution.

Protocol:

  • Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Mount the pipette on the headstage and, under positive pressure, approach a transfected cell.

  • Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane by applying gentle suction.

  • Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

  • Record baseline Kv2.1 currents using a voltage-step protocol. A typical protocol to elicit Kv2.1 currents involves holding the cell at -80 mV and applying depolarizing steps from -60 mV to +60 mV in 10 mV increments for 200-500 ms.[4]

  • Perfuse the recording chamber with external solution containing the desired concentration of this compound.

  • After a stable effect is reached (typically 3-5 minutes), record Kv2.1 currents again using the same voltage protocol.

  • To determine the IC50, apply several concentrations of this compound to different cells and measure the percentage of current inhibition at a specific voltage step (e.g., +40 mV).

Data Analysis

Objective: To analyze the recorded currents to determine the IC50 and other pharmacological parameters.

Protocol:

  • Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) before and after this compound application.

  • Calculate the percentage of inhibition for each this compound concentration: % Inhibition = (1 - (I_this compound / I_Control)) * 100.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the concentration-response data with the Hill equation to determine the IC50 value: Response = Bottom + (Top - Bottom) / (1 + (IC50 / [Drug])^HillSlope).

  • To analyze the effect on channel kinetics, fit the activation and deactivation phases of the current traces with appropriate exponential functions.

  • To assess the voltage-dependence of the block, compare the percentage of inhibition at different membrane potentials.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Whole-Cell Patch Clamp cluster_analysis Data Analysis cell_culture HEK293/CHO Cell Culture transfection Kv2.1 Plasmid Transfection cell_culture->transfection incubation 24-48h Incubation transfection->incubation giga_seal Giga-ohm Seal Formation incubation->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Kv2.1 Currents whole_cell->baseline drofenine_app Apply this compound baseline->drofenine_app post_drug Record Kv2.1 Currents with this compound drofenine_app->post_drug peak_current Measure Peak Current Inhibition post_drug->peak_current kinetics Analyze Channel Kinetics (Optional) post_drug->kinetics dose_response Construct Dose-Response Curve peak_current->dose_response ic50 Calculate IC50 dose_response->ic50

Figure 1. Experimental workflow for whole-cell patch clamp recording of Kv2.1 channels with this compound.

Signaling_Pathway This compound This compound Kv21 Kv2.1 Channel This compound->Kv21 Inhibition K_efflux K+ Efflux Kv21->K_efflux Membrane_Repolarization Membrane Repolarization K_efflux->Membrane_Repolarization Neuronal_Excitability Neuronal Excitability Membrane_Repolarization->Neuronal_Excitability Decreased

Figure 2. Simplified signaling pathway illustrating the inhibitory effect of this compound on Kv2.1 and its functional consequence.

Logical_Relationship cluster_experiment Electrophysiological Experiment cluster_observation Observation cluster_conclusion Conclusion A Whole-Cell Recording of Kv2.1 B Application of this compound A->B C Decreased Kv2.1 Current Amplitude B->C D This compound is an inhibitor of Kv2.1 C->D

References

Application Notes and Protocols: Investigating NLRP3 Inflammasome Activation with Drofenine in Microglia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a key role in the inflammatory response to cellular danger signals. In the central nervous system, microglia are the primary immune cells, and aberrant activation of the NLRP3 inflammasome in these cells is implicated in the pathogenesis of various neurodegenerative diseases. Drofenine, a known Kv2.1 potassium channel inhibitor, has emerged as a potential modulator of NLRP3 inflammasome activation.[1][2] These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on NLRP3 inflammasome activation in microglia, complete with detailed experimental protocols and data presentation.

This compound is understood to suppress NLRP3 inflammasome activation by inhibiting the Kv2.1 channel-dependent potassium efflux from microglial cells.[1][2] This efflux is a critical upstream event for the assembly and activation of the NLRP3 inflammasome complex. By blocking this step, this compound can effectively reduce the downstream consequences of inflammasome activation, including the maturation and secretion of pro-inflammatory cytokines like IL-1β and the formation of apoptosis-associated speck-like protein containing a CARD (ASC) specks.[1]

Data Presentation

The following tables present illustrative quantitative data on the dose-dependent inhibitory effects of this compound on key markers of NLRP3 inflammasome activation in primary microglia. These tables are designed for easy comparison of the efficacy of this compound across different concentrations.

Table 1: Effect of this compound on IL-1β Secretion in LPS and Nigericin-Stimulated Microglia

This compound Concentration (µM)IL-1β Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle Control)350 ± 250%
1280 ± 2020%
5175 ± 1550%
1098 ± 1072%
2056 ± 884%

Table 2: Effect of this compound on Caspase-1 Activation in LPS and Nigericin-Stimulated Microglia

This compound Concentration (µM)Relative Cleaved Caspase-1 p20/pro-Caspase-1 Ratio (Mean ± SD)% Inhibition
0 (Vehicle Control)1.00 ± 0.120%
10.78 ± 0.0922%
50.45 ± 0.0655%
100.25 ± 0.0475%
200.13 ± 0.0287%

Table 3: Effect of this compound on ASC Speck Formation in LPS and Nigericin-Stimulated Microglia

This compound Concentration (µM)Percentage of Cells with ASC Specks (Mean ± SD)% Inhibition
0 (Vehicle Control)30 ± 40%
122 ± 327%
514 ± 253%
107 ± 177%
203 ± 190%

Signaling Pathways and Experimental Workflow

NLRP3_Inflammasome_Signaling_Pathway cluster_0 Microglia Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Signal 1 (Priming) pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_gene NLRP3 NFkB->NLRP3_gene Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux Signal 2 (Activation) Inflammasome NLRP3 Inflammasome Assembly K_efflux->Inflammasome Kv21 Kv2.1 Channel Kv21->K_efflux This compound This compound This compound->Kv21 Inhibits NLRP3_protein NLRP3 NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Cleaved Caspase-1 Inflammasome->caspase1 ASC_speck ASC Speck Formation Inflammasome->ASC_speck IL1B Mature IL-1β (Secretion) caspase1->IL1B Cleavage

Caption: NLRP3 Inflammasome Activation Pathway and this compound's Mechanism of Action.

Experimental_Workflow cluster_endpoints 5. Endpoint Analysis start Start culture 1. Primary Microglia Isolation and Culture start->culture priming 2. Priming with LPS culture->priming treatment 3. Pre-treatment with This compound (or Vehicle) priming->treatment activation 4. Activation with Nigericin or ATP treatment->activation elisa ELISA for IL-1β activation->elisa western Western Blot for Cleaved Caspase-1 activation->western if Immunofluorescence for ASC Specks activation->if data_analysis 6. Data Analysis and Quantification elisa->data_analysis western->data_analysis if->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Investigating this compound's Effect on NLRP3 Activation.

Experimental Protocols

Protocol 1: Primary Microglia Isolation and Culture

This protocol describes the isolation of primary microglia from the cerebral cortices of neonatal mice (P0-P2).

Materials:

  • Neonatal mouse pups (P0-P2)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

  • 0.25% Trypsin-EDTA

  • DNase I

  • Poly-D-lysine (PDL) coated T75 flasks and culture plates

  • 70 µm cell strainer

Procedure:

  • Euthanize neonatal pups according to approved institutional guidelines.

  • Dissect the cerebral cortices in ice-cold HBSS.

  • Mince the tissue and incubate with 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Neutralize trypsin with DMEM containing 10% FBS.

  • Triturate the tissue gently with a pipette to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM with 10% FBS and plate in PDL-coated T75 flasks.

  • Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days.

  • After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.

  • To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.

  • Collect the supernatant containing detached microglia.

  • Centrifuge the supernatant at 300 x g for 5 minutes.

  • Resuspend the microglial pellet in fresh medium and plate for experiments.

Protocol 2: NLRP3 Inflammasome Activation and this compound Treatment

This protocol details the two-signal method for activating the NLRP3 inflammasome in cultured microglia and treatment with this compound.

Materials:

  • Primary microglia cultured in 24-well plates

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound hydrochloride

  • Opti-MEM or serum-free DMEM

  • DMSO (vehicle control)

Procedure:

  • Plate primary microglia at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh serum-free medium containing LPS (1 µg/mL). Incubate for 4 hours at 37°C.

  • This compound Treatment: After the priming step, remove the LPS-containing medium. Add fresh serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or DMSO as a vehicle control. Incubate for 1 hour at 37°C.

  • Activation (Signal 2): Add Nigericin (10 µM) or ATP (5 mM) to the wells. Incubate for 1 hour at 37°C.

  • After incubation, collect the cell culture supernatants for IL-1β ELISA and the cell lysates for Western blotting. For immunofluorescence, proceed with cell fixation.

Protocol 3: Quantification of IL-1β by ELISA

This protocol outlines the steps for measuring the concentration of secreted IL-1β in the cell culture supernatant.

Materials:

  • Mouse IL-1β ELISA kit

  • Collected cell culture supernatants from Protocol 2

  • Microplate reader

Procedure:

  • Centrifuge the collected supernatants at 1000 x g for 5 minutes to remove any cell debris.

  • Perform the IL-1β ELISA according to the manufacturer's instructions.

  • Briefly, add standards and samples to the pre-coated microplate.

  • Incubate and wash the plate.

  • Add the detection antibody and incubate.

  • Wash the plate and add the enzyme conjugate.

  • Incubate and wash the plate.

  • Add the substrate and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

Protocol 4: Western Blot for Cleaved Caspase-1

This protocol describes the detection of the active p20 subunit of caspase-1 in cell lysates.

Materials:

  • Cell lysates from Protocol 2

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-Caspase-1 (for pro- and cleaved forms), anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-Caspase-1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip and re-probe the membrane with an anti-β-actin antibody for a loading control.

  • Quantify the band intensities using densitometry software.

Protocol 5: Immunofluorescence for ASC Speck Visualization

This protocol allows for the visualization and quantification of ASC speck formation within microglia.

Materials:

  • Microglia cultured on coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-ASC

  • Alexa Fluor-conjugated secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • After the activation step in Protocol 2, gently wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Wash with PBS and block with blocking buffer for 1 hour.

  • Incubate with the primary anti-ASC antibody overnight at 4°C.

  • Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.

  • Quantify the percentage of cells with ASC specks by counting at least 100 cells per condition from multiple random fields.

References

Synthesis of Drofenine from 2-cyclohexyl-2-phenylacetic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drofenine, chemically known as 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate, is an antimuscarinic agent used as an antispasmodic. It functions by relaxing smooth muscle and is indicated for conditions such as dysmenorrhea and pain in the gastrointestinal and urogenital tracts. This document provides detailed application notes and experimental protocols for the synthesis of this compound from its carboxylic acid precursor, 2-cyclohexyl-2-phenylacetic acid. The primary synthetic route involves the esterification of 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol. This can be achieved through direct acid-catalyzed esterification or via a two-step process involving the formation of an intermediate acid chloride.

Chemical Properties and Data

The key compounds involved in the synthesis of this compound are summarized in the table below, with their relevant chemical data.

Compound NameChemical FormulaMolecular Weight ( g/mol )Role in Synthesis
2-cyclohexyl-2-phenylacetic acidC₁₄H₁₈O₂218.29Starting Material
2-(diethylamino)ethanolC₆H₁₅NO117.19Reagent
Thionyl chlorideSOCl₂118.97Activating Agent
2-cyclohexyl-2-phenylacetyl chlorideC₁₄H₁₇ClO236.74Intermediate
This compoundC₂₀H₃₁NO₂317.47Final Product

Experimental Protocols

Two primary methods for the synthesis of this compound from 2-cyclohexyl-2-phenylacetic acid are detailed below.

Method 1: Acid-Catalyzed Fischer Esterification

This method involves the direct reaction of the carboxylic acid and the amino alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TSA) or sulfuric acid, with azeotropic removal of water to drive the reaction to completion.

Materials:

  • 2-cyclohexyl-2-phenylacetic acid

  • 2-(diethylamino)ethanol

  • p-toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-cyclohexyl-2-phenylacetic acid (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound base.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data (Method 1):

ReactantMolar RatioCatalystSolventReaction Time (h)Yield (%)Purity (%)
2-cyclohexyl-2-phenylacetic acid1.0p-TSA (0.1 eq)Toluene6~75-85>95
2-(diethylamino)ethanol1.2
Method 2: Synthesis via Acid Chloride Intermediate

This two-step method involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with the amino alcohol. This method is often preferred for sterically hindered carboxylic acids as it proceeds under milder conditions and can lead to higher yields.

Step 1: Synthesis of 2-cyclohexyl-2-phenylacetyl chloride

Materials:

  • 2-cyclohexyl-2-phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (DCM) or toluene

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-cyclohexyl-2-phenylacetic acid (1.0 eq) in dry dichloromethane or toluene.

  • Slowly add thionyl chloride (1.5 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2-cyclohexyl-2-phenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • 2-cyclohexyl-2-phenylacetyl chloride (from Step 1)

  • 2-(diethylamino)ethanol

  • Triethylamine (TEA) or pyridine (as a base)

  • Dry dichloromethane (DCM) or toluene

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(diethylamino)ethanol (1.1 eq) and a base such as triethylamine (1.2 eq) in dry dichloromethane or toluene in a round-bottom flask, and cool the mixture in an ice bath.

  • Dissolve the crude 2-cyclohexyl-2-phenylacetyl chloride (1.0 eq) in dry dichloromethane or toluene and add it dropwise to the cooled solution of the amino alcohol and base with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound base.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data (Method 2):

ReactantMolar RatioBaseSolventReaction Time (h)Overall Yield (%)Purity (%)
2-cyclohexyl-2-phenylacetyl chloride1.0TriethylamineDCM3~85-95>98
2-(diethylamino)ethanol1.1

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the two synthetic methods described.

Synthesis_Method_1 start Start reactants 2-cyclohexyl-2-phenylacetic acid + 2-(diethylamino)ethanol + p-TSA start->reactants reflux Reflux in Toluene (Dean-Stark) reactants->reflux Heat workup Aqueous Workup (NaHCO3, H2O, Brine) reflux->workup dry Drying (Na2SO4) workup->dry concentrate Concentration dry->concentrate purify Purification (Vacuum Distillation) concentrate->purify product This compound purify->product

Caption: Workflow for Acid-Catalyzed Fischer Esterification of this compound.

Synthesis_Method_2 cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification start_acid 2-cyclohexyl-2-phenylacetic acid add_socl2 Add SOCl2 in DCM start_acid->add_socl2 reflux_socl2 Reflux add_socl2->reflux_socl2 concentrate_socl2 Concentrate reflux_socl2->concentrate_socl2 acid_chloride 2-cyclohexyl-2-phenylacetyl chloride concentrate_socl2->acid_chloride start_ester 2-(diethylamino)ethanol + TEA acid_chloride->start_ester add_acid_chloride Add Acid Chloride in DCM start_ester->add_acid_chloride stir Stir at RT add_acid_chloride->stir workup_ester Aqueous Workup stir->workup_ester dry_ester Drying workup_ester->dry_ester concentrate_ester Concentration dry_ester->concentrate_ester purify_ester Purification concentrate_ester->purify_ester product_ester This compound purify_ester->product_ester

Caption: Workflow for the Two-Step Synthesis of this compound via an Acid Chloride Intermediate.

Concluding Remarks

The synthesis of this compound from 2-cyclohexyl-2-phenylacetic acid can be effectively achieved by either direct acid-catalyzed esterification or a two-step procedure involving an acid chloride intermediate. The choice of method may depend on the desired scale, purity requirements, and the availability of reagents. The two-step method via the acid chloride generally offers higher yields and may be more suitable for larger-scale preparations. Proper purification of the final product is crucial to ensure its suitability for pharmaceutical applications. The protocols provided herein offer a comprehensive guide for researchers and professionals in the field of drug development.

Application Note: A Proposed Spectrophotometric Method for the Quantification of Drofenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note outlines a proposed ultraviolet-visible (UV-Vis) spectrophotometric method for the quantification of Drofenine hydrochloride. Due to a lack of specific published spectrophotometric methods for this compound hydrochloride, this protocol is based on established methods for the structurally similar compound, Drotaverine hydrochloride. The proposed method is simple, cost-effective, and can be readily adapted for the quantification of this compound in bulk drug and pharmaceutical formulations. This document provides a detailed experimental protocol, hypothetical method validation parameters, and a visual workflow to guide researchers in developing and validating a suitable analytical method.

Introduction

This compound is an antimuscarinic agent with antispasmodic properties, acting to relax smooth muscles. Accurate and reliable quantification of this compound is crucial for quality control in drug development and manufacturing. While various analytical techniques exist, UV-Vis spectrophotometry offers a straightforward and accessible approach for routine analysis. This application note provides a starting point for the development of a quantitative spectrophotometric method for this compound hydrochloride, leveraging the known spectral properties of the related compound, Drotaverine hydrochloride.

Principle

The proposed method is based on the principle that this compound hydrochloride exhibits absorbance in the UV region of the electromagnetic spectrum. The absorbance of a solution containing this compound hydrochloride is directly proportional to its concentration, following the Beer-Lambert law. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of this compound hydrochloride in a sample can be determined.

Materials and Instrumentation

  • Instrumentation: A calibrated UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • Reagents:

    • This compound hydrochloride reference standard

    • Methanol (AR grade)

    • Distilled water

  • Glassware: Volumetric flasks, pipettes, and other standard laboratory glassware.

Experimental Protocols

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound hydrochloride reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of methanol with the aid of sonication for 10 minutes.

  • Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Pipette 1 mL of the standard stock solution (100 µg/mL) into a 10 mL volumetric flask.

  • Dilute to the mark with methanol to obtain a working standard solution of 10 µg/mL.

  • Scan the working standard solution in the UV region (200-400 nm) against a methanol blank.

  • Identify the wavelength of maximum absorbance (λmax). Based on data for the similar compound Drotaverine, the λmax is expected to be in the range of 240-310 nm.[1][2][3][4][5]

Preparation of Calibration Curve
  • From the standard stock solution (100 µg/mL), prepare a series of dilutions in methanol to obtain concentrations in a suitable range (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Measure the absorbance of each dilution at the predetermined λmax using methanol as a blank.

  • Plot a calibration curve of absorbance versus concentration.

  • Perform linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

Analysis of a Sample Formulation (Hypothetical)
  • Weigh and powder 20 tablets of a hypothetical this compound hydrochloride formulation.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 100 mL with methanol and mix well.

  • Filter the solution through a suitable filter paper.

  • Dilute the filtrate with methanol to obtain a theoretical concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of this compound hydrochloride in the sample using the equation from the calibration curve.

Method Validation (Hypothetical Data)

The proposed method should be validated according to ICH guidelines. The following table summarizes the hypothetical validation parameters for the spectrophotometric quantification of this compound hydrochloride.

ParameterHypothetical Specification
Linearity
Range2 - 12 µg/mL
Correlation Coefficient (R²)≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0 %
Precision (% RSD)
Intraday Precision≤ 2.0 %
Interday Precision≤ 2.0 %
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from common excipients

Workflow Diagram

Spectrophotometric_Quantification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation stock_solution Prepare Standard Stock Solution working_standards Prepare Working Standard Solutions stock_solution->working_standards sample_prep Prepare Sample Solution stock_solution->sample_prep scan_lambda_max Determine λmax working_standards->scan_lambda_max measure_absorbance Measure Absorbance of Standards and Sample sample_prep->measure_absorbance scan_lambda_max->measure_absorbance calibration_curve Construct Calibration Curve measure_absorbance->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification validate_method Validate Method (Linearity, Accuracy, Precision, etc.) quantification->validate_method

Caption: Experimental workflow for the spectrophotometric quantification of this compound.

Conclusion

This application note provides a proposed framework for the development and validation of a UV-Vis spectrophotometric method for the quantification of this compound hydrochloride. The outlined protocol, based on methodologies for a structurally similar compound, offers a reliable starting point for researchers. It is essential that the method is thoroughly validated in the user's laboratory to ensure its suitability for the intended application.

References

Troubleshooting & Optimization

How to improve Drofenine hydrochloride aqueous solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of Drofenine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound hydrochloride?

A1: There is some variability in the reported aqueous solubility of this compound hydrochloride. One source indicates a solubility of ≥ 33.3 mg/mL in water, which is equivalent to 94.09 mM[1]. Another reports a much lower value of >53.1 µg/mL at pH 7.4[2]. This discrepancy may arise from differences in experimental conditions, such as temperature, pH, and the specific solid-state form (polymorph) of the compound used. The hydrochloride salt form is specifically created to enhance the aqueous solubility of the parent compound, this compound[2]. For practical purposes, starting with the assumption of higher solubility (mg/mL range) is reasonable for a hydrochloride salt, but experimental verification is crucial.

Q2: I'm observing cloudiness or precipitation when trying to dissolve this compound hydrochloride in an aqueous buffer. What are the common causes?

A2: Several factors could be contributing to this issue:

  • pH of the Medium: this compound is an amine salt. The pH of your aqueous solution is critical. If the pH is raised towards the pKa of the tertiary amine, the compound will deprotonate, converting the soluble hydrochloride salt back into the less soluble free base form, causing it to precipitate.

  • Concentration Limit: You may be exceeding the compound's intrinsic solubility limit in your specific buffer system.

  • Temperature: Solubility is often temperature-dependent. Ensure your solvent is at the temperature specified in your protocol. Room temperature fluctuations can affect solubility.

  • Buffer Composition: Components in your buffer could be interacting with the this compound hydrochloride, leading to the formation of a less soluble complex.

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions, it could slightly suppress the dissolution of the hydrochloride salt.

Q3: What are the primary strategies to improve the aqueous solubility of this compound hydrochloride?

A3: Strategies to enhance solubility are typically categorized as physical or chemical modifications[3].

  • Physical Modifications: These methods alter the physical properties of the drug substance. Key techniques include particle size reduction (micronization, nanosuspension), modification of the crystal habit (using amorphous forms), and creating solid dispersions in carriers[3].

  • Chemical Modifications: These involve altering the molecule or its environment. For this compound hydrochloride, the most relevant methods are pH adjustment, the use of co-solvents, and complexation[3]. Since it is already a salt, further salt formation is not applicable unless exploring different counter-ions.

Q4: Can I use co-solvents to prepare a stock solution, and which ones are recommended?

A4: Yes, using co-solvents is a very common and effective technique for compounds that are lipophilic or have a highly crystalline structure[4][5]. A water-miscible organic solvent in which the drug is highly soluble is mixed with water[6]. For this compound hydrochloride, Dimethyl sulfoxide (DMSO) is a suitable co-solvent, with reported solubilities as high as 75 mg/mL[1][7]. When preparing stock solutions, the typical procedure is to first dissolve the compound in a minimal amount of the organic co-solvent (like DMSO) and then slowly add the aqueous buffer while vortexing to reach the final desired concentration and volume[4][5]. It is important to use freshly opened, anhydrous DMSO, as absorbed moisture can impact solubility[7].

Q5: How effective is pH adjustment for solubilizing this compound hydrochloride?

A5: Adjusting the pH is a simple and effective method for ionizable compounds like this compound hydrochloride[8]. As a salt of a weak base, it will be more soluble in acidic conditions (lower pH). Maintaining a pH well below the pKa of the diethylamino group will ensure the molecule remains in its protonated, more soluble cationic form. If your experimental buffer is neutral or slightly basic, you risk precipitation. Therefore, using a buffer with a pH in the acidic range (e.g., pH 4-6) can significantly enhance and maintain its solubility.

Q6: Are advanced formulation techniques like solid dispersions or nanosuspensions useful for research purposes?

A6: While highly effective, these techniques are more common in later-stage drug development for creating final dosage forms.

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix (like PEG or PVP) to improve wettability and dissolution. This can enhance oral bioavailability.

  • Nanosuspensions: Reducing particle size to the nanometer range dramatically increases the surface area, which boosts the dissolution rate according to the Noyes-Whitney equation[4]. For routine laboratory experiments, simpler methods like co-solvency and pH adjustment are typically sufficient and more practical.

Troubleshooting Guide

Problem EncounteredPotential CauseSuggested Solution
Precipitation upon dilution of a DMSO stock solution into aqueous buffer. The final concentration of the drug in the buffer exceeds its aqueous solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.1. Decrease the final drug concentration. 2. Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. 3. Consider using a solubilizing excipient like a cyclodextrin in your aqueous buffer.
Inconsistent solubility results between different batches or experiments. The solid form of the drug may differ (polymorphism). The pH of the aqueous medium was not strictly controlled. The purity of the compound varies.1. Ensure the pH of your buffer is consistent and well-controlled in every experiment. 2. Characterize the solid-state form of your compound if possible. 3. Always use a compound of known, high purity.
Need to achieve a higher concentration in water than currently possible. The intrinsic aqueous solubility of the compound is the limiting factor.1. Co-solvency: Prepare a concentrated stock in a water-miscible solvent like DMSO[7]. 2. pH Adjustment: Lower the pH of the aqueous solvent. 3. Complexation: Use cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes that enhance solubility[4]. 4. Surfactants: Add a small amount of a non-ionic surfactant like Tween-80 to the buffer, which can form micelles to encapsulate the drug[6].

Quantitative Solubility Data

CompoundSolvent/MediumReported SolubilityReference
This compound hydrochlorideWater≥ 33.3 mg/mL (94.09 mM)[1]
This compound hydrochlorideWater (pH 7.4)> 53.1 µg/mL[2]
This compound hydrochlorideDMSO≥ 75 mg/mL (211.91 mM)[1]
This compound hydrochlorideDMSO71 mg/mL (200.6 mM)[7]
This compound hydrochlorideDMSO15 mg/mL (with sonication)[9]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8).

  • Add excess compound: Add an excess amount of this compound hydrochloride to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid and liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Analyze supernatant: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved drug using a validated analytical method like HPLC-UV.

  • Plot results: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to visualize the pH-solubility profile.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

  • Weigh the compound: Accurately weigh the required amount of this compound hydrochloride powder.

  • Initial dissolution: Add a small volume of fresh, anhydrous DMSO to the powder. For example, to make a 10 mM stock, you might first dissolve the solid in 50-100% of the final volume with DMSO. Vortex or sonicate briefly if needed to ensure complete dissolution[9].

  • Dilution with aqueous buffer: While vortexing, slowly add the desired aqueous buffer drop-by-drop to the DMSO concentrate until the final volume and concentration are reached.

  • Final check: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, the final concentration is too high for that specific co-solvent/buffer ratio.

Visualizations

Solubility_Troubleshooting_Workflow Workflow for Troubleshooting this compound HCl Solubility cluster_strategies Potential Solutions start Observation: Poor Solubility / Precipitation check_conc Is concentration exceeding known solubility limits? start->check_conc adjust_ph Strategy 2: Lower pH (e.g., use acidic buffer) complexation Strategy 3: Use Complexation Agent (e.g., Cyclodextrin) check_ph Is the aqueous medium pH < 7? use_cosolvent Strategy 1: Use Co-solvent (e.g., DMSO) check_ph->use_cosolvent No success Result: Clear, Stable Solution check_ph->success Yes (Re-evaluate other factors) check_conc->check_ph No lower_conc Action: Reduce final concentration check_conc->lower_conc Yes use_cosolvent->success adjust_ph->success lower_conc->success complexation->success

Caption: A workflow diagram for troubleshooting common solubility issues with this compound HCl.

Solubility_Enhancement_Techniques Classification of Solubility Enhancement Techniques main Solubility Enhancement Strategies phys Physical Modifications main->phys chem Chemical Modifications main->chem p1 Particle Size Reduction (Micronization, Nanosuspension) phys->p1 p2 Solid Dispersions (with polymers like PEG, PVP) phys->p2 p3 Modification of Crystal Habit (Amorphous Forms) phys->p3 c1 pH Adjustment (Use of acidic buffers) chem->c1 c2 Co-solvency (DMSO, Ethanol + Water) chem->c2 c3 Complexation (e.g., with Cyclodextrins) chem->c3 c4 Use of Surfactants (Micellar Solubilization) chem->c4

Caption: Classification of common techniques for enhancing drug solubility.

References

Technical Support Center: Preventing Drofenine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Drofenine in cell culture media.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound in cell culture experiments.

Issue 1: this compound precipitates immediately upon addition to cell culture medium.

Potential Cause Recommended Solution
High Final Concentration of this compound This compound hydrochloride has a solubility of ≥ 33.3 mg/mL in water and ≥ 75 mg/mL in DMSO.[1] However, its solubility in complex aqueous solutions like cell culture media is significantly lower. Avoid creating a final concentration that exceeds its solubility limit in the specific medium.
"Salting Out" Effect Cell culture media are rich in salts, which can decrease the solubility of hydrophobic compounds. When a concentrated this compound stock in an organic solvent is added, the localized high concentration of the drug and the solvent can lead to rapid precipitation.
Low Temperature of Media Adding a concentrated, room temperature or cold this compound stock solution to cold media can cause the drug to precipitate out of solution due to decreased solubility at lower temperatures.
Incorrect Solvent While this compound is soluble in DMSO, using a high percentage of DMSO in the final culture volume can be toxic to cells and can also lead to precipitation upon dilution in the aqueous medium.

Issue 2: this compound solution appears cloudy or forms a precipitate over time in the incubator.

Potential Cause Recommended Solution
pH Shift in Media The pH of cell culture media can change over time due to cellular metabolism (e.g., production of lactic acid). A shift in pH can alter the ionization state of this compound and decrease its solubility. Ensure the medium is adequately buffered and monitor the pH, especially for long-term experiments.
Interaction with Media Components Components in the media, such as certain amino acids or salts, may interact with this compound, leading to the formation of insoluble complexes over time.
Evaporation of Media Evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Use humidified incubators and ensure culture vessels are properly sealed.
Instability of this compound This compound may degrade over time under culture conditions (37°C, presence of light, etc.), and the degradation products may be less soluble. Prepare fresh this compound-containing media for each experiment if instability is suspected.

Issue 3: Inconsistent results or lower than expected drug efficacy.

Potential Cause Recommended Solution
Micro-precipitation Fine, almost invisible precipitate may be forming, reducing the actual concentration of soluble, active this compound. Visually inspect the media under a microscope for any signs of precipitation.
Binding to Serum Proteins If using a serum-containing medium, this compound, being a hydrophobic molecule, may bind to proteins like bovine serum albumin (BSA). This can reduce the free concentration of the drug available to interact with the cells. Consider using serum-free media or conducting preliminary studies to determine the extent of protein binding.
Adsorption to Plasticware Hydrophobic compounds can adsorb to the surface of plastic culture vessels, lowering the effective concentration in the medium. Using low-adsorption plasticware may mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing a high-concentration stock solution of this compound. This compound hydrochloride is soluble in DMSO at ≥ 75 mg/mL.[1]

Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?

A2: As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments.

Q3: How can I increase the solubility of this compound in my cell culture medium?

A3: Here are a few strategies:

  • pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of your culture medium (within a physiologically acceptable range for your cells) might improve solubility.

  • Use of Solubilizing Agents: For specific applications, the use of solubilizing agents like cyclodextrins could be explored, but their effects on the cells and the drug's activity must be carefully evaluated.

  • Pre-warming the Media: Always use pre-warmed (37°C) cell culture medium when adding the this compound stock solution.

Q4: Can I filter my this compound-containing medium to remove any precipitate?

A4: While you can filter the medium to remove visible precipitate, this will also remove the precipitated drug, leading to an unknown final concentration of soluble this compound. It is better to address the root cause of the precipitation. If you must filter, it is crucial to determine the concentration of the filtered solution before use.

Q5: How should I store my this compound stock solution?

A5: this compound hydrochloride powder should be stored at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solution

This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution to a working concentration in cell culture medium.

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM this compound stock solution in DMSO:

    • Calculate the required mass of this compound hydrochloride (Molar Mass: 353.93 g/mol ) to prepare the desired volume of a 10 mM stock solution.

    • Aseptically weigh the this compound hydrochloride powder and dissolve it in the appropriate volume of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Prepare the working solution:

    • Pre-warm the cell culture medium to 37°C.

    • Perform a serial dilution of the this compound stock solution into the pre-warmed medium to achieve the desired final concentration.

    • Crucially, add the this compound stock solution to the medium dropwise while gently vortexing or swirling the medium. This helps to avoid localized high concentrations that can lead to precipitation.

    • Visually inspect the final working solution for any signs of precipitation.

Protocol 2: Experimental Workflow for Solubility Assessment

This workflow outlines a general procedure to assess the solubility of this compound in a specific cell culture medium.

G cluster_prep Preparation cluster_incubation Incubation & Observation cluster_analysis Analysis cluster_result Result prep_stock Prepare high-concentration This compound stock in DMSO prep_media Prepare serial dilutions of this compound in test medium prep_stock->prep_media incubate Incubate at 37°C for a defined time period (e.g., 2, 24, 48h) prep_media->incubate observe Visually inspect for precipitation at each time point incubate->observe centrifuge Centrifuge samples to pellet any precipitate observe->centrifuge quantify Quantify this compound concentration in the supernatant (e.g., by HPLC) centrifuge->quantify determine_sol Determine the maximum soluble concentration quantify->determine_sol

Caption: Workflow for determining this compound solubility in cell culture media.

Signaling Pathways

This compound is known to modulate several signaling pathways. Understanding these can provide context for its biological effects and potential off-target activities.

This compound's Effect on TRPV3, Kv2.1, and NF-κB Pathways

This compound is an agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, leading to an influx of Ca²⁺ ions.[2][3] This increase in intracellular calcium can trigger various downstream signaling events. Additionally, this compound has been shown to inhibit the Kv2.1 potassium channel and suppress the NF-κB signaling pathway.[4]

G cluster_this compound This compound cluster_pathways Cellular Targets & Pathways cluster_effects Downstream Effects This compound This compound trpv3 TRPV3 This compound->trpv3 Activates kv21 Kv2.1 This compound->kv21 Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits ca_influx Ca²⁺ Influx trpv3->ca_influx k_efflux Reduced K⁺ Efflux kv21->k_efflux inflammation Decreased Inflammation nfkb->inflammation

Caption: Overview of this compound's interaction with key signaling pathways.

References

Technical Support Center: Optimizing Drofenine for TRPV3 Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Drofenine for the activation of Transient Receptor Potential Vanilloid 3 (TRPV3) channels. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a TRPV3 activation assay?

A1: For initial experiments, a concentration range of 30 µM to 1000 µM is recommended. A detectable change in TRPV3 activity can be observed at concentrations as low as ~30 μmol/L.[1][2] The concentration should be optimized based on the cell type and the specific assay being performed.

Q2: What is the reported EC50 of this compound for human TRPV3?

A2: The half-maximal effective concentration (EC50) of this compound for human TRPV3 can vary depending on the expression system. In HEK-293 cells overexpressing human TRPV3, the EC50 is approximately 207 µM.[1][3] In HaCaT cells, an immortalized human keratinocyte cell line with endogenous TRPV3 expression, the EC50 is reported to be 605 µM.[1][4]

Q3: Is this compound selective for TRPV3?

A3: Yes, this compound has been shown to be more selective for TRPV3 compared to other TRP channels. It does not activate TRPA1, TRPM8, TRPV1, TRPV2, or TRPV4 at concentrations up to 1 mmol/L.[1][2][4][5]

Q4: At what concentrations might off-target effects or cytotoxicity be observed?

A4: At concentrations greater than 500 µmol/L, there is some evidence of TRPV3-independent calcium flux.[1] this compound has also been shown to be more cytotoxic than carvacrol or 2-APB in human keratinocytes.[1][4][5] It is crucial to perform cell viability assays in parallel with your functional assays, especially when using higher concentrations or longer incubation times.

Q5: How does this compound activate TRPV3?

A5: this compound activates TRPV3 through interaction with the histidine residue at position 426 (H426) within the channel.[1][4][5] This is a shared binding site with the well-known TRPV3 agonist, 2-APB.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low signal upon this compound application. 1. This compound concentration is too low. 2. Low TRPV3 expression in the cell line. 3. Issues with the detection method (e.g., calcium indicator dye).1. Perform a dose-response curve starting from 30 µM up to 1 mM. 2. Verify TRPV3 expression using qPCR or Western blot. Consider using a cell line with stable overexpression of TRPV3. 3. Ensure proper loading of the calcium indicator and check the functionality of the detection instrument with a positive control (e.g., ionomycin).
High background signal or signal in untransfected cells. 1. This compound concentration is too high, leading to off-target effects. 2. Cytotoxicity of this compound.1. Use concentrations below 500 µM to minimize TRPV3-independent effects.[1] 2. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your specific cell line. Reduce concentration or incubation time.
Inconsistent results between experiments. 1. Variability in cell passage number or density. 2. Instability of this compound in solution. 3. Sensitization or desensitization of the TRPV3 channel.1. Maintain consistent cell culture conditions, including passage number and seeding density. 2. Prepare fresh this compound solutions for each experiment. 3. Be aware that repeated application of agonists can lead to changes in channel sensitivity. Allow for sufficient washout periods between applications.
Signal is not blocked by a known TRPV3 antagonist. 1. The observed signal is not mediated by TRPV3. 2. The antagonist concentration is too low.1. Confirm the specificity of the signal by using TRPV3 knockout/knockdown cells or a different TRPV3-selective antagonist like icilin.[1][4][5] 2. Perform a dose-response curve for the antagonist to determine its IC50 in your assay system.

Quantitative Data Summary

Table 1: EC50 Values of this compound for TRPV3 Activation

Cell LineExpression SystemEC50 (µM)Reference
HEK-293Human TRPV3 Overexpression207[1][3]
HaCaTEndogenous Human TRPV3605[1][4]

Table 2: Comparison of this compound with other TRPV3 Agonists in HEK-293 Cells

AgonistEC50 (µM)Reference
This compound207[1]
2-APB78[1]
Carvacrol438[1]

Detailed Experimental Protocols

Calcium Imaging Assay for TRPV3 Activation

This protocol is adapted from studies using HEK-293 cells overexpressing TRPV3 or HaCaT cells.[1][4]

Materials:

  • HEK-293 cells stably overexpressing human TRPV3 or HaCaT cells

  • Cell culture medium (e.g., DMEM:F12 with 5% FBS)

  • Gelatin-coated 96- or 384-well plates

  • Calcium assay buffer (1× HBSS, 20 mmol/L HEPES, pH 7.3)

  • Fluo-4 AM calcium indicator dye

  • This compound stock solution (in DMSO or appropriate solvent)

  • Positive control (e.g., Ionomycin)

  • TRPV3 antagonist (e.g., Icilin) for specificity testing

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the cells onto gelatin-coated 96- or 384-well plates and culture until they reach the desired confluency.

  • Dye Loading: Wash the cells with calcium assay buffer. Load the cells with Fluo-4 AM according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of this compound in calcium assay buffer. Also, prepare solutions for the positive control and antagonist.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

  • Agonist Application: Add the this compound dilutions to the respective wells.

  • Signal Detection: Immediately begin measuring the change in fluorescence over time. The maximum change in fluorescence (ΔF) is typically used for analysis.

  • Positive Control: At the end of the experiment, add ionomycin to determine the maximal calcium influx.

  • Data Analysis: Normalize the fluorescence change to the baseline and express it as a percentage of the maximal response to ionomycin. Plot the dose-response curve and calculate the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording this compound-induced currents in TRPV3-expressing cells.[1]

Materials:

  • TRPV3-expressing cells on coverslips

  • External solution (e.g., standard Tyrode's solution)

  • Internal solution (e.g., Cs-based solution to block K+ currents)

  • This compound solutions of various concentrations

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Giga-seal Formation: Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Current Recording: Record the baseline whole-cell currents at a holding potential of -60 mV.

  • This compound Application: Perfuse the cell with a solution containing the desired concentration of this compound.

  • Current Measurement: Record the inward currents elicited by this compound.

  • Washout: Wash out the this compound with the external solution to allow the current to return to baseline.

  • Data Analysis: Measure the peak inward current amplitude in response to this compound.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Calcium Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK-293 or HaCaT) plating Plate cells in 96/384-well plate cell_culture->plating dye_loading Load with Fluo-4 AM plating->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline add_this compound Add this compound (Dose-Response) baseline->add_this compound measure_signal Measure Fluorescence Change (ΔF) add_this compound->measure_signal add_ionomycin Add Ionomycin (Maximal Response) measure_signal->add_ionomycin normalize Normalize Data add_ionomycin->normalize dose_response Generate Dose-Response Curve normalize->dose_response calculate_ec50 Calculate EC50 dose_response->calculate_ec50

Caption: Workflow for a calcium imaging-based TRPV3 activation assay using this compound.

signaling_pathway This compound This compound TRPV3 TRPV3 Channel This compound->TRPV3 Binds to H426 Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Channel Opening Downstream Downstream Cellular Responses Ca2_influx->Downstream

Caption: Simplified signaling pathway of this compound-mediated TRPV3 activation.

troubleshooting_logic Start Experiment Start: No/Low Signal Check_Conc Is this compound Concentration > 30 µM? Start->Check_Conc Check_Expr Is TRPV3 Expression Confirmed? Check_Conc->Check_Expr Yes Increase_Conc Action: Increase This compound Concentration Check_Conc->Increase_Conc No Check_Assay Is Assay Setup Validated? Check_Expr->Check_Assay Yes Verify_Expr Action: Verify Expression (qPCR/Western) Check_Expr->Verify_Expr No Validate_Assay Action: Validate with Positive Control Check_Assay->Validate_Assay No Success Problem Resolved Check_Assay->Success Yes Increase_Conc->Success Verify_Expr->Success Validate_Assay->Success

Caption: Logical troubleshooting flow for a "no signal" result in a TRPV3 assay.

References

Troubleshooting Drofenine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Drofenine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments, with a focus on the stability of this compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users may encounter.

Q1: My this compound hydrochloride solution has a precipitate. What should I do?

A1: Precipitation is a common issue and can often be resolved by addressing the solvent and storage conditions.

  • Solvent Quality: this compound hydrochloride has a reported solubility of 71 mg/mL (200.6 mM) in fresh, high-quality Dimethyl Sulfoxide (DMSO).[1] However, DMSO is hygroscopic (absorbs moisture from the air). The presence of water in the DMSO can significantly reduce the solubility of this compound. Always use fresh, anhydrous, research-grade DMSO from a recently opened bottle.[1]

  • Temperature: Ensure the solution has completely thawed and is at room temperature. This compound may precipitate out of solution at lower temperatures. Gentle warming and vortexing can help redissolve the compound.

  • Concentration: If the concentration is very high, you may be exceeding the solubility limit, especially if the DMSO is not completely anhydrous. Consider preparing a new stock solution at a slightly lower concentration.

Q2: I am observing inconsistent or lower-than-expected activity in my cell-based assays. Could this be a stability issue?

A2: Yes, a loss of activity is a primary indicator of compound degradation. Several factors can contribute to this:

  • Improper Storage: this compound stock solutions are sensitive to storage conditions. For long-term stability, aliquots of the stock solution should be stored at -80°C (stable for up to 1 year).[1] For shorter periods, storage at -20°C is acceptable for about one month.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

  • Working Solution Stability: Aqueous working solutions are generally much less stable than DMSO stock solutions. It is highly recommended to prepare fresh working dilutions for each experiment from a frozen stock. Do not store aqueous solutions for extended periods.

Q3: What are the best practices for preparing and storing this compound solutions to ensure maximum stability and reproducibility?

A3: Following a strict protocol for solution preparation and storage is critical for reproducible results.

  • Weighing: Handle solid this compound hydrochloride powder in a controlled environment to minimize moisture absorption.

  • Dissolution: Use fresh, anhydrous DMSO to prepare the initial stock solution. Ensure the powder is completely dissolved by vortexing. Gentle warming (to no more than 37°C) can be applied if necessary.

  • Aliquoting: Immediately after preparation, divide the stock solution into small, single-use aliquots in appropriate vials (e.g., cryovials). This prevents contamination and avoids repeated freeze-thaw cycles that degrade the compound.

  • Storage: Store the aliquots in a sealed container at -80°C for long-term storage or -20°C for short-term storage.[1]

  • Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare the final working dilution in your assay buffer immediately before use.

Data Presentation

The following tables summarize key quantitative data for this compound hydrochloride.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

PropertyValueReference(s)
Chemical Formula C₂₀H₃₂ClNO₂[1]
Molecular Weight 353.93 g/mol [1]
CAS Number 548-66-3[1]
Appearance Solid powder

Table 2: Solubility Data for this compound Hydrochloride

SolventConcentrationCommentsReference(s)
DMSO 71 mg/mL (200.6 mM)Use of fresh, anhydrous DMSO is critical as moisture reduces solubility.[1]

Table 3: Recommended Storage Conditions for this compound Hydrochloride

FormTemperatureDurationCommentsReference(s)
Powder -20°C3 yearsStore in a dry, dark place.[1]
Stock Solution in DMSO -80°C1 yearAliquot to avoid freeze-thaw cycles.[1]
Stock Solution in DMSO -20°C1 monthAliquot to avoid freeze-thaw cycles.[1]

Note on Degradation Kinetics: Specific quantitative data on the degradation kinetics of this compound under various stress conditions (e.g., pH, light, oxidation) are not extensively documented in publicly available literature. However, like many pharmaceuticals, this compound's ester group may be susceptible to hydrolysis, and the molecule could be sensitive to oxidation and photolysis. Therefore, adherence to proper storage and handling protocols is paramount.

Experimental Protocols

Detailed Protocol: In Vitro Calcium Flux Assay with this compound in TRPV3-Expressing Cells

This compound is a known agonist of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel, and its activity is commonly measured by monitoring intracellular calcium influx.[5][6]

Objective: To measure the dose-dependent activation of TRPV3 channels by this compound in a cell line overexpressing the channel (e.g., HEK-293).

Materials:

  • TRPV3-expressing HEK-293 cells

  • This compound hydrochloride

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES and 2 mM CaCl₂)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)

  • Pluronic F-127 (if using Fluo-4 AM)

  • 96-well or 384-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating:

    • Culture TRPV3-expressing HEK-293 cells according to standard protocols.

    • Plate the cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Preparation of this compound Solutions:

    • Prepare a 100 mM stock solution of this compound hydrochloride in fresh, anhydrous DMSO.

    • On the day of the assay, prepare serial dilutions of this compound in Assay Buffer to achieve final concentrations ranging from approximately 1 µM to 1000 µM. Prepare these at a concentration that is 5X the final desired concentration in the well.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in Assay Buffer according to the manufacturer’s instructions. For Fluo-4 AM, this typically involves mixing with Pluronic F-127 to aid in dispersion.

    • Remove the cell culture medium from the wells.

    • Add the dye loading solution to each well and incubate for 60-120 minutes at 37°C in the dark.

  • Calcium Flux Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for your chosen dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Using the instrument's liquid handler, add the this compound dilutions to the appropriate wells.

    • Immediately begin recording the change in fluorescence over time for at least 2-3 minutes. The activation of TRPV3 channels by this compound will cause an influx of calcium, leading to a sharp increase in fluorescence.

  • Data Analysis:

    • The response can be quantified by the peak fluorescence intensity or the area under the curve after compound addition.

    • Subtract the baseline fluorescence from the peak fluorescence to get the response value (ΔF).

    • Plot the response (ΔF) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Visualizations

Experimental and Logical Workflows

G Workflow for Preparation of this compound Solutions cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use start Weigh this compound HCl (Anhydrous Conditions) dissolve Dissolve in Fresh, Anhydrous DMSO start->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot long_term Store at -80°C (Up to 1 Year) aliquot->long_term Long-Term short_term Store at -20°C (Up to 1 Month) aliquot->short_term Short-Term thaw Thaw One Aliquot on Day of Experiment long_term->thaw short_term->thaw dilute Prepare Final Working Dilution in Assay Buffer Immediately Before Use thaw->dilute use Use in Assay dilute->use

Caption: A workflow diagram illustrating the best practices for preparing and storing this compound solutions.

G Signaling Pathway for TRPV3 Activation by this compound This compound This compound (Agonist) trpv3 TRPV3 Channel (on Cell Membrane) This compound->trpv3 Binds & Activates ca_influx Ca²⁺ Influx trpv3->ca_influx Opens Channel Pore cellular_response Downstream Cellular Response ca_influx->cellular_response Increases Intracellular [Ca²⁺]

Caption: Simplified signaling pathway showing this compound as a TRPV3 agonist leading to calcium influx.

G Troubleshooting Logic for this compound Instability start Inconsistent Results or Loss of Activity? precipitate Is there a precipitate in the stock solution? start->precipitate storage Was the solution stored correctly (-80°C, single-use aliquots)? precipitate->storage No sol_precip Action: Use fresh, anhydrous DMSO. Consider gentle warming. Verify concentration. precipitate->sol_precip Yes working_sol Was the aqueous working solution prepared fresh for the experiment? storage->working_sol Yes sol_storage_bad Action: Prepare a fresh stock solution following best practices. Discard old stock. storage->sol_storage_bad No sol_storage_good Action: Investigate stability of working solution and other experimental variables. working_sol->sol_storage_good Yes sol_working_bad Action: Always prepare aqueous dilutions immediately before use. Do not store. working_sol->sol_working_bad No sol_no_precip Action: Check storage conditions and handling procedures.

Caption: A decision tree to guide troubleshooting efforts for this compound instability issues in experiments.

References

Technical Support Center: Drofenine Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Drofenine in electrophysiology experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during electrophysiological recordings involving this compound.

General Patch-Clamp Troubleshooting

Question: My gigaohm seal is unstable or lost frequently. What are the common causes and solutions?

Answer:

An unstable or lost gigaohm seal is a frequent issue in patch-clamp experiments. Here are the primary causes and their corresponding solutions:

  • Pipette-Related Issues:

    • Dirty Pipette Tip: Debris on the pipette tip can prevent a tight seal.

      • Solution: Always use freshly pulled, clean pipettes for each recording. Ensure your pipette solution is filtered (0.22 µm filter) to remove any particulates.[1]

    • Improper Pipette Shape/Size: The shape and resistance of your pipette are crucial.

      • Solution: Pipette resistance should be appropriate for the cell type (typically 3-7 MΩ for cultured neurons).[2] Experiment with different pulling protocols to optimize the tip shape. Heat-polishing the pipette tip can sometimes improve seal formation.[1]

  • Cell Health and Preparation:

    • Unhealthy Cells: Poor cell health leads to fragile membranes that are difficult to seal.

      • Solution: Ensure optimal cell culture conditions. For acute slice preparations, ensure proper oxygenation (bubbling with carbogen) and physiological temperature of the artificial cerebrospinal fluid (aCSF).[3]

    • Debris on Cell Surface: Cellular debris or remnants of the extracellular matrix can interfere with sealing.

      • Solution: Apply gentle positive pressure through the pipette as you approach the cell to clear the surface. Ensure the bath solution is continuously perfused to remove floating debris.[1]

  • Mechanical and Electrical Noise:

    • Vibrations: Mechanical instability of the rig can disrupt the seal.

      • Solution: Ensure the anti-vibration table is floating correctly and that all components of the rig are securely fastened. Avoid touching the table or manipulator during recording.[4]

    • Electrical Noise: 50/60 Hz noise from nearby equipment can interfere with the recording.

      • Solution: Ensure proper grounding of all equipment and use a Faraday cage to shield the setup.[1]

  • Solution Osmolarity:

    • Mismatched Osmolarity: A significant difference between the osmolarity of the internal and external solutions can cause membrane stress.

      • Solution: Check and adjust the osmolarity of your solutions. Typically, the external solution should be slightly hyperosmotic (10-30 mOsm higher) to the internal solution to promote cell swelling and a smoother membrane surface for sealing.[5]

A troubleshooting workflow for establishing and maintaining a stable gigaohm seal is presented below.

GigaSeal_Troubleshooting Troubleshooting Workflow for Unstable Giga-Seal cluster_pipette Pipette Issues cluster_cell Cellular Issues cluster_solutions Solution Issues cluster_rig Rig Issues start Unstable or Lost Giga-Seal pipette Check Pipette (Cleanliness, Shape, Resistance) start->pipette cell Assess Cell Health (Morphology, Debris) start->cell solutions Verify Solutions (Osmolarity, Freshness, Filtration) start->solutions rig Inspect Rig Stability (Vibrations, Grounding, Noise) start->rig p1 Use Fresh, Clean Pipette pipette->p1 p2 Optimize Pulling Protocol pipette->p2 p3 Filter Internal Solution pipette->p3 c1 Ensure Healthy Culture/Slice cell->c1 c2 Apply Gentle Positive Pressure cell->c2 c3 Maintain Clean Bath cell->c3 s1 Check Osmolarity solutions->s1 s2 Use Fresh aCSF/Internal solutions->s2 r1 Check Anti-Vibration Table rig->r1 r2 Ensure Proper Grounding rig->r2 r3 Use Faraday Cage rig->r3 end Stable Giga-Seal Achieved p1->end p2->end p3->end c1->end c2->end c3->end s1->end s2->end r1->end r2->end r3->end

Caption: Troubleshooting workflow for unstable giga-seal.

This compound-Specific Electrophysiology FAQs

Question: I am not observing the expected inward current upon application of this compound in my TRPV3-expressing cells. What could be the reason?

Answer:

Several factors could contribute to the lack of a this compound-induced current:

  • TRPV3 Expression Levels: The magnitude of the current is dependent on the expression level of TRPV3 channels in the cell membrane.

    • Troubleshooting: Verify TRPV3 expression using techniques like immunocytochemistry or by testing a known potent TRPV3 agonist like 2-aminoethoxydiphenyl borate (2-APB).[6][7]

  • This compound Concentration: The concentration of this compound may be too low to elicit a measurable response.

    • Troubleshooting: Prepare fresh this compound solutions and consider performing a dose-response curve to determine the optimal concentration for your cell type. A detectable change in TRPV3 activity has been observed at concentrations as low as ~30 µM.

  • Voltage Protocol: The holding potential may not be optimal for observing inward currents.

    • Troubleshooting: Use a negative holding potential (e.g., -60 mV or -70 mV) to maximize the driving force for inward cation currents.

  • Channel Sensitization/Desensitization: TRPV3 channels exhibit sensitization upon repeated activation, which is a unique property.[7][8] However, prolonged exposure to high concentrations of agonists can lead to complex gating behaviors.

    • Troubleshooting: Apply this compound for short durations and ensure adequate washout periods between applications.

Question: After applying this compound to my neuronal preparation, I observe a change in the delayed rectifier potassium current. Is this an expected effect?

Answer:

Yes, this is a potential and reported effect of this compound. This compound has been shown to act as an inhibitor of Kv2.1 channels, which are major contributors to the delayed rectifier K+ current in many neurons.[9]

  • Expected Observation: Inhibition of Kv2.1 channels by this compound would lead to a reduction in the amplitude of the outward potassium current.

  • Potential Artifact: This effect could be misinterpreted as an artifact if the researcher is solely focused on the effects of this compound on TRPV3 channels. It is crucial to be aware of the multiple targets of this compound.

Question: Are there any known artifacts specifically associated with the use of this compound in electrophysiology?

Answer:

While there are no widely reported artifacts that are unique to this compound, its known mechanisms of action can lead to observations that might be misinterpreted:

  • Apparent "Leaky" Seal with TRPV3 Activation: Activation of TRPV3, a non-selective cation channel, will lead to an increase in the holding current in voltage-clamp experiments. This could be mistaken for a deteriorating seal, especially at negative holding potentials.

    • How to Differentiate: A true leak current will typically increase linearly with voltage, whereas the this compound-induced current through TRPV3 will have the characteristic current-voltage relationship of the channel. Additionally, the increased holding current should be reversible upon washout of this compound.

  • Changes in Action Potential Firing Properties: By inhibiting Kv2.1 channels, this compound can alter the repolarization phase of the action potential, potentially leading to broadening of the action potential and an increase in firing frequency. This is a physiological effect but could be considered an "off-target" effect if the primary interest is in TRPV3.

    • How to Confirm: To confirm that this effect is due to Kv2.1 inhibition, one could try to replicate the effect with a more selective Kv2.1 blocker or see if the effect is absent in cells that do not express Kv2.1.

Quantitative Data Summary

The following table summarizes the known quantitative effects of this compound on TRPV3 and Kv2.1 channels.

ParameterIon ChannelSpeciesCell TypeValueReference
EC50 TRPV3HumanHaCaT cells605 µM
Selectivity TRPV3HumanHEK-293 cellsNo activation of TRPA1, M8, V1, V2, or V4 at concentrations up to 1 mM
IC50 (proxy) Kv2.1Rat-0.2 µM (for a selective Kv2 inhibitor)[10]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of this compound-Induced Currents in TRPV3-Expressing HEK-293 Cells

This protocol is adapted from established methods for recording TRPV3 channel activity.

1. Cell Preparation:

  • Culture HEK-293 cells stably or transiently expressing human TRPV3 on glass coverslips.

  • Use cells for recording within 24-48 hours after plating.

2. Solutions:

  • External Solution (in mM): 145 NaCl, 5 KCl, 3 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound hydrochloride in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -60 mV.

  • Acquire data using a suitable amplifier and data acquisition software.

  • Apply this compound at various concentrations (e.g., 30 µM, 100 µM, 300 µM, 1 mM) via a perfusion system.

  • Record the inward current elicited by this compound application.

  • Ensure complete washout of the drug between applications to observe the reversibility of the effect.

Signaling Pathway Diagrams

TRPV3 Activation Signaling Pathway

Activation of TRPV3 channels by agonists like this compound leads to an influx of Ca2+, which can trigger downstream signaling cascades. One such pathway involves the activation of Phospholipase C (PLC) and subsequent modulation of the channel by PIP2 hydrolysis.[7]

TRPV3_Signaling TRPV3 Activation Signaling Pathway This compound This compound TRPV3 TRPV3 Channel This compound->TRPV3 activates Ca_influx Ca²⁺ Influx TRPV3->Ca_influx mediates PLC Phospholipase C (PLC) Ca_influx->PLC activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) Ca_influx->Downstream PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates PKC->TRPV3 modulates PKC->Downstream

Caption: TRPV3 activation by this compound and downstream signaling.

Kv2.1 Channel Regulation Signaling Pathway

The activity of Kv2.1 channels is tightly regulated by its phosphorylation state, which can be influenced by various signaling pathways, including those activated by synaptic activity and ischemia.[11][12] this compound acts as an inhibitor of this channel.

Kv21_Signaling Kv2.1 Channel Regulation Pathway Synaptic_Activity Increased Synaptic Activity / Ischemia Glutamate Glutamate Release Synaptic_Activity->Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Calcineurin Calcineurin (PP2B) Ca_influx->Calcineurin activates PP1 Protein Phosphatase 1 (PP1) Ca_influx->PP1 activates Kv21_P Phosphorylated Kv2.1 (Clustered, less active) Calcineurin->Kv21_P dephosphorylates PP1->Kv21_P dephosphorylates Kv21 Dephosphorylated Kv2.1 (Dispersed, more active) Kv21_P->Kv21 This compound This compound This compound->Kv21_P inhibits This compound->Kv21 inhibits

Caption: Regulation of Kv2.1 channel activity and its inhibition by this compound.

References

Technical Support Center: Drofenine Cytotoxicity in Primary Keratinocyte Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Drofenine in primary keratinocyte cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known effect on keratinocytes?

A1: this compound is an antispasmodic agent that has been identified as a novel and selective agonist for the Transient Receptor Potential Vanilloid-3 (TRPV3) channel, which is highly expressed in epidermal keratinocytes.[1][2] Studies have shown that this compound is cytotoxic to human keratinocytes, exhibiting more potent cytotoxicity than other known TRPV3 agonists like 2-aminoethoxydiphenylboronate (2-APB) and carvacrol.[1]

Q2: What is the likely mechanism of this compound-induced cytotoxicity in keratinocytes?

A2: this compound's primary known mechanism is the activation of TRPV3 channels.[1] Over-activation of ion channels like TRPV3 can lead to calcium influx, disrupting cellular homeostasis and potentially triggering apoptotic pathways. Drug-induced keratinocyte apoptosis can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, often involving the activation of caspases.[3][4]

Q3: What are the initial signs of cytotoxicity I should look for in my keratinocyte cultures after this compound treatment?

A3: Early signs of cytotoxicity include changes in cell morphology (rounding up, detachment from the culture surface), a decrease in cell proliferation or density compared to vehicle controls, and visible signs of cell death such as floating cells and debris in the culture medium.

Q4: How can I differentiate between apoptosis and necrosis in my experiments?

A4: Apoptosis and necrosis can be distinguished using techniques like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[5][6]

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High cell death even at low this compound concentrations. 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Cell Health: Primary keratinocytes may be stressed, at a high passage number, or unhealthy prior to the experiment. 3. Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.[7][8]1. Solvent Control: Run a vehicle-only control with the highest concentration of solvent used in your experiment. Keep final solvent concentration low (typically <0.5%). 2. Check Cell Quality: Use low-passage keratinocytes. Ensure cells are healthy and actively proliferating before starting the experiment. 3. Check for Contamination: Visually inspect cultures for turbidity or filaments.[8][9] Perform routine mycoplasma testing. If contamination is suspected, discard the cultures and decontaminate the incubator.[7]
Inconsistent results between experiments. 1. Reagent Variability: Inconsistent this compound concentration due to improper storage or preparation. 2. Cell Density: Variation in the number of cells seeded per well/dish. 3. Assay Timing: Differences in incubation times for drug treatment or assay development.1. Aliquot Reagents: Prepare and store single-use aliquots of this compound stock solution at -20°C or -80°C to ensure consistency. 2. Standardize Seeding: Perform accurate cell counts (e.g., using a hemocytometer) before seeding to ensure uniform cell density across all wells and experiments. 3. Maintain Consistent Timings: Use timers to ensure precise and repeatable incubation periods for all steps of your protocol.
Cannot distinguish between apoptosis and necrosis. 1. Inappropriate Assay: Using only a viability assay (like MTT) which measures metabolic activity but doesn't differentiate cell death mechanisms.[10] 2. Single Time Point: Observing cells only at a late stage when both apoptotic and necrotic markers are present.1. Use Specific Assays: Employ Annexin V/PI staining with flow cytometry for clear differentiation.[5][11][12] LDH release assays can also indicate membrane damage associated with necrosis.[13][14] 2. Perform a Time-Course Experiment: Analyze cells at multiple time points (e.g., 6, 12, 24, 48 hours) after this compound treatment to capture the progression from early apoptosis to late apoptosis/necrosis.
Low signal in Caspase-3/7 activity assay. 1. Timing Issue: The peak of caspase activation may have passed or has not yet occurred. 2. Wrong Apoptotic Pathway: The cytotoxic mechanism may not involve Caspase-3/7 or may be caspase-independent.[3] 3. Insufficient Cell Lysis: Incomplete release of caspases from cells.1. Optimize Time Points: Conduct a time-course experiment to identify the peak of caspase activity. 2. Investigate Other Pathways: Assess the activity of initiator caspases (e.g., Caspase-8 for extrinsic, Caspase-9 for intrinsic pathways).[4] 3. Verify Lysis: Ensure the lysis buffer is compatible with the assay and incubation is sufficient to lyse the keratinocytes effectively.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated when studying this compound's effect on primary keratinocytes.

ParameterThis compound2-APB (Control)Carvacrol (Control)Vehicle
IC₅₀ (µM) after 24h (MTT Assay) 85 ± 7150 ± 12120 ± 9N/A
% Apoptotic Cells (Annexin V+/PI-) at 12h 35% ± 4%18% ± 3%22% ± 3.5%< 5%
% Necrotic/Late Apoptotic Cells (Annexin V+/PI+) at 24h 45% ± 5%25% ± 4%30% ± 4%< 5%
Relative Caspase-3/7 Activity at 12h (Fold Change) 4.2 ± 0.52.5 ± 0.33.1 ± 0.41.0
LDH Release (% of Max Lysis) at 24h 40% ± 6%20% ± 3%28% ± 4%< 10%

Note: This data is illustrative and intended to represent typical results from cytotoxicity studies.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing this compound-induced cytotoxicity in primary keratinocytes.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Analysis culture 1. Culture Primary Keratinocytes seed 2. Seed Cells into Multi-well Plates culture->seed treat 3. Treat with this compound (and Controls) seed->treat viability 4a. Viability Assay (e.g., MTT) treat->viability apoptosis 4b. Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis caspase 4c. Caspase Assay (e.g., Caspase-Glo 3/7) treat->caspase analyze 5. Data Acquisition (Plate Reader/Flow Cytometer) viability->analyze apoptosis->analyze caspase->analyze interpret 6. Data Interpretation & Statistical Analysis analyze->interpret G cluster_membrane Plasma Membrane cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade This compound This compound trpv3 TRPV3 Channel This compound->trpv3 activates calcium Ca²⁺ Influx trpv3->calcium er_stress ER Stress calcium->er_stress bax Bax/Bak Activation er_stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 activates casp37 Caspase-3/7 (Executioner Caspases) casp9->casp37 activates apoptosis Apoptosis casp37->apoptosis leads to

References

Drofenine assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during Drofenine assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is an antimuscarinic and antispasmodic drug. Its primary mechanism of action is the competitive inhibition of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscles. Additionally, this compound has been identified as a modulator of ion channels, specifically as an agonist of the TRPV3 (Transient Receptor Potential Vanilloid 3) channel and an inhibitor of the Kv2.1 (a voltage-gated potassium channel). This multifaceted activity can contribute to its therapeutic effects but also introduces complexity in assay design and interpretation.

Q2: What are the common types of assays used to study this compound?

Common assays for this compound can be broadly categorized as:

  • Binding Assays: Radioligand binding assays are used to determine this compound's affinity and selectivity for different muscarinic receptor subtypes.

  • Functional Assays:

    • In vitro smooth muscle contractility assays (e.g., using isolated ileum or tracheal strips) are employed to measure its spasmolytic activity.

    • Cell-based functional assays are used to investigate its effects on ion channels like TRPV3 and Kv2.1. These often involve measuring changes in intracellular calcium levels or using electrophysiological techniques like patch-clamp.

  • Enzyme Assays: As an anticholinergic, its effect on cholinesterase activity can be assessed.

  • Analytical Quantification: High-Performance Liquid Chromatography (HPLC) and spectrophotometry are commonly used to determine the concentration and purity of this compound in various samples.

Q3: What are the known stability and solubility characteristics of this compound Hydrochloride?

This compound hydrochloride is generally soluble in water and organic solvents like DMSO and methanol. However, its stability can be influenced by several factors:

  • pH: As an ester, this compound is susceptible to hydrolysis, particularly at alkaline pH. It is advisable to maintain solutions at a slightly acidic to neutral pH for improved stability.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. It is recommended to store stock solutions at -20°C or -80°C for long-term storage and at 2-8°C for short-term use. Repeated freeze-thaw cycles should be avoided.

  • Light: While specific data on this compound's photosensitivity is not extensively documented, it is a general good practice to protect drug solutions from light to prevent potential photodegradation.

Troubleshooting Guides

Issue 1: High Variability in Muscarinic Receptor Binding Assays

Possible Causes & Solutions

Cause Troubleshooting Steps
Inconsistent Radioligand Concentration - Ensure accurate and consistent dilution of the radioligand for each experiment.- Regularly check the specific activity and expiration date of the radioligand stock.
Suboptimal Incubation Conditions - Optimize incubation time and temperature to ensure equilibrium is reached.- Maintain a consistent pH and ionic strength of the binding buffer.
Variable Non-Specific Binding - Use an appropriate concentration of a known muscarinic antagonist (e.g., atropine) to define non-specific binding.- Ensure thorough and rapid washing of filters to remove unbound radioligand.
Degradation of this compound in Assay Buffer - Prepare fresh dilutions of this compound for each experiment from a frozen stock.- Check the pH of the assay buffer to ensure it is not alkaline, which could promote hydrolysis.
Pipetting Inaccuracies - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.
Issue 2: Poor Reproducibility in Smooth Muscle Contractility Assays

Possible Causes & Solutions

Cause Troubleshooting Steps
Tissue Viability and Variability - Use freshly isolated tissues and maintain them in oxygenated physiological salt solution.- Allow for an adequate equilibration period before starting the experiment.- Normalize responses to a standard agonist (e.g., acetylcholine or carbachol).
Inconsistent Drug Application - Ensure rapid and complete washing of the tissue bath between drug applications.- Use a consistent contact time for this compound application.
Tachyphylaxis or Desensitization - Increase the time between agonist applications to allow for tissue recovery.- Perform concentration-response curves in a cumulative or non-cumulative manner and assess for differences.
This compound Adsorption to Tubing - Use inert tubing material (e.g., Teflon) for drug delivery.- Prime the tubing with the this compound solution before application to the tissue bath.
Issue 3: Inconsistent Results in Cell-Based Ion Channel Assays (TRPV3, Kv2.1)

Possible Causes & Solutions

Cause Troubleshooting Steps
Cell Line Instability - Use cells within a consistent and low passage number range.- Regularly perform cell line authentication (e.g., STR profiling).
Variable Channel Expression - Optimize cell seeding density and culture conditions to ensure consistent channel expression levels.- If using transient transfection, monitor transfection efficiency.
Cytotoxicity of this compound - Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or LDH assay) and work below this concentration.- Observe cell morphology for any signs of stress.
Assay Buffer Composition - Ensure the ionic composition of the extracellular and intracellular solutions is appropriate for the ion channel being studied.- Maintain consistent pH and osmolarity of all solutions.
Fluorescent Dye Artifacts (for Ca2+ assays) - Check for direct interaction of this compound with the fluorescent dye.- Run appropriate vehicle and dye-only controls.

Experimental Protocols

Protocol 1: Muscarinic M3 Receptor Binding Assay
  • Membrane Preparation: Homogenize CHO cells stably expressing the human M3 muscarinic receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction: In a 96-well plate, add 50 µL of membrane preparation (10-20 µg protein), 50 µL of [3H]-NMS (N-methylscopolamine) at a final concentration of 0.5 nM, and 50 µL of varying concentrations of this compound or vehicle. For non-specific binding, add 1 µM atropine.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a beta-counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Guinea Pig Ileum Contractility Assay
  • Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and place it in Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose) continuously gassed with 95% O2 / 5% CO2 at 37°C.

  • Organ Bath Setup: Mount a 2-3 cm segment of the ileum in a 10 mL organ bath containing Krebs-Henseleit solution under a resting tension of 1 g. Connect the tissue to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Contraction Induction: Induce submaximal contractions by adding a fixed concentration of acetylcholine (e.g., 1 µM).

  • This compound Application: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath at regular intervals (e.g., every 3 minutes).

  • Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation induced by this compound as a percentage of the initial acetylcholine-induced contraction. Plot the concentration-response curve and determine the EC50 value for this compound.

Visualizations

Drofenine_Signaling_Pathways cluster_0 Muscarinic Receptor Pathway cluster_1 Ion Channel Modulation This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Inhibits ACh Acetylcholine ACh->M3_Receptor Activates Gq Gq Protein M3_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Drofenine_ion This compound TRPV3 TRPV3 Channel Drofenine_ion->TRPV3 Activates Kv21 Kv2.1 Channel Drofenine_ion->Kv21 Inhibits Ca_influx Ca²⁺ Influx TRPV3->Ca_influx K_efflux K⁺ Efflux Kv21->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduces Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Experimental_Workflow_Binding_Assay start Start prep_mem Prepare Receptor Membranes start->prep_mem prep_reagents Prepare Radioligand, This compound dilutions, and Buffers start->prep_reagents incubation Incubate Membranes, Radioligand, and this compound prep_mem->incubation prep_reagents->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki calculation) counting->analysis end End analysis->end

Overcoming low signal-to-noise ratio in Drofenine calcium imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Drofenine in calcium imaging experiments. Our goal is to help you overcome challenges related to low signal-to-noise ratio (SNR) and acquire high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in calcium signaling?

This compound is an antispasmodic agent that has been identified as a potent agonist of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel, a non-selective cation channel.[1][2] Its activation of TRPV3 leads to an influx of cations, with a significant permeability to calcium ions (Ca²⁺), resulting in an increase in intracellular calcium concentration.[2][3]

Q2: Can this compound itself interfere with the fluorescence signal in my calcium imaging experiment?

While specific studies on the autofluorescence of this compound are limited, it is a good practice to assume that any small molecule compound could potentially have some level of intrinsic fluorescence. Autofluorescence can be a source of background noise, contributing to a lower signal-to-noise ratio.[4][5] It is recommended to perform a control experiment to measure the fluorescence of your experimental system with this compound alone (without calcium indicators) to assess any potential autofluorescence.

Q3: What are the known off-target effects of this compound that could impact my calcium imaging results?

This compound is also known for its antimuscarinic and anticholinergic properties, which could potentially influence intracellular calcium signaling through pathways independent of TRPV3.[6][7] While it shows greater selectivity for TRPV3 over some other TRP channels like TRPA1, V1, V2, V4, or M8, the possibility of off-target effects should be considered, especially at higher concentrations.[1][8] These off-target effects could contribute to changes in intracellular calcium that are not mediated by TRPV3, complicating data interpretation.

Q4: How do I choose the right calcium indicator for my this compound experiment?

The choice of a calcium indicator should be based on the expected magnitude and kinetics of the calcium transients induced by this compound. For potentially large and rapid calcium influx through TRPV3 channels, a low-affinity indicator might be more suitable to avoid saturation.[9] Conversely, to detect subtle changes or initial responses at low this compound concentrations, a high-affinity indicator may be necessary.[10] It is also crucial to consider the spectral properties of the dye to avoid overlap with any potential autofluorescence from this compound or the sample itself.[11]

Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR)

A low signal-to-noise ratio is a common challenge in calcium imaging. Here are specific troubleshooting steps to address this issue in the context of this compound experiments.

Problem Potential Cause Recommended Solution
High Background Fluorescence Autofluorescence: Intrinsic fluorescence from the cells, media, or this compound itself.1. Perform a background control: Image cells treated with this compound but without the calcium indicator to quantify its contribution to background fluorescence. 2. Use a narrower emission filter: This can help to specifically collect the signal from the calcium indicator while excluding out-of-range fluorescence. 3. Spectral unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the specific signal of your calcium indicator from the autofluorescence background.
Suboptimal Dye Concentration: Too high a concentration of the calcium indicator can lead to high background fluorescence and potential cytotoxicity.1. Titrate the dye concentration: Perform a dose-response experiment to find the lowest effective concentration of the calcium indicator that provides a detectable signal. 2. Optimize loading time: Reduce the incubation time with the dye to minimize background loading and compartmentalization.
Low Signal Intensity Insufficient this compound Concentration: The concentration of this compound may not be high enough to elicit a strong TRPV3-mediated calcium influx.1. Perform a dose-response curve: Determine the optimal concentration of this compound for your specific cell type and experimental conditions. A detectable change in TRPV3 activity has been observed at concentrations as low as ~30 μmol/L.[1] 2. Ensure proper solution preparation: Verify the correct preparation and storage of your this compound stock solution.
Low Calcium Indicator Affinity: The chosen indicator may not be sensitive enough to detect the calcium changes.1. Switch to a higher affinity indicator: If you expect small changes in calcium, consider using a dye with a lower Kd.[10] 2. Check indicator health: Ensure your calcium indicator has not degraded due to improper storage or handling.
Photobleaching: The fluorescent signal from the indicator is diminishing over time due to excessive light exposure.1. Reduce laser power/exposure time: Use the lowest possible illumination intensity and exposure time that still provides a detectable signal. 2. Increase the time interval between acquisitions: If your experimental design allows, increase the time between image captures.
Noisy Signal Shot Noise: Inherent statistical fluctuation in the number of photons detected.1. Increase signal strength: Optimize this compound and dye concentrations to maximize the fluorescent signal. 2. Frame averaging: If the kinetics of the calcium signal allow, average multiple frames to reduce random noise.
Cellular Health: Unhealthy or dying cells can exhibit unstable calcium levels and poor responses.1. Monitor cell viability: Use a viability stain to ensure your cells are healthy throughout the experiment. 2. Optimize cell culture conditions: Ensure proper cell density and media conditions.

Experimental Protocols

Detailed Protocol for In Vitro Calcium Imaging with this compound

This protocol provides a general framework for measuring intracellular calcium changes in response to this compound in a cell culture model. Optimization of concentrations and incubation times for your specific cell line is recommended.

Materials:

  • Cells expressing TRPV3 (e.g., HaCaT keratinocytes or TRPV3-overexpressing HEK-293 cells)

  • Cell culture medium

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • This compound hydrochloride stock solution (e.g., 10 mM in DMSO)

  • Pluronic F-127 (for Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence microscope with a suitable filter set and a camera

Procedure:

  • Cell Plating: Seed cells onto glass-bottom dishes or plates suitable for fluorescence microscopy and allow them to adhere and reach the desired confluency (typically 70-90%).

  • Dye Loading:

    • Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 1-5 µM in HBSS, often with 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the dye loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • After incubation, remove the dye loading solution and wash the cells gently 2-3 times with fresh HBSS to remove any extracellular dye.

    • Add fresh HBSS to the cells for imaging.

  • Imaging Setup:

    • Place the dish on the microscope stage and bring the cells into focus.

    • Set the appropriate excitation and emission wavelengths for your chosen calcium indicator (e.g., for Fluo-4, excitation ~494 nm, emission ~516 nm).

    • Adjust the illumination intensity and camera settings to obtain a stable baseline fluorescence with minimal photobleaching.

  • Baseline Recording:

    • Record the baseline fluorescence of the cells for a few minutes to ensure a stable signal before adding this compound.

  • This compound Application:

    • Carefully add the desired concentration of this compound to the imaging buffer. It is recommended to perform a dose-response experiment (e.g., 10 µM, 30 µM, 100 µM, 300 µM).

    • Continue recording the fluorescence to capture the calcium response.

  • Controls:

    • Positive Control: At the end of the experiment, add a saturating concentration of a calcium ionophore like Ionomycin (e.g., 5 µM) to elicit a maximal calcium response.

    • Negative Control: After the Ionomycin response, add a calcium chelator like EGTA (e.g., 10 mM) to determine the minimum fluorescence signal.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual cells.

    • Measure the mean fluorescence intensity within each ROI over time.

    • Correct for background fluorescence by subtracting the intensity of a cell-free region.

    • Normalize the fluorescence signal, often as ΔF/F₀, where ΔF is the change in fluorescence (F - F₀) and F₀ is the baseline fluorescence.

Visualizations

Signaling Pathway of this compound-induced Calcium Influx

Drofenine_Signaling This compound This compound TRPV3 TRPV3 Channel This compound->TRPV3 activates Ca_influx Ca²⁺ Influx TRPV3->Ca_influx EGFR EGFR TRPV3->EGFR activates Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) Ca_increase->Downstream PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT activates PI3K_AKT->Downstream

Caption: Signaling pathway of this compound-induced calcium influx via TRPV3 activation.

Troubleshooting Workflow for Low SNR

Low_SNR_Troubleshooting Start Low SNR in this compound Calcium Imaging Check_Background High Background? Start->Check_Background Check_Signal Low Signal? Check_Background->Check_Signal No Optimize_Dye Optimize Dye Concentration & Loading Time Check_Background->Optimize_Dye Yes Check_Noise Noisy Signal? Check_Signal->Check_Noise No Optimize_this compound Optimize this compound Concentration Check_Signal->Optimize_this compound Yes Frame_Average Use Frame Averaging Check_Noise->Frame_Average Yes End Improved SNR Check_Noise->End No Use_Filters Use Narrower Emission Filter Optimize_Dye->Use_Filters Use_Filters->Check_Signal Check_Indicator Check Indicator Affinity & Health Optimize_this compound->Check_Indicator Reduce_Phototoxicity Reduce Laser Power & Exposure Time Check_Indicator->Reduce_Phototoxicity Reduce_Phototoxicity->Check_Noise Check_Cells Check Cell Health Frame_Average->Check_Cells Check_Cells->End

Caption: A logical workflow for troubleshooting low signal-to-noise ratio.

References

Adjusting pH for optimal Drofenine activity in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Drofenine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for this compound, with a specific focus on adjusting pH for its optimal activity in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

The optimal pH for this compound activity has not been definitively established in published literature and is likely dependent on the specific biological system and assay being used. As this compound is a tertiary amine, its protonation state is pH-dependent, which can significantly influence its interaction with its molecular targets. Therefore, it is crucial to determine the optimal pH empirically for your specific experimental setup.

Q2: What is the pKa of this compound?

Q3: How does pH affect the stability of this compound?

The ester linkage in the this compound molecule can be susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. Therefore, extreme pH values should be avoided to maintain the stability of the compound over the course of an experiment. It is recommended to prepare fresh solutions of this compound and to assess its stability at the intended experimental pH if the experiment is to be conducted over a prolonged period.

Q4: Which buffer system should I use for my experiments with this compound?

The choice of buffer depends on the desired pH range for your experiment. It is important to select a buffer that has a pKa value close to the target pH to ensure adequate buffering capacity. Additionally, the buffer components should not interact with this compound or other components of your assay system. For screening a range of pH values, a series of buffers may be necessary.

Commonly Used Biological Buffers:

BufferUseful pH Range
MES5.5 - 6.7
PIPES6.1 - 7.5
HEPES6.8 - 8.2
Tris7.5 - 9.0
CHES8.6 - 10.0

Q5: My this compound activity is lower than expected. Could pH be a factor?

Yes, suboptimal pH is a likely cause of lower-than-expected activity. The ionization state of this compound's tertiary amine can affect its binding to its target protein. If the pH of your buffer is far from the optimal pH for this interaction, you may observe reduced activity. It is recommended to perform a pH optimization experiment to determine the ideal pH for your specific assay.

This compound Physicochemical Data

The following table summarizes the available physicochemical data for this compound hydrochloride.

PropertyValue
Chemical Formula C₂₀H₃₂ClNO₂
Molecular Weight 353.93 g/mol [1]
Appearance White to off-white solid[1]
Solubility in Water ≥ 33.3 mg/mL (94.09 mM)[1][2]
Solubility in DMSO ≥ 75 mg/mL (211.91 mM)[1][2]
pKa Not reported
Optimal pH for Activity Not reported; requires empirical determination

Experimental Protocol: Determination of Optimal pH for this compound Activity

This protocol provides a general framework for determining the optimal pH for this compound activity in a cell-based or biochemical assay.

1. Objective: To identify the pH at which this compound exhibits maximum biological activity in a specific assay.

2. Materials:

  • This compound hydrochloride

  • A series of biological buffers with overlapping pH ranges (e.g., MES, HEPES, Tris)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Your specific assay system (e.g., cells expressing the target receptor, purified enzyme)

  • Reagents and instrumentation for measuring the assay endpoint (e.g., fluorescence plate reader, spectrophotometer)

  • Calibrated pH meter

3. Methodology:

a. Buffer Preparation: i. Prepare a stock solution of each selected buffer (e.g., 1 M). ii. For each buffer, prepare a series of working solutions (e.g., 100 mM) and adjust the pH of each to cover the desired range in increments of 0.2-0.5 pH units using HCl or NaOH. iii. Verify the final pH of each buffer solution at the temperature at which the experiment will be conducted.

b. This compound Solution Preparation: i. Prepare a concentrated stock solution of this compound hydrochloride in an appropriate solvent (e.g., water or DMSO).[1][2] ii. On the day of the experiment, dilute the this compound stock solution to the desired final concentrations using each of the prepared buffer solutions.

c. Assay Procedure: i. Set up your assay according to your established protocol. ii. In separate experimental wells or tubes, add the this compound solutions prepared in the different pH buffers. iii. Include appropriate controls:

  • No-Drofenine control: The assay system with buffer at each pH value, but without this compound.
  • Vehicle control: The assay system with the vehicle used to dissolve this compound (e.g., DMSO) in the buffer at each pH value. iv. Incubate the assay for the predetermined time at the appropriate temperature. v. Measure the biological response (e.g., enzyme activity, receptor binding, cellular response).

d. Data Analysis: i. For each pH value, calculate the net activity of this compound by subtracting the signal from the vehicle control. ii. Plot the this compound activity (as a percentage of the maximum observed activity or in absolute units) against the pH. iii. The pH at which the highest activity is observed is the optimal pH for this compound in your assay system.

Visual Troubleshooting and Conceptual Guides

Troubleshooting this compound Activity

troubleshooting_workflow Troubleshooting this compound Activity Workflow start Start: Unexpected this compound Activity check_concentration Is this compound concentration correct? start->check_concentration check_solubility Was this compound fully dissolved? check_concentration->check_solubility Yes contact_support Contact Technical Support check_concentration->contact_support No check_stability Are you using a fresh solution? check_solubility->check_stability Yes check_solubility->contact_support No check_ph Have you optimized the buffer pH? check_stability->check_ph Yes check_stability->contact_support No ph_optimization Perform pH optimization experiment check_ph->ph_optimization No re_evaluate Re-evaluate results check_ph->re_evaluate Yes ph_optimization->re_evaluate consult_literature Consult literature for similar compounds re_evaluate->consult_literature Issue Persists problem_solved Problem Solved re_evaluate->problem_solved Issue Resolved consult_literature->contact_support

Caption: A workflow to troubleshoot unexpected experimental results with this compound.

pH-Dependent Activity of this compound

ph_activity_relationship Conceptual Relationship of pH and this compound Activity cluster_ph Buffer pH cluster_this compound This compound State cluster_activity Biological Activity low_ph Low pH (e.g., < 6) protonated Protonated (Charged) -N(Et)₂H⁺ low_ph->protonated Favors low_activity Low Activity low_ph->low_activity May alter target protein conformation optimal_ph Optimal pH (Empirically Determined) optimal_ph->protonated Optimal ratio of protonated/deprotonated deprotonated Deprotonated (Neutral) -N(Et)₂ optimal_ph->deprotonated high_ph High pH (e.g., > 9) high_ph->deprotonated Favors high_ph->low_activity May alter target or cause instability high_activity High Activity protonated->high_activity May be required for target binding deprotonated->low_activity May have lower affinity

Caption: The influence of pH on the ionization state and activity of this compound.

References

Technical Support Center: Stability-Indicating HPLC Method for Drofenine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the development and validation of stability-indicating HPLC methods for Drofenine.

Frequently Asked Questions (FAQs)

Q1: Where should I start with developing a stability-indicating HPLC method for this compound?

A1: Begin by selecting a suitable column and mobile phase based on the physicochemical properties of this compound. A reverse-phase C18 or C8 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium acetate or phosphate buffer) and an organic solvent such as methanol or acetonitrile.[1][2] Initial experiments should focus on achieving a good peak shape and retention time for the parent this compound peak.

Q2: What are the typical chromatographic conditions used for this compound analysis?

A2: Several methods have been reported for this compound or its analogue, Drotaverine. The conditions can be adapted as a starting point for your method development.

Table 1: Example Chromatographic Conditions for this compound/Drotaverine Analysis

ParameterCondition 1Condition 2Condition 3
Column C18C8 (150 x 4.6 mm, 5 µm)[2]Hi Q C-18 W (5µm)[3]
Mobile Phase Methanol: 0.1 M Ammonium Acetate (pH 5.0) (60:40 v/v)[1]0.2% Formic Acid : Methanol (55:45 v/v)[2]Methanol : HPLC Grade Water with 0.1% Triethylamine (pH 3.0) (80:20 v/v)[3]
Flow Rate 1.5 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]
Detection (UV) 319 nm[1]300 nm[2]250 nm[3]
Retention Time ~9.0 min[4]~5.2 min[2]Not Specified

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation or stress study is essential for developing a stability-indicating method.[5][6] It involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to intentionally induce degradation.[5] The primary goals are to understand the degradation pathways, identify potential degradation products, and demonstrate that the analytical method can separate these degradation products from the intact drug, thus proving its specificity.[6][7]

Q4: What conditions should I use for the forced degradation of this compound?

A4: Based on studies of the related compound Drotaverine, significant degradation is expected under alkaline, oxidative, and photolytic conditions.[1][4] Milder degradation may occur in acidic and neutral conditions, while the drug appears relatively stable to thermal stress.[1][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the typical stress conditions applied to demonstrate the stability-indicating nature of an analytical method.

  • Preparation : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[1]

  • Acid Hydrolysis : Mix the stock solution with 0.1N to 1N HCl and reflux for several hours.[1]

  • Alkali Hydrolysis : Mix the stock solution with 0.1N NaOH at room temperature. Significant degradation can occur quickly.[4]

  • Oxidative Degradation : Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation : Expose the solid drug powder to dry heat (e.g., 60°C) for an extended period (e.g., 15 days).[1]

  • Photolytic Degradation : Expose the drug solution and solid drug to direct sunlight or a photostability chamber.[1]

  • Neutral Hydrolysis : Reflux the drug solution in water.

  • Sample Analysis : After exposure, neutralize the acidic and basic samples before dilution. Analyze all stressed samples by HPLC to check for the separation of the main this compound peak from any degradation products.

Q5: How do I validate the developed HPLC method?

A5: Method validation should be performed according to International Council for Harmonisation (ICH) guidelines.[3][8] The key validation parameters include:

  • Specificity : Demonstrated through forced degradation studies.[9]

  • Linearity : The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[2]

  • Accuracy : The closeness of test results to the true value, often assessed through recovery studies.[2]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[2]

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[2][10]

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][10]

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[11]

Method Development and Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Guidelines) A Literature Review & Analyte Properties B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Method Optimization (Peak Shape, Resolution, Run Time) B->C D Perform Stress Studies (Acid, Base, Peroxide, Heat, Light) C->D Optimized Method E Analyze Stressed Samples D->E F Check for Peak Purity & Resolution E->F G Validate Specificity F->G Demonstrates Specificity H Validate Linearity, Accuracy, Precision G->H I Determine LOD & LOQ H->I J Assess Robustness I->J K K J->K Validated Method Ready for Routine Use

Caption: Workflow for Stability-Indicating HPLC Method Development.

Troubleshooting Guide

Q: I am observing peak tailing for the this compound peak. What could be the cause?

A: Peak tailing can be caused by several factors:

  • Column Overload : Injecting too high a concentration of the sample. Try diluting your sample.

  • Secondary Silanol Interactions : If using a silica-based C18 column, free silanol groups can interact with basic compounds. Adding a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can mitigate this.[3]

  • Column Degradation : The column may be nearing the end of its life. Consider replacing it or using a guard column to protect it.[12]

  • Dead Volume : Check for excessive tubing length or loose fittings between the injector, column, and detector.[13]

Q: My retention times are shifting between injections. How can I fix this?

A: Shifting retention times usually point to issues with the mobile phase or the pump system:

  • Inadequate Equilibration : Ensure the column is fully equilibrated with the mobile phase before starting the sequence. Allow sufficient time for the system to stabilize.[13]

  • Mobile Phase Composition : If preparing the mobile phase manually, slight variations in composition can cause shifts. Use a gradient proportioning valve for mixing if available. Also, ensure the mobile phase is properly degassed to prevent bubble formation.[13][14]

  • Pump Malfunction : Check for leaks in the pump seals or check valves. Inconsistent flow from the pump will lead to variable retention times.[12][14]

  • Temperature Fluctuations : Use a column oven to maintain a consistent temperature, as changes in temperature can affect retention.[13]

Q: I am seeing a noisy or drifting baseline. What are the common causes?

A: Baseline issues can originate from the mobile phase, detector, or column.[13][15]

  • Mobile Phase : Impurities in solvents, improperly mixed mobile phase, or dissolved gas can all cause baseline noise.[14] Filter all solvents and degas them thoroughly.

  • Detector : A failing detector lamp can cause significant noise.[13] Air bubbles in the detector cell are another common cause; purge the system to remove them.

  • Column Contamination : Contaminants from previous injections slowly eluting off the column can cause the baseline to drift. Flush the column with a strong solvent.

Q: No peaks are appearing on my chromatogram. What should I check?

A: The absence of peaks can be due to a simple oversight or a more significant system issue.

  • Injection Issue : Ensure the autosampler is functioning correctly and the injection volume is appropriate. Check that the syringe is drawing and dispensing the sample.[14]

  • Detector Settings : Verify that the detector is on, the lamp is working, and the wavelength is set correctly for this compound (e.g., around 250-320 nm).[2][3]

  • System Leak : A significant leak in the flow path can prevent the sample from reaching the detector.[15]

  • Sample Preparation : Confirm that the sample was prepared correctly and in a solvent compatible with the mobile phase.

Troubleshooting Logic

G cluster_B Peak Shape Troubleshooting cluster_C Baseline Troubleshooting cluster_D RT Shift Troubleshooting cluster_E No Peak Troubleshooting A Problem Observed B Peak Shape Issue (Tailing, Fronting, Splitting) A->B C Baseline Issue (Noise, Drift) A->C D Retention Time (RT) Shift A->D E No / Small Peaks A->E B_sol Check Sample Concentration Adjust Mobile Phase pH/Additives Inspect Column for Voids/Contamination Check for System Dead Volume B->B_sol C_sol Degas/Filter Mobile Phase Check Detector Lamp Purge Pump & Detector Flush Column C->C_sol D_sol Ensure Column Equilibration Check Pump for Leaks/Pulsations Use Column Oven Prepare Fresh Mobile Phase D->D_sol E_sol Verify Injection Process Check Detector Settings (Lamp, Wavelength) Inspect for System Leaks Confirm Sample Prep E->E_sol

Caption: A logical guide to troubleshooting common HPLC issues.

References

Validation & Comparative

Comparative Efficacy of Drofenine and Mebeverine for Irritable Bowel Syndrome: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two antispasmodic agents used in the management of Irritable Bowel Syndrome (IBS), focusing on their mechanisms of action, clinical efficacy, and safety profiles based on available experimental data.

This guide provides a comparative overview of Drofenine and Mebeverine, two medications employed in the symptomatic relief of Irritable Bowel Syndrome (IBS). The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their respective pharmacological profiles and clinical evidence.

Introduction to this compound and Mebeverine

Irritable Bowel Syndrome is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. Antispasmodic agents are a cornerstone of symptomatic management, aiming to reduce smooth muscle spasms in the gastrointestinal tract.

This compound is an antispasmodic drug with anticholinergic properties. It acts as a potent competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters.[1] Its therapeutic effect in IBS is attributed to its ability to relax smooth muscles.

Mebeverine is a musculotropic antispasmodic agent that exerts a direct relaxant effect on the smooth muscle of the gut.[2][3][4] Its mechanism is believed to involve the modulation of calcium and sodium channels in colonocytes, leading to a reduction in muscle excitability without significant anticholinergic side effects at therapeutic doses.

Mechanism of Action

The distinct mechanisms of action of this compound and Mebeverine are crucial for understanding their pharmacological profiles and potential clinical applications.

This compound: Anticholinergic and Butyrylcholinesterase Inhibition

This compound's primary mechanism involves the inhibition of butyrylcholinesterase, leading to an increase in the local concentration of acetylcholine. However, its classification as an anticholinergic agent suggests a more complex interaction with muscarinic receptors on smooth muscle cells, ultimately leading to muscle relaxation.[1]

Drofenine_Mechanism This compound This compound BChE Butyrylcholinesterase (BChE) This compound->BChE Inhibits MuscarinicReceptor Muscarinic Receptors This compound->MuscarinicReceptor Antagonizes (Anticholinergic effect) ACh Acetylcholine (ACh) BChE->ACh Hydrolyzes ACh->MuscarinicReceptor Activates SmoothMuscle GI Smooth Muscle Cell MuscarinicReceptor->SmoothMuscle Induces Contraction Relaxation Muscle Relaxation (Reduced Spasm) SmoothMuscle->Relaxation Leads to

Figure 1: Proposed Signaling Pathway of this compound.
Mebeverine: Direct Musculotropic Action

Mebeverine acts directly on the smooth muscle cells of the colon. Its spasmolytic effect is independent of the autonomic nervous system. The proposed mechanism involves the blockage of voltage-gated sodium channels and a subsequent reduction in calcium influx, leading to smooth muscle relaxation.

Mebeverine_Mechanism Mebeverine Mebeverine NaChannel Voltage-gated Na+ Channels Mebeverine->NaChannel Blocks CaChannel Voltage-gated Ca2+ Channels NaChannel->CaChannel Depolarization-induced opening inhibited SmoothMuscle GI Smooth Muscle Cell CaChannel->SmoothMuscle Reduced Ca2+ influx Relaxation Muscle Relaxation (Reduced Spasm) SmoothMuscle->Relaxation Leads to

Figure 2: Proposed Signaling Pathway of Mebeverine.

Comparative Clinical Efficacy

It is critical to note that this compound (a BChE inhibitor and anticholinergic) and Drotaverine (a PDE4 inhibitor) have different mechanisms of action, and the following data should not be directly extrapolated to this compound. The study is presented here as an example of a comparative trial in the field.

Quantitative Data from a Comparative Clinical Trial: Drotaverine vs. Mebeverine

The following table summarizes the key efficacy findings from a randomized, double-blind, controlled study by Rai et al. (2021), which compared Drotaverine hydrochloride (80 mg three times daily) with Mebeverine hydrochloride (135 mg three times daily) over a 4-week period in patients with IBS.

Efficacy ParameterDrotaverine (n=100)Mebeverine (n=100)p-value
Pain Severity Score (VAS) - Mean Reduction from Baseline
Day 31.220.10< 0.01
Week 44.24 (70.4% reduction)3.10 (46.1% reduction)< 0.05
Reduction in Pain Frequency (at Week 4) Significant reductionLess significant reduction< 0.05
Improvement in Straining on Stool Significant improvementLess significant improvement< 0.05
Change in Bristol Stool Chart Score Significant improvementLess significant improvement< 0.05
Patient's Global Assessment of Symptoms Significant improvementLess significant improvement< 0.05
Patient Assessment of Constipation - Quality of Life (PAC-QOL) Significant improvementLess significant improvement< 0.01

Data extracted from Rai R, Nijhawan S. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study. Saudi J Gastroenterol. 2021;27(3):136-143.

Experimental Protocols

Detailed experimental protocols from the cited studies are summarized below to provide insight into the methodologies used to generate the efficacy data.

Protocol for a Randomized, Double-Blind, Controlled Trial (Based on Rai et al., 2021)

Experimental_Workflow cluster_screening Screening Phase cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment Screening Patient Recruitment (Rome III criteria for IBS) Inclusion Inclusion Criteria Met? (e.g., age, symptom severity) Screening->Inclusion Exclusion Exclusion Criteria Met? (e.g., organic GI disease) Inclusion->Exclusion No InformedConsent Informed Consent Exclusion->InformedConsent No Randomization Randomization (Double-blind) InformedConsent->Randomization GroupA Group A: Drotaverine HCl 80 mg t.i.d. Randomization->GroupA GroupB Group B: Mebeverine HCl 135 mg t.i.d. Randomization->GroupB Week1 Week 1 Assessment GroupA->Week1 GroupB->Week1 Week2 Week 2 Assessment Week1->Week2 Week1->Week2 Week3 Week 3 Assessment Week2->Week3 Week2->Week3 Week4 Week 4 Assessment (Primary Endpoint) Week3->Week4 Week3->Week4 DataAnalysis Statistical Analysis Week4->DataAnalysis

Figure 3: Experimental Workflow for a Comparative Clinical Trial.

Key Methodological Components:

  • Study Design: Randomized, double-blind, placebo-controlled (or active comparator-controlled) parallel-group study.

  • Patient Population: Patients diagnosed with IBS according to standardized criteria (e.g., Rome IV criteria).

  • Intervention:

    • Test drug (e.g., this compound) at a specified dose and frequency.

    • Comparator drug (e.g., Mebeverine) at a standard therapeutic dose.

    • Placebo control.

  • Primary Outcome Measures:

    • Change in abdominal pain intensity (e.g., using a Visual Analog Scale or a Numeric Rating Scale).

    • Responder analysis based on a composite endpoint of improvement in abdominal pain and stool consistency.

  • Secondary Outcome Measures:

    • Change in bloating and global IBS symptom severity.

    • Stool frequency and consistency (e.g., using the Bristol Stool Form Scale).

    • Quality of life assessment (e.g., using the IBS-QOL questionnaire).

  • Data Collection: Daily or weekly electronic diaries for symptom reporting.

  • Statistical Analysis: Intention-to-treat analysis with appropriate statistical tests to compare the treatment groups.

Safety and Tolerability

The safety and tolerability profile is a critical consideration in the selection of a therapeutic agent for a chronic condition like IBS.

This compound

As an anticholinergic agent, this compound may be associated with side effects such as dry mouth, blurred vision, urinary retention, and constipation. The frequency and severity of these adverse events in the context of IBS treatment require further investigation through well-designed clinical trials.

Mebeverine

Mebeverine is generally well-tolerated, and its lack of significant anticholinergic side effects at therapeutic doses is a notable advantage.[2][3][4] Reported adverse events are typically mild and infrequent, and may include:

Adverse Event CategoryReported Frequency
Gastrointestinal Nausea, constipation, abdominal discomfort
Dermatological Rash, urticaria
Immunological Hypersensitivity reactions, angioedema

Frequency data is based on post-marketing surveillance and clinical trial data where available. Specific frequencies from head-to-head trials with this compound are not available.

Conclusion and Future Directions

Both this compound and Mebeverine are antispasmodic agents with distinct mechanisms of action that are used for the symptomatic relief of IBS. Mebeverine has a well-established profile as a direct-acting musculotropic agent with a favorable safety profile. This compound, with its anticholinergic and BChE inhibitory properties, represents an alternative therapeutic approach.

The available clinical evidence from a comparative trial of Drotaverine (a PDE4 inhibitor) and Mebeverine suggests that agents with different mechanisms of action may have varying degrees of efficacy on different IBS symptoms. However, there is a clear and unmet need for direct, well-designed, randomized controlled trials comparing the efficacy and safety of this compound and Mebeverine in a well-defined IBS patient population. Such studies would be invaluable for guiding clinical practice and informing future drug development efforts in the management of this prevalent and often debilitating condition. Future research should also focus on identifying patient subgroups that may respond preferentially to either agent based on their underlying pathophysiology.

References

A Comparative Guide to Drofenine and Hyoscine for Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Drofenine and Hyoscine, two prominent agents utilized for their smooth muscle relaxant effects. The information presented herein is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound and Hyoscine achieve smooth muscle relaxation through distinct molecular mechanisms. This compound, a phosphodiesterase-4 (PDE4) inhibitor and calcium channel blocker, modulates intracellular signaling cascades to induce relaxation. In contrast, Hyoscine, a well-established antimuscarinic agent, competitively antagonizes acetylcholine receptors on smooth muscle cells. This fundamental difference in their mechanisms of action results in varied potencies and potential applications, which this guide will explore in detail.

Data Presentation: Comparative Efficacy

The following table summarizes the available quantitative data on the potency of this compound (often studied as its analogue, Drotaverine) and Hyoscine in inducing smooth muscle relaxation from various in vitro studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the current literature, and thus, the presented data should be interpreted with consideration of the different experimental setups.

ParameterThis compound (Drotaverine)Hyoscine (Hyoscine Butylbromide)Tissue SourceContractile AgentReference
IC50 -429 nMHuman IntestineBethanechol[1]
EC50 1.63 x 10⁻⁸ M-Rat Thoracic AortaPhenylephrine
Effect on Carbachol-induced Contraction No significant inhibition at 10⁻⁹–10⁻⁵ MConcentration-dependent reductionHuman ColonCarbachol[2][3]
IC50 (Nicotinic Receptor Blockade) -0.19 µMSH-SY5Y cellsAcetylcholine[4]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. A lower value indicates a higher potency. The lack of directly comparable data highlights a gap in the current preclinical research.

Mechanisms of Action and Signaling Pathways

The divergent mechanisms of this compound and Hyoscine are central to their pharmacological profiles.

This compound: A Dual-Action Relaxant

This compound's primary mechanism involves the inhibition of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][6] By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[5] The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments required for muscle contraction, ultimately leading to relaxation.

Furthermore, this compound has been shown to exhibit calcium channel blocking activity.[5][7] By inhibiting the influx of extracellular calcium through L-type voltage-operated calcium channels (L-VOCCs), this compound further contributes to the reduction of intracellular calcium levels, thereby promoting smooth muscle relaxation.[7][8]

Drofenine_Signaling_Pathway cluster_cell Smooth Muscle Cell This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits LVOCC L-type Ca2+ Channel This compound->LVOCC Blocks cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inactivates MLCK_inactive Inactive MLCK Contraction Contraction MLCK_active->Contraction Promotes Relaxation Relaxation MLCK_inactive->Relaxation Promotes LVOCC->Contraction Promotes Ca2+ influx for Ca_in Ca_out

This compound's dual mechanism of smooth muscle relaxation.
Hyoscine: A Competitive Antagonist

Hyoscine, specifically Hyoscine Butylbromide, acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily the M2 and M3 subtypes, located on the surface of smooth muscle cells.[1][9] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, normally binds to these receptors to initiate a signaling cascade that leads to smooth muscle contraction.[9] This process involves the activation of G-proteins, leading to an increase in intracellular calcium levels.[9]

By competitively blocking the binding of acetylcholine to muscarinic receptors, Hyoscine prevents the initiation of this contractile signal, resulting in smooth muscle relaxation.[9] There is also evidence to suggest that at higher concentrations, Hyoscine can block nicotinic acetylcholine receptors, which may contribute to its overall spasmolytic effect.[1][4]

Hyoscine_Signaling_Pathway cluster_cell Smooth Muscle Cell Acetylcholine Acetylcholine mAChR Muscarinic Receptor (M2/M3) Acetylcholine->mAChR Binds & Activates Hyoscine Hyoscine Hyoscine->mAChR Blocks Relaxation Relaxation Hyoscine->Relaxation Leads to G_protein G-protein activation mAChR->G_protein Ca_increase Increased Intracellular Ca2+ G_protein->Ca_increase Contraction Contraction Ca_increase->Contraction

Hyoscine's mechanism via muscarinic receptor antagonism.

Experimental Protocols

The following section details a representative experimental protocol for assessing the smooth muscle relaxant properties of compounds like this compound and Hyoscine using an isolated organ bath system. This method is a standard in vitro pharmacological technique for studying tissue contractility.

Isolated Tissue Bath Assay for Smooth Muscle Relaxation

1. Tissue Preparation:

  • Male Wistar rats (200-250g) are euthanized by cervical dislocation.

  • A segment of the ileum (approximately 10-15 cm) is quickly excised and placed in a petri dish containing Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, and glucose 5.55).

  • The ileum is cleaned of adhering mesenteric tissue and cut into segments of approximately 2-3 cm in length.

2. Experimental Setup:

  • Each ileum segment is mounted vertically in a 10 mL isolated organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O2 and 5% CO2).

  • One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.

  • The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram, with the Tyrode's solution being replaced every 15 minutes.

3. Induction of Contraction:

  • After the equilibration period, a submaximal contraction is induced by adding a contractile agent to the organ bath. A common agent used is acetylcholine (ACh) or carbachol at a concentration that produces approximately 80% of the maximal response (e.g., 1 µM ACh).

4. Assessment of Relaxant Activity:

  • Once a stable contractile plateau is achieved, cumulative concentrations of the test compound (this compound or Hyoscine) are added to the organ bath at regular intervals (e.g., every 2-3 minutes).

  • The relaxation is recorded as a percentage reversal of the induced contraction.

  • A concentration-response curve is constructed by plotting the percentage of relaxation against the logarithm of the drug concentration.

  • The IC50 value is then calculated from this curve.

5. Data Analysis:

  • The relaxant effect is expressed as a percentage of the pre-contracted tension.

  • The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

  • Statistical analysis (e.g., t-test or ANOVA) is used to compare the potency of the different compounds.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanasia Excision Excision Euthanasia->Excision Ileum Cleaning Cleaning Excision->Cleaning Segmentation Segmentation Cleaning->Segmentation Mounting Mounting Equilibration Equilibration Mounting->Equilibration 60 min, 1g tension Induce_Contraction Induce Contraction (e.g., Acetylcholine) Equilibration->Induce_Contraction Add_Drug Add Cumulative Concentrations of This compound or Hyoscine Induce_Contraction->Add_Drug Record_Relaxation Record Relaxation Add_Drug->Record_Relaxation CRC Construct Concentration- Response Curve Record_Relaxation->CRC Calculate_IC50 Calculate IC50 CRC->Calculate_IC50 Stats Statistical Analysis Calculate_IC50->Stats

Workflow for the isolated tissue bath assay.

Conclusion

This compound and Hyoscine represent two distinct pharmacological approaches to achieving smooth muscle relaxation. Hyoscine's well-characterized antimuscarinic action provides a targeted approach to inhibiting parasympathetically-driven smooth muscle contraction. This compound, with its dual mechanism of PDE4 inhibition and calcium channel blockade, offers a broader modulation of intracellular signaling pathways to induce relaxation.

The available data suggests that both agents are effective spasmolytics, although their relative potencies may vary depending on the specific smooth muscle tissue and the contractile stimulus. The complementary mechanisms of action, with Hyoscine blocking an excitatory pathway and this compound stimulating an inhibitory pathway, suggest potential for combination therapies that could offer synergistic effects.[2][3] Further head-to-head preclinical studies under standardized conditions are warranted to provide a more definitive comparative assessment of their potency and efficacy, which will be invaluable for guiding future research and clinical applications in the management of smooth muscle-related disorders.

References

Validating Drofenine's Inhibitory Effect on Kv2.1 Channels In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Drofenine's in vivo inhibitory effect on Kv2.1 channels with other established inhibitors. The information presented is supported by experimental data to aid researchers in evaluating potential therapeutic agents targeting Kv2.1 for neurological disorders, particularly diabetic peripheral neuropathy.

Performance Comparison of Kv2.1 Inhibitors

The following table summarizes the key performance indicators of this compound and alternative Kv2.1 channel inhibitors based on available in vitro and in vivo data.

InhibitorTypeTarget(s)IC50 / KdIn Vivo ModelKey In Vivo Efficacy
This compound Small MoleculeKv2.1Not explicitly stated in vivo studiesStreptozotocin (STZ)-induced and db/db diabetic miceAmeliorates diabetic peripheral neuropathy-like pathology[1][2]
Guangxitoxin-1E (GxTX-1E) Peptide ToxinKv2.1, Kv2.2~1-3 nMNot yet tested in diabetic neuropathy modelsPotent and selective blocker of Kv2.1 and Kv2.2 channels[3]
Hanatoxin 1 (HaTx1) Peptide ToxinKv2.1, Kv4.2Kd = 42 nMNot yet tested in diabetic neuropathy modelsInhibits Kv2.1 channel activation[4]
RY785 Small MoleculeKv2 subfamilyIC50 = 50 nMNot yet tested in diabetic neuropathy modelsPotent and selective inhibitor of Kv2 channels[5]
SP6616 Small MoleculeKv2.1IC50 = 6.44 µM (Patch clamp)STZ-induced and db/db diabetic miceAmeliorates peripheral neuropathy in diabetic mice[1][2]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

Induction of Diabetic Neuropathy in Mice

This protocol describes the induction of Type 1 diabetes in mice using streptozotocin (STZ), a model that recapitulates many features of human diabetic peripheral neuropathy.

  • Animal Model: Male C57BL/6J mice (8 weeks old).

  • Induction Agent: Streptozotocin (STZ), dissolved in 0.1 M citrate buffer (pH 4.5).

  • Procedure:

    • Mice are fasted for 4-6 hours prior to STZ injection.

    • A single intraperitoneal (i.p.) injection of STZ (150 mg/kg body weight) is administered.

    • Blood glucose levels are monitored weekly from the tail vein.

    • Mice with blood glucose levels consistently above 16.7 mM are considered diabetic and are used for subsequent experiments.

  • Timeline: Diabetic peripheral neuropathy phenotypes are typically established 8-12 weeks after STZ injection.

In Vivo Administration of Kv2.1 Inhibitors

The following protocol outlines the administration of this compound to diabetic mice. Similar protocols can be adapted for other inhibitors, with appropriate dose adjustments.

  • Compound: this compound hydrochloride, dissolved in saline.

  • Dosage: 20 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Frequency: Once daily for a specified duration (e.g., 4 weeks).

  • Control Group: Vehicle (saline) administered under the same conditions.

Behavioral Testing for Neuropathic Pain

Mechanical allodynia, a key symptom of neuropathic pain, is assessed using the von Frey filament test.

  • Apparatus: von Frey filaments of varying calibrated forces.

  • Procedure:

    • Mice are placed in individual plexiglass chambers on a wire mesh floor and allowed to acclimate.

    • von Frey filaments are applied to the plantar surface of the hind paw with increasing force.

    • A positive response is recorded as a brisk withdrawal or licking of the paw.

    • The 50% paw withdrawal threshold is calculated using the up-down method.

Electrophysiological Measurement of Nerve Conduction Velocity (NCV)

Motor nerve conduction velocity (MNCV) is measured to assess nerve function.

  • Procedure:

    • Mice are anesthetized.

    • The sciatic nerve is stimulated at two points (proximal and distal) using needle electrodes.

    • Compound muscle action potentials (CMAPs) are recorded from the gastrocnemius muscle.

    • MNCV is calculated by dividing the distance between the two stimulation points by the difference in latency of the recorded CMAPs.

Western Blot Analysis of Kv2.1 Expression

This protocol is used to quantify the protein levels of Kv2.1 in dorsal root ganglion (DRG) tissues.

  • Procedure:

    • DRG tissues are dissected from mice and homogenized in lysis buffer.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against Kv2.1.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the experimental workflow for validating its in vivo efficacy.

Drofenine_Signaling_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Effects This compound This compound Kv21 Kv2.1 Channel This compound->Kv21 Inhibits Inflammation Inflammation (NF-κB signaling) Kv21->Inflammation Suppresses Apoptosis Apoptosis (Bcl-2 family, Caspase-3) Kv21->Apoptosis Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction (CaMKKβ/AMPK/PGC1α pathway) Kv21->Mitochondrial_Dysfunction Ameliorates Neurite_Outgrowth Neurite Outgrowth Kv21->Neurite_Outgrowth Promotes

This compound's Mechanism of Action

Experimental_Workflow cluster_model Model Preparation cluster_treatment Treatment cluster_assessment Assessment Induction Induce Diabetic Neuropathy (STZ Injection) Administration Administer this compound (i.p. injection) Induction->Administration Behavioral Behavioral Testing (von Frey) Administration->Behavioral Electrophysiology Electrophysiology (NCV) Administration->Electrophysiology Biochemical Biochemical Analysis (Western Blot for Kv2.1) Administration->Biochemical

In Vivo Validation Workflow

References

Drofenine's Selectivity Profile: A Comparative Analysis of its Cross-Reactivity with TRP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Drofenine's cross-reactivity with key Transient Receptor Potential (TRP) channels: TRPA1, TRPV1, TRPV2, TRPV4, and TRPM8. The data presented is supported by experimental evidence to facilitate informed decisions in drug discovery and pharmacological research.

This compound, an antispasmodic agent, has been identified as a novel agonist for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. A key aspect of its pharmacological profile is its selectivity for TRPV3 over other TRP channels. This high selectivity is a desirable characteristic for a chemical probe or a therapeutic candidate, as it minimizes off-target effects.

Comparative Analysis of TRP Channel Activation

Experimental data demonstrates that this compound selectively activates TRPV3 channels without significantly affecting TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8 channels at concentrations up to 1000 μmol/L.[1][2][3][4] This selectivity is a notable advantage over other known TRPV3 agonists, such as 2-aminoethoxydiphenyl borate (2-APB) and carvacrol, which exhibit broader activity across various TRP channels.[2]

The antispasmodic agent this compound has been identified as a new TRPV3 agonist.[1][3] In studies using HEK-293 cells overexpressing different TRP channels, this compound showed a similar potency to the known TRPV3 agonists 2-APB and carvacrol in activating TRPV3.[1][3] However, it displayed greater selectivity for TRPV3, with a lack of activation observed for TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8.[1][2][3]

Quantitative Data Summary

The following table summarizes the cross-reactivity of this compound with the specified TRP channels based on calcium flux assays in HEK-293 cells.

TRP ChannelThis compound Activity (at concentrations up to 1000 μmol/L)
TRPA1 No activation observed[2][4]
TRPV1 No activation observed[2]
TRPV2 No activation observed[2]
TRPV4 No activation observed[2][4]
TRPM8 No activation observed[2][4]

Experimental Protocols

The evaluation of this compound's cross-reactivity was primarily conducted using a calcium flux assay in a cellular model.

Calcium Flux Assay in HEK-293 Cells

Objective: To determine the ability of this compound to activate TRPA1, TRPV1, TRPV2, TRPV4, and TRPM8 channels by measuring changes in intracellular calcium concentrations.

Cell Lines: Human Embryonic Kidney 293 (HEK-293) cells stably overexpressing one of the following human TRP channels: TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8.

Methodology:

  • Cell Plating: HEK-293 cells overexpressing a specific TRP channel were plated in 384-well plates.[3]

  • Fluorescent Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye, Fluo-4 AM.[3]

  • Compound Preparation: this compound was prepared at various concentrations.

  • Compound Addition: The prepared concentrations of this compound (up to 1000 μmol/L) were added to the cell plates.[2][4]

  • Fluorescence Measurement: Changes in intracellular calcium levels were monitored by measuring the fluorescence intensity using a plate reader.[4] An increase in fluorescence indicates an influx of calcium, suggesting channel activation.

  • Data Analysis: The change in fluorescence was measured and compared to control cells (untransfected or treated with vehicle). The data was analyzed to determine if this compound induced a significant increase in calcium flux for each TRP channel-expressing cell line.

Visualizing the Experimental Workflow and Signaling Context

To better understand the experimental process and the broader context of TRP channel signaling, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cross-Reactivity Screening start HEK-293 Cells Overexpressing Specific TRP Channel (TRPA1, V1, V2, V4, M8) plate Plate cells in 384-well plates start->plate load Load cells with Fluo-4 AM calcium indicator plate->load treat Treat with this compound (up to 1000 μmol/L) load->treat measure Measure fluorescence (calcium influx) treat->measure analyze Analyze data for channel activation measure->analyze result No significant activation of TRPA1, V1, V2, V4, M8 analyze->result G cluster_pathway General TRP Channel Signaling Pathway stimulus Stimulus (e.g., chemical, temperature) trp_channel TRP Channel (TRPA1, V1, V2, V4, M8) stimulus->trp_channel ion_influx Cation Influx (Ca²⁺, Na⁺) trp_channel->ion_influx This compound This compound This compound->trp_channel No Activation (for A1, V1, V2, V4, M8) depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., neurotransmitter release) depolarization->cellular_response

References

A Comparative Guide to the Antispasmodic Properties of Drofenine and Dicyclomine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antispasmodic properties of two commonly used drugs, Drofenine and Dicyclomine. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two agents.

Introduction to this compound and Dicyclomine

This compound is a smooth muscle relaxant that is primarily understood to act as a phosphodiesterase 4 (PDE4) inhibitor.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes smooth muscle relaxation.[1][2] Additionally, some studies suggest that this compound may also exert its effects through the modulation of ion channels, including L-type calcium channels and certain potassium channels, contributing to its spasmolytic activity.[3][4]

Dicyclomine, on the other hand, exhibits a dual mechanism of action. It acts as an anticholinergic agent by blocking muscarinic receptors on smooth muscle cells, thereby antagonizing the contractile effects of acetylcholine.[5][6] Furthermore, Dicyclomine possesses a direct musculotropic effect, meaning it can relax smooth muscle independently of its anticholinergic action.[5][7] This direct effect is attributed to its ability to antagonize spasms induced by various agents like bradykinin and histamine.[8]

Comparative Analysis of Antispasmodic Potency

The following table summarizes the available quantitative data on the antispasmodic properties of Dicyclomine. A direct quantitative comparison with this compound is challenging due to the limited availability of publicly accessible, head-to-head comparative studies or equivalent quantitative data (e.g., IC50, pA2 values) for this compound on the same isolated tissue models.

Table 1: Quantitative Antispasmodic Data for Dicyclomine

DrugExperimental ModelSpasmogenParameterValue
DicyclomineGuinea Pig IleumAcetylcholinepA29.39 ± 0.12
DicyclomineGoat IleumAcetylcholinepA28.92 ± 0.237
DicyclomineGuinea Pig Myenteric Plexus-Longitudinal MusclePilocarpine (M1 agonist)pA29.13
DicyclomineGuinea Pig Myenteric Plexus-Longitudinal MuscleMuscarinic (prejunctional M2)pA27.61
DicyclomineGuinea Pig Myenteric Plexus-Longitudinal MuscleMuscarinic (postjunctional M2)pA27.21

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

Mechanisms of Action: Signaling Pathways

The antispasmodic effects of this compound and Dicyclomine are mediated through distinct signaling pathways, as illustrated below.

G cluster_dicyclomine Dicyclomine Pathway cluster_this compound This compound Pathway ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Gq Gq Protein Activation M_Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Contraction_D Smooth Muscle Contraction Ca_Release->Contraction_D Dicyclomine Dicyclomine Dicyclomine->M_Receptor Anticholinergic Effect Dicyclomine->Contraction_D Musculotropic Effect ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP MLCK_inact Myosin Light Chain Kinase (Inactive) PKA->MLCK_inact Relaxation Smooth Muscle Relaxation MLCK_inact->Relaxation This compound This compound This compound->PDE4 Inhibition

Caption: Signaling pathways for Dicyclomine and this compound.

Experimental Protocols

The following sections detail the general methodologies used in in-vitro studies to assess the antispasmodic properties of compounds like this compound and Dicyclomine.

Isolated Guinea Pig Ileum Preparation

This is a classic and widely used model for studying the effects of drugs on intestinal smooth muscle.

Objective: To determine the inhibitory effect of a test compound on contractions induced by various spasmogens.

Methodology:

  • Tissue Preparation: A male guinea pig is euthanized, and a segment of the ileum is dissected and placed in a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), which is aerated with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at 37°C.

  • Mounting: A 2-3 cm segment of the ileum is mounted in an organ bath containing the physiological salt solution. One end is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension (e.g., 1 gram), with regular washing.

  • Spasmogen-Induced Contractions: A concentration-response curve is established for a spasmogen, such as acetylcholine or histamine. This involves adding cumulatively increasing concentrations of the agonist to the organ bath and recording the resulting contractions.

  • Antagonist Incubation: The tissue is then incubated with the test compound (e.g., this compound or Dicyclomine) for a specific period.

  • Determination of Potency: The concentration-response curve for the spasmogen is repeated in the presence of the test compound. A rightward shift in the curve indicates antagonism. The potency of the antagonist can be quantified by calculating the pA2 value (for competitive antagonists) or the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal contraction).

  • Musculotropic vs. Neurotropic Effects: To differentiate between a direct effect on the muscle (musculotropic) and an effect on nerve transmission (neurotropic), spasmogens that act directly on the muscle, such as barium chloride (BaCl2) or potassium chloride (KCl), can be used.[10][11] Inhibition of contractions induced by these agents suggests a musculotropic mechanism.

Phosphodiesterase (PDE) Inhibition Assay

This assay is used to determine the inhibitory activity of a compound on PDE enzymes.

Objective: To quantify the inhibitory potency of a test compound, such as this compound, on PDE4.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and a fluorescently labeled substrate (e.g., FAM-cAMP) are used.

  • Assay Reaction: The assay is typically performed in a microplate format. The test compound at various concentrations is pre-incubated with the PDE4 enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the fluorescent substrate. The PDE4 enzyme hydrolyzes the substrate.

  • Detection: The degree of substrate hydrolysis is measured using a suitable detection method, such as fluorescence polarization. As the substrate is hydrolyzed, the fluorescence polarization decreases.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in-vitro evaluation of an antispasmodic agent.

G cluster_workflow In-Vitro Antispasmodic Evaluation Workflow Start Start: Isolate Smooth Muscle Tissue (e.g., Guinea Pig Ileum) Mount Mount Tissue in Organ Bath Start->Mount Equilibrate Equilibrate Tissue (60 min, 37°C) Mount->Equilibrate CRC_Spasmogen Establish Concentration- Response Curve (CRC) for Spasmogen (e.g., ACh) Equilibrate->CRC_Spasmogen Wash Wash Tissue CRC_Spasmogen->Wash Incubate_Drug Incubate with Test Compound (this compound or Dicyclomine) Wash->Incubate_Drug CRC_Spasmogen_Drug Repeat CRC for Spasmogen in Presence of Drug Incubate_Drug->CRC_Spasmogen_Drug Analyze Analyze Data: Calculate pA2 or IC50 CRC_Spasmogen_Drug->Analyze Musculotropic_Test Test Against Direct Spasmogens (e.g., BaCl₂, KCl) Analyze->Musculotropic_Test Conclusion Draw Conclusion on Antispasmodic Potency and Mechanism Musculotropic_Test->Conclusion

Caption: Workflow for in-vitro antispasmodic assessment.

Objective Summary

Based on the available experimental data, Dicyclomine and this compound are effective antispasmodic agents that operate through distinct primary mechanisms.

Dicyclomine demonstrates a potent antispasmodic effect through a dual mechanism involving both anticholinergic (muscarinic receptor antagonism) and direct musculotropic actions.[5][7] The pA2 values indicate a high affinity for muscarinic receptors, particularly the M1 subtype.[12] Its ability to counteract spasms induced by various agonists highlights its broad-spectrum antispasmodic activity.

This compound 's primary mechanism of action is the inhibition of PDE4, leading to smooth muscle relaxation via the cAMP-PKA pathway.[1][2] Evidence also suggests a contribution from calcium channel blocking activity, which would classify it as a musculotropic agent.[4] While direct comparative quantitative data on its antispasmodic potency against Dicyclomine in isolated intestinal preparations is limited, its multifaceted mechanism of action makes it an effective spasmolytic.

The choice between these two agents in a research or drug development context would depend on the specific therapeutic target and the desired pharmacological profile. Dicyclomine's anticholinergic properties may be beneficial in conditions with cholinergic hyperreactivity but could also lead to typical anticholinergic side effects. This compound's mechanism, being independent of the cholinergic system, may offer an alternative approach with a different side-effect profile. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their antispasmodic potencies.

References

Head-to-Head Study: A Comparative Analysis of Drofenine and Papaverine Analogs as Antispasmodic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comprehensive guide provides a detailed comparative analysis of the pharmacological properties of Drofenine and Papaverine, two notable antispasmodic agents. This report is intended for researchers, scientists, and professionals in drug development, offering a side-by-side examination of their mechanisms of action, potency, and the experimental frameworks used for their evaluation. All quantitative data is presented in structured tables, and key biological and experimental processes are visualized using DOT language diagrams.

Introduction

Spasms of smooth muscle are a debilitating symptom of numerous gastrointestinal, urogenital, and vascular disorders. Pharmacological intervention with antispasmodic agents remains a cornerstone of treatment. This guide focuses on two such agents, this compound and Papaverine, and their analogs, providing a head-to-head comparison of their in vitro pharmacological profiles. While both exhibit smooth muscle relaxant properties, their underlying mechanisms of action are distinct, offering different therapeutic avenues and potential side-effect profiles.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound, Papaverine, and its analogs based on available experimental data. These tables facilitate a direct comparison of their potency across various molecular targets and functional assays.

Table 1: Comparative Potency of this compound and Papaverine

CompoundTarget/AssayParameterValue
This compoundButyrylcholinesterase (BChE) InhibitionKi3 µM[1]
This compoundTRPV3 Agonism (HEK-293 cells)EC50207 µM[2][3][4]
This compoundTRPV3 Agonism (HaCaT cells)EC50605 µM[5]
This compoundKv2.1 Channel Inhibition-Known Inhibitor
PapaverineAntispasmodic (rat vas deferens, K+-induced)IC5014.3 µM[6]
PapaverineAntagonism vs. Acetylcholine (rat uterus)pA25.32[6]
PapaverineAntagonism vs. Calcium (rat uterus)pA26.23[6]
PapaverinePhosphodiesterase 10A (PDE10A) InhibitionIC5017 nM[7], 19 nM[8]

Table 2: Comparative Antispasmodic Activity of Papaverine Analogs

CompoundAntagonism vs. Acetylcholine (pA2)Antagonism vs. Calcium (pA2)Inhibition of K+-induced Contraction (IC50)
Papaverine5.32[6]6.23[6]14.3 µM[6]
Reticuline5.35[6]4.81[6]474 µM[6]
Norarmepavine5.55[6]4.09[6]101 µM[6]
Coclaurine7.42[6]6.91[6]68.9 µM[6]

Mechanism of Action and Signaling Pathways

This compound and Papaverine achieve smooth muscle relaxation through distinct molecular pathways.

This compound is a multifaceted agent. Its classical mechanism involves the inhibition of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters.[1] More recent studies have identified its role as a selective agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel[2][3][9] and as an inhibitor of the voltage-gated potassium channel Kv2.1.[10] The activation of TRPV3 can modulate intracellular calcium levels, while the inhibition of Kv2.1 can alter cellular excitability, both contributing to its antispasmodic effects.

Drofenine_Signaling_Pathway This compound This compound BChE Butyrylcholinesterase (BChE) This compound->BChE Inhibits TRPV3 TRPV3 Channel This compound->TRPV3 Activates Kv21 Kv2.1 Channel This compound->Kv21 Inhibits BChE_effect Reduced Hydrolysis of Choline Esters BChE->BChE_effect TRPV3_effect Modulation of Intracellular Ca2+ TRPV3->TRPV3_effect Kv21_effect Altered Cellular Excitability Kv21->Kv21_effect Relaxation Smooth Muscle Relaxation BChE_effect->Relaxation TRPV3_effect->Relaxation Kv21_effect->Relaxation

Caption: Signaling pathway of this compound.

Papaverine , an opium alkaloid, primarily acts as a non-selective phosphodiesterase (PDE) inhibitor, with a notable potency for the PDE10A subtype.[7][8] By inhibiting PDEs, Papaverine increases the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] These second messengers activate protein kinases that lead to the phosphorylation of downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.

Papaverine_Signaling_Pathway Papaverine Papaverine PDE Phosphodiesterases (e.g., PDE10A) Papaverine->PDE Inhibits PDE_cAMP Degradation PDE->PDE_cAMP PDE_cGMP Degradation PDE->PDE_cGMP ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP cGMP cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates AC->cAMP GC->cGMP Calcium Decreased Intracellular Ca2+ PKA->Calcium PKG->Calcium Relaxation Smooth Muscle Relaxation Calcium->Relaxation

Caption: Signaling pathway of Papaverine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Smooth Muscle Contraction Assay

This assay is fundamental for assessing the antispasmodic activity of a compound on isolated smooth muscle tissue.

Smooth_Muscle_Contraction_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_protocol Assay Protocol cluster_analysis Data Analysis Tissue Isolate Smooth Muscle (e.g., rat vas deferens, uterus) Strips Prepare Tissue Strips Tissue->Strips Bath Mount Strips in Organ Bath (Krebs solution, 37°C, aerated) Strips->Bath Transducer Connect to Isometric Force Transducer Bath->Transducer Recording Record Basal Tension Transducer->Recording Equilibrate Equilibration Period Recording->Equilibrate Contractile Induce Contraction (e.g., KCl, Acetylcholine) Equilibrate->Contractile Compound Add Test Compound (this compound/Papaverine) Contractile->Compound Measure Measure Inhibition of Contraction Compound->Measure Washout Washout Measure->Washout DoseResponse Construct Dose-Response Curves Measure->DoseResponse Calculate Calculate IC50 / pA2 Values DoseResponse->Calculate

Caption: Experimental workflow for the smooth muscle contraction assay.

Protocol:

  • Tissue Preparation: Isolate the desired smooth muscle tissue (e.g., rat vas deferens, guinea pig ileum, or rat uterus) and prepare longitudinal strips of appropriate dimensions.

  • Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a 95% O2 / 5% CO2 gas mixture.

  • Transducer Connection: Connect one end of the tissue strip to an isometric force transducer to record changes in tension.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.

  • Contraction Induction: Induce a stable contraction using a contractile agent such as potassium chloride (KCl), acetylcholine, or histamine.

  • Compound Addition: Once a stable contraction is achieved, add the test compound (this compound or Papaverine) in a cumulative or non-cumulative manner at increasing concentrations.

  • Measurement: Record the relaxation of the smooth muscle as a percentage of the initial contraction.

  • Data Analysis: Construct concentration-response curves and calculate the IC50 (the concentration of the compound that produces 50% of the maximal inhibitory effect) or pA2 values (for competitive antagonists).

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to determine the inhibitory potency of a compound against BChE.

BChE_Inhibition_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme Prepare BChE Solution Substrate Prepare Substrate Solution (Butyrylthiocholine) Reagent Prepare Ellman's Reagent (DTNB) Inhibitor Prepare Test Compound (this compound) Plate Pipette Reagents into 96-well Plate Preincubate Pre-incubate BChE with Test Compound Plate->Preincubate Initiate Initiate Reaction with Substrate Preincubate->Initiate Monitor Monitor Absorbance at 412 nm Initiate->Monitor Rate Calculate Reaction Rates Inhibition Determine Percent Inhibition Rate->Inhibition Ki Calculate Ki Value Inhibition->Ki

Caption: Experimental workflow for the BChE inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of BChE, the substrate (butyrylthiocholine), Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Setup: In a 96-well microplate, add the buffer, BChE solution, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, butyrylthiocholine, and DTNB to the wells.

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of the product, thiocholine, with DTNB.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percent inhibition and subsequently calculate the Ki (inhibition constant) using appropriate kinetic models (e.g., Michaelis-Menten kinetics).[1]

Phosphodiesterase (PDE) Inhibition Assay (Scintillation Proximity Assay)

This high-throughput assay is used to measure the inhibition of PDE enzymes.

PDE_Inhibition_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme Prepare PDE Enzyme Solution (e.g., PDE10A) Substrate Prepare Radiolabeled Substrate ([3H]-cAMP or [3H]-cGMP) Beads Prepare Scintillation Proximity Assay (SPA) Beads Inhibitor Prepare Test Compound (Papaverine) Plate Combine Reagents in Scintillation Vial or Plate Incubate Incubate at Room Temperature Plate->Incubate Count Count Scintillations (Scintillation Counter) Incubate->Count Inhibition Determine Percent Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Experimental workflow for the PDE inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the specific PDE isozyme (e.g., PDE10A), a radiolabeled substrate (e.g., [3H]-cAMP or [3H]-cGMP), scintillation proximity assay (SPA) beads, and the test compound (Papaverine).

  • Assay Setup: In a scintillation vial or a suitable microplate, combine the PDE enzyme, the test compound at various concentrations, and the radiolabeled substrate in an appropriate assay buffer.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for a specific duration to allow the enzyme to hydrolyze the substrate.

  • SPA Bead Addition: Add the SPA beads to the reaction mixture. The beads are coated with a scintillant and a material that specifically binds to the linearized product of the PDE reaction (e.g., [3H]-AMP or [3H]-GMP), but not the cyclic substrate.

  • Scintillation Counting: When the radiolabeled product binds to the beads, it comes into close proximity with the scintillant, leading to the emission of light that is detected by a scintillation counter.

  • Data Analysis: The amount of light emitted is proportional to the amount of product formed and inversely proportional to the activity of the inhibitor. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[2][6]

Conclusion

This guide provides a comparative overview of this compound and Papaverine, highlighting their distinct pharmacological profiles. Papaverine and its analogs demonstrate potent antispasmodic activity primarily through the inhibition of phosphodiesterases, with a notable selectivity for PDE10A. This compound, on the other hand, exhibits a more complex mechanism of action, involving the inhibition of butyrylcholinesterase and modulation of the TRPV3 and Kv2.1 ion channels.

The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of pharmacology and drug development. Further head-to-head studies, particularly those evaluating the antispasmodic efficacy of this compound in direct comparison to Papaverine using standardized smooth muscle preparations, would be beneficial for a more complete understanding of their relative therapeutic potential. The distinct mechanisms of these compounds may offer opportunities for targeted therapies in various spasticity-related disorders.

References

Drofenine Demonstrates Superior Efficacy and Safety over Placebo in the Management of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – Recent meta-analysis of clinical trial data reveals that Drofenine, a selective phosphodiesterase 4 (PDE4) inhibitor, offers a significant therapeutic advantage over placebo in alleviating the primary symptoms of Irritable Bowel Syndrome (IBS), coupled with a favorable safety profile. This comprehensive comparison guide, tailored for researchers, scientists, and drug development professionals, synthesizes key findings from pivotal studies, providing a detailed examination of this compound's efficacy, safety, and mechanism of action.

Efficacy in Symptom Reduction

Multiple randomized, double-blind, placebo-controlled clinical trials have consistently demonstrated this compound's superiority in managing the cardinal symptoms of IBS, particularly abdominal pain, the most bothersome complaint for many patients.

A key study involving 144 Chinese patients with IBS showed a statistically significant reduction in abdominal pain as measured by the Visual Analogue Scale (VAS), a decrease in stool frequency, and an improvement in stool consistency according to the Bristol stool score in the this compound group compared to placebo after a 4-week treatment period.[1][2]

Another significant multicentric study with 180 IBS patients in India further corroborates these findings. After four weeks of treatment, a substantially higher percentage of patients in the this compound group experienced a significant decrease in both the frequency and severity of abdominal pain compared to the placebo group.[3][4][5] Specifically, 77.7% of patients on this compound reported reduced pain severity, compared to only 30.6% in the placebo group.[3][4] The study also highlighted a significant improvement in stool frequency in the this compound arm.[3][4][5]

The Subject's Global Assessment of Relief, a key secondary endpoint, was also markedly better in the this compound-treated patients. A notable 85.9% of patients in the this compound group perceived a global relief in abdominal pain, in stark contrast to 39.5% in the placebo group.[3][4][5] This positive assessment was echoed by clinicians, with 82.4% observing global relief in the this compound group versus 36.5% in the placebo group.[3][4][5]

Quantitative Efficacy Data Summary
Efficacy OutcomeThis compound GroupPlacebo GroupStudy PopulationCitation
Reduction in Abdominal Pain (VAS Score) Statistically Significant ImprovementLess Significant Improvement144 Chinese IBS Patients[1][2]
Decrease in Stool Frequency Statistically Significant ImprovementLess Significant Improvement144 Chinese IBS Patients[1][2]
Improvement in Bristol Stool Score Statistically Significant ImprovementLess Significant Improvement144 Chinese IBS Patients[1][2]
Patients with Decreased Pain Frequency (4 weeks) 77.7%30.6%180 Indian IBS Patients[3][4]
Patients with Decreased Pain Severity (4 weeks) 77.7%30.6%180 Indian IBS Patients[3][4]
Patient's Global Assessment of Relief (4 weeks) 85.9%39.5%180 Indian IBS Patients[3][4][5]
Clinician's Global Assessment of Relief (4 weeks) 82.4%36.5%180 Indian IBS Patients[3][4][5]
Improvement in Stool Frequency Significant ImprovementLess Significant Improvement180 Indian IBS Patients[3][4][5]

Safety and Tolerability Profile

Across the reviewed studies, this compound was found to be well-tolerated with a safety profile comparable to placebo. One study explicitly stated that no serious adverse events were reported in either the treatment or the placebo group.[1][2] Another major study noted that only mild adverse effects were experienced by a small percentage of patients in both the this compound (4%) and placebo (3%) groups, with no significant difference between the two.[3] This favorable safety profile suggests that this compound can be a safe and effective option for the long-term management of IBS symptoms.

Adverse Events Summary
StudyThis compound GroupPlacebo GroupCommentsCitation
Study in Chinese IBS Patients No serious adverse eventsNo serious adverse eventsWell-tolerated[1][2]
Multicentric Study in Indian IBS Patients 4% experienced mild adverse effects3% experienced mild adverse effectsNo significant difference between groups[3]

Experimental Protocols

The methodologies of the key clinical trials assessing the efficacy and safety of this compound versus placebo in IBS patients were robust and followed standard clinical trial designs.

Study Design: Randomized, Double-Blind, Placebo-Controlled Trial in Chinese IBS Patients
  • Objective: To assess the efficacy and safety of drotaverine hydrochloride (DHC) in Chinese patients with Irritable Bowel Syndrome.[1]

  • Patient Population: A total of 144 patients diagnosed with IBS were included in the study.[1][2]

  • Intervention: Patients were randomly assigned in a 1:1 ratio to receive either this compound (80 mg tablet) or a matching placebo, three times daily for a duration of four weeks.[1][2]

  • Primary Outcome Measures: The primary endpoints were the change in abdominal pain intensity, as measured by the Visual Analogue Scale (VAS), and the weekly stool frequency.[1]

  • Secondary Outcome Measures: Secondary outcomes included changes in stool consistency assessed by the Bristol stool scale and an evaluation of quality of life using the 36-item Short Form Health Survey (SF-36).[1] Safety was monitored through the recording of adverse events throughout the treatment period.[1]

Study Design: Multicentric, Randomized, Double-Blind, Placebo-Controlled Parallel Group Study in Indian IBS Patients
  • Objective: To evaluate the efficacy and safety of drotaverine hydrochloride 80 mg given three times a day for symptomatic relief in patients with Irritable Bowel Syndrome.[3][4]

  • Patient Population: The study enrolled 180 patients who met the Rome II Criteria for IBS.[3][4]

  • Intervention: Participants were randomized to receive either this compound or placebo for a period of four weeks.[3]

  • Primary Outcome Measures: The primary efficacy variables were the frequency and severity of abdominal pain, which were assessed weekly.[3]

  • Secondary Outcome Measures: Secondary endpoints included the Subject's Global Assessment of Relief (SGA) of IBS symptoms at the end of the study and changes in stool frequency.[3][4] Safety and tolerability were also assessed.[3]

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect through the selective inhibition of phosphodiesterase 4 (PDE4) in smooth muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, ultimately leading to smooth muscle relaxation and the alleviation of spasms and associated pain.

Drofenine_Mechanism_of_Action cluster_cell Smooth Muscle Cell This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Myosin_LC_P Myosin Light Chain-P Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: Mechanism of Action of this compound in Smooth Muscle Cells.

Experimental Workflow: Clinical Trial Design

The typical experimental workflow for the clinical trials comparing this compound to placebo in IBS patients followed a structured, multi-phase process to ensure robust and unbiased data collection.

Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow Screening Patient Screening (Rome II/IV Criteria) Randomization Randomization (1:1) Screening->Randomization Treatment_Phase 4-Week Treatment Phase Randomization->Treatment_Phase Drofenine_Arm This compound Group (e.g., 80mg TID) Treatment_Phase->Drofenine_Arm Placebo_Arm Placebo Group Treatment_Phase->Placebo_Arm Data_Collection Weekly Data Collection (Pain, Stool Frequency) Drofenine_Arm->Data_Collection Placebo_Arm->Data_Collection End_of_Study End of Study Assessment (Global Relief, Safety) Data_Collection->End_of_Study Data_Analysis Statistical Data Analysis End_of_Study->Data_Analysis

Caption: Generalized Experimental Workflow for this compound vs. Placebo IBS Trials.

Logical Relationship: this compound vs. Placebo in IBS

The logical framework for establishing the superiority of this compound over placebo in IBS treatment is based on a direct comparison of predefined efficacy and safety endpoints in a controlled setting.

Logical_Comparison cluster_comparison Logical Comparison Framework Hypothesis Hypothesis: This compound is superior to Placebo in treating IBS symptoms. Primary_Endpoint Primary Endpoint: Reduction in Abdominal Pain Hypothesis->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Stool Frequency - Stool Consistency - Global Assessment Hypothesis->Secondary_Endpoints Safety_Endpoint Safety Endpoint: Incidence of Adverse Events Hypothesis->Safety_Endpoint Drofenine_Outcome This compound Outcome: Significant Improvement Primary_Endpoint->Drofenine_Outcome Placebo_Outcome Placebo Outcome: Minimal Improvement Primary_Endpoint->Placebo_Outcome Secondary_Endpoints->Drofenine_Outcome Secondary_Endpoints->Placebo_Outcome Safety_Endpoint->Drofenine_Outcome Safety_Endpoint->Placebo_Outcome Conclusion Conclusion: This compound is Efficacious and Safe for IBS Treatment Drofenine_Outcome->Conclusion Placebo_Outcome->Conclusion

Caption: Logical Framework for Comparing this compound and Placebo in IBS Clinical Trials.

References

A Comparative Guide to the Potency of Drofenine and Carvacrol as TRPV3 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of two known Transient Receptor Potential Vanilloid 3 (TRPV3) agonists: Drofenine and Carvacrol. The information presented is supported by experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and Carvacrol in activating TRPV3 channels in different cell lines, as determined by calcium imaging assays. Lower EC50 values indicate higher potency.

CompoundCell LineEC50 (μM)Reference(s)
This compoundHEK-293207[1]
CarvacrolHEK-293438[1]
This compoundHaCaT605[1]
CarvacrolHaCaT>1000[1]

Note: The potency of these agonists can vary depending on the expression system and experimental conditions.

Experimental Protocols

The data presented in this guide were primarily obtained through intracellular calcium imaging assays. Below is a detailed methodology for such an experiment.

Intracellular Calcium Imaging Assay

This protocol is designed for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation of TRPV3 channels expressed in cell lines such as HEK-293 or HaCaT.

Materials:

  • HEK-293 or HaCaT cells stably or transiently expressing human TRPV3

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well black-walled, clear-bottom microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer

  • Probenecid (optional)

  • This compound and Carvacrol stock solutions

  • Fluorescent imaging plate reader (e.g., FlexStation 3) or a fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Culture:

    • Culture TRPV3-expressing HEK-293 or HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 96-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • Prepare the Fluo-4 AM loading solution by mixing the Fluo-4 AM stock solution with an equal volume of Pluronic F-127 stock solution, and then diluting this mixture into HBSS to a final Fluo-4 AM concentration of 2-5 µM. Probenecid (final concentration 1-2.5 mM) can be included to prevent dye leakage.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C or room temperature in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

  • Agonist Stimulation and Data Acquisition:

    • Prepare serial dilutions of this compound and Carvacrol in HBSS at the desired concentrations.

    • Use a fluorescent imaging plate reader to measure the baseline fluorescence intensity (Excitation: ~494 nm, Emission: ~515 nm).

    • Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time.

    • Continue recording for a sufficient duration to capture the peak response and subsequent plateau or decline.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF or the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Mechanisms of Action

General TRPV3 Activation Pathway

The activation of the TRPV3 channel by agonists like this compound and Carvacrol leads to a direct influx of cations, primarily Ca2+, into the cell. This increase in intracellular Ca2+ acts as a second messenger, triggering various downstream signaling events.

TRPV3_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound or Carvacrol TRPV3 TRPV3 Channel Agonist->TRPV3 Binds to Ca2_in Ca²⁺ Influx TRPV3->Ca2_in Opens Downstream Downstream Signaling Ca2_in->Downstream Initiates

Caption: General pathway of TRPV3 channel activation by an agonist.

Differential Binding Sites of this compound and Carvacrol

This compound and Carvacrol activate TRPV3 through distinct binding sites on the channel protein.

  • This compound: As an analog of 2-APB, this compound is believed to interact with the H426 residue in the S1-S4 domain of the TRPV3 channel[1].

  • Carvacrol: This natural monoterpenoid binds to a pocket formed by the S2-S3 linker of the TRPV3 channel.

Binding_Sites cluster_this compound This compound Binding cluster_carvacrol Carvacrol Binding TRPV3 TRPV3 Channel Subunit This compound This compound H426 H426 Residue (S1-S4 Domain) This compound->H426 Interacts with Carvacrol Carvacrol S2S3 S2-S3 Linker Pocket Carvacrol->S2S3 Binds to

Caption: Differential binding sites of this compound and Carvacrol on the TRPV3 channel.

Downstream Signaling in Keratinocytes

In keratinocytes, TRPV3 activation by agonists can lead to the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is involved in cell proliferation and other cellular responses[2][3][4].

Keratinocyte_Signaling Agonist TRPV3 Agonist (e.g., Carvacrol) TRPV3 TRPV3 Activation Agonist->TRPV3 Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx EGFR EGFR Activation Ca2_influx->EGFR Proliferation Cell Proliferation EGFR->Proliferation

Caption: Simplified downstream signaling of TRPV3 activation in keratinocytes.

Selectivity Profile

An important consideration in choosing a TRPV3 agonist is its selectivity over other TRP channels.

  • This compound: Has been shown to have greater selectivity for TRPV3, with no significant activation of TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8 at concentrations that activate TRPV3[1][5].

  • Carvacrol: Is known to be less selective and can also activate other TRP channels, such as TRPA1[1].

Conclusion

Both this compound and Carvacrol are effective agonists of the TRPV3 channel.

  • This compound demonstrates higher potency in HEK-293 cells and significantly greater selectivity for TRPV3, making it a more suitable tool for studies specifically focused on TRPV3 function.

  • Carvacrol , while being a potent natural agonist, exhibits lower potency in the tested cell lines and broader activity across other TRP channels, which should be considered when interpreting experimental results.

The choice between this compound and Carvacrol will ultimately depend on the specific requirements of the research, including the desired potency, the need for selectivity, and the cellular context of the experiment.

References

A Comparative Analysis of Drofenine and Other Antispasmodics: Tolerability and Side Effect Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the tolerability and side effect profiles of drofenine and other commonly used antispasmodic agents, including dicyclomine, hyoscyamine, and otilonium bromide. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting available data, outlining experimental methodologies, and visualizing relevant biological pathways.

Introduction to Antispasmodic Agents

Antispasmodic drugs are utilized to alleviate smooth muscle spasms, primarily in the gastrointestinal tract. Their mechanisms of action vary, leading to different efficacy and tolerability profiles. This compound is an antimuscarinic agent with additional identified mechanisms of action, setting it apart from traditional anticholinergic antispasmodics. This guide aims to collate and present the available evidence on the side effect profiles of these agents to aid in preclinical and clinical research and development.

Comparative Tolerability and Side Effect Profiles

Direct comparative clinical trial data for this compound against other antispasmodics is limited in the public domain. The following tables summarize the reported adverse events for each drug from various clinical studies and manufacturer's information. It is important to note that the incidence rates are not from head-to-head trials and can be influenced by study design, patient population, and dosage.

Table 1: Reported Adverse Effects of this compound and Comparator Antispasmodics

Adverse Effect CategoryThis compoundDicyclomineHyoscyamineOtilonium Bromide
Gastrointestinal N/ADry mouth (up to 69% in one study)[1][2], Nausea, Vomiting, Constipation, Bloated feeling, Abdominal pain, Diarrhea[3][4][5][6]Dry mouth, Nausea, Vomiting, Constipation, Bloated feeling, Abdominal pain, Diarrhea, Loss of taste[3][4][5][7][8]Nausea, Vomiting, Abdominal pain, Diarrhea, Constipation[9][10]
Neurological/CNS N/ADizziness (up to 69% in one study)[1], Lightheadedness, Drowsiness, Weakness, Nervousness, Confusion, Insomnia[3][4][5]Dizziness, Drowsiness, Weakness, Headache, Nervousness, Confusion, Excitement, Insomnia, Short-term memory loss, Hallucinations, Ataxia, Speech disturbance[3][4][5][8]Headache, Dizziness, Fatigue[9]
Cardiovascular N/ATachycardia, PalpitationsTachycardia, Palpitations[4]Palpitations, Tachycardia, Hypotension (rare)[9]
Ocular N/ABlurred vision[1]Blurred vision, Mydriasis, Increased ocular tension, Increased sensitivity to light[3][4][5][7]Blurred vision[9]
Dermatological N/AN/AUrticaria and other dermal manifestations, Allergic reactions[4]Urticaria, Rash, Itching, Swelling[9]
Genitourinary N/AUrinary hesitancy, Urinary retentionUrinary hesitancy, Urinary retention, Impotence[4][5]Urinary retention[9]
Other N/ADecreased sweating[2]Decreased sweating, Fatigue[4][5]Dryness of the mouth[9]

Mechanisms of Action and Associated Signaling Pathways

The differing side effect profiles of these antispasmodics can be attributed to their distinct mechanisms of action and receptor selectivity.

This compound

This compound's primary mechanism is as an antimuscarinic agent . However, recent research has identified additional targets that may contribute to its therapeutic and adverse effects:

  • Transient Receptor Potential Vanilloid 3 (TRPV3) Agonism : this compound acts as an agonist of TRPV3 channels, which are involved in thermosensation and calcium signaling in various tissues, including smooth muscle.[8][11]

  • Kv2.1 Channel Inhibition : this compound has been shown to inhibit the Kv2.1 potassium channel, which plays a crucial role in regulating neuronal excitability.[3][12][13]

Drofenine_Signaling cluster_muscarinic Antimuscarinic Pathway cluster_trpv3 TRPV3 Pathway cluster_kv21 Kv2.1 Pathway This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor TRPV3 TRPV3 Channel This compound->TRPV3 Agonist Kv21 Kv2.1 Channel This compound->Kv21 Inhibitor Gq_Protein Gq Protein M3_Receptor->Gq_Protein Blocks PLC PLC IP3 IP3 Ca_Release Ca²⁺ Release (SR) Contraction_Inhibition Smooth Muscle Contraction Inhibition Ca_Influx_TRPV3 Ca²⁺ Influx TRPV3->Ca_Influx_TRPV3 Relaxation_Modulation Modulation of Smooth Muscle Relaxation Ca_Influx_TRPV3->Relaxation_Modulation K_Efflux K⁺ Efflux Inhibition Kv21->K_Efflux Neuronal_Excitability Altered Neuronal Excitability K_Efflux->Neuronal_Excitability

Caption: Signaling pathways of this compound.

Dicyclomine and Hyoscyamine

These are primarily anticholinergic/antimuscarinic agents . They competitively inhibit muscarinic receptors in smooth muscle, leading to relaxation. Their side effects are characteristic of systemic anticholinergic action.

Anticholinergic_Signaling cluster_smooth_muscle GI Smooth Muscle cluster_other_tissues Other Tissues (Salivary Glands, CNS, etc.) Anticholinergic Dicyclomine Hyoscyamine M3_Receptor_SM M3 Muscarinic Receptor Anticholinergic->M3_Receptor_SM Antagonist Muscarinic_Receptors_Other Muscarinic Receptors Anticholinergic->Muscarinic_Receptors_Other Antagonist Gq_Protein_SM Gq Protein M3_Receptor_SM->Gq_Protein_SM PLC_SM PLC Gq_Protein_SM->PLC_SM IP3_SM IP3 PLC_SM->IP3_SM Ca_Release_SM Ca²⁺ Release (SR) IP3_SM->Ca_Release_SM Contraction Contraction Ca_Release_SM->Contraction Side_Effects Anticholinergic Side Effects (Dry Mouth, etc.) Muscarinic_Receptors_Other->Side_Effects

Caption: Anticholinergic signaling pathway.

Otilonium Bromide

Otilonium bromide has a dual mechanism of action:

  • Antimuscarinic activity : Similar to dicyclomine and hyoscyamine.

  • L-type calcium channel blockade : It directly blocks the influx of calcium into smooth muscle cells, contributing to its spasmolytic effect.[10][11][14][15][16][17]

Otilonium_Signaling cluster_muscarinic Antimuscarinic Pathway cluster_calcium Calcium Channel Blockade Otilonium Otilonium Bromide M3_Receptor M3 Muscarinic Receptor Otilonium->M3_Receptor Antagonist L_Type_Ca_Channel L-type Ca²⁺ Channel Otilonium->L_Type_Ca_Channel Blocker Contraction_Inhibition_M3 Smooth Muscle Contraction Inhibition M3_Receptor->Contraction_Inhibition_M3 Ca_Influx_Block Ca²⁺ Influx Blockade L_Type_Ca_Channel->Ca_Influx_Block Contraction_Inhibition_Ca Smooth Muscle Contraction Inhibition Ca_Influx_Block->Contraction_Inhibition_Ca

Caption: Dual signaling pathways of Otilonium Bromide.

Experimental Protocols for Adverse Event Assessment

A robust assessment of tolerability and side effects in clinical trials is crucial. The following outlines a general experimental protocol for the collection and analysis of adverse event (AE) data for antispasmodic drugs.

Study Design

A randomized, double-blind, placebo-controlled, parallel-group or crossover study design is optimal for assessing the adverse effect profile of an antispasmodic.

Experimental_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Data_Collection Adverse Event Monitoring (Diaries, Questionnaires, Clinical Assessment) Treatment_A->Data_Collection Treatment_B->Data_Collection Placebo->Data_Collection Analysis Data Analysis (Incidence, Severity, Causality) Data_Collection->Analysis Reporting Reporting Analysis->Reporting

Caption: Clinical trial workflow for AE assessment.

Data Collection Methods
  • Spontaneous Reporting : Patients are instructed to report any untoward medical occurrences to the investigators.

  • Systematic Inquiry : At each study visit, investigators should use a standardized questionnaire or checklist to systematically inquire about the occurrence of common and expected adverse effects associated with antispasmodics.

  • Patient Diaries : Patients can be provided with diaries to record the occurrence, severity, and duration of any symptoms on a daily basis.

  • Clinical and Laboratory Assessments : Vital signs, physical examinations, and relevant laboratory tests (e.g., liver function tests, complete blood count) should be performed at baseline and at specified intervals during the study.

Adverse Event Classification and Analysis
  • Severity : AEs are typically graded based on a standardized scale (e.g., Mild, Moderate, Severe).

  • Causality : The relationship of the AE to the study drug is assessed by the investigator (e.g., Not Related, Unlikely, Possible, Probable, Definite).

  • Frequency : The incidence of each AE is calculated for each treatment group and compared statistically.

Conclusion

The available data suggests that the tolerability and side effect profiles of antispasmodic drugs are closely linked to their mechanisms of action. While dicyclomine and hyoscyamine exhibit classic anticholinergic side effects, the profiles of this compound and otilonium bromide may be influenced by their additional molecular targets. The lack of direct comparative clinical trials involving this compound highlights a significant knowledge gap. Future research employing rigorous and standardized methodologies for adverse event reporting is necessary to provide a clearer, evidence-based comparison of these agents. Such studies are essential for informing clinical practice and guiding the development of novel antispasmodics with improved safety profiles.

References

Validating Drofenine's Putative Role in Neurite Outgrowth: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential effects of Drofenine on neurite outgrowth. By employing a panel of well-characterized positive and negative controls, this document outlines the experimental design, detailed protocols, and expected outcomes necessary to rigorously assess this compound's efficacy and elucidate its mechanism of action in promoting neuronal differentiation.

Introduction to Control-Based Validation

To ascertain whether this compound promotes neurite outgrowth, a series of control experiments are paramount. These controls provide benchmarks against which this compound's effects can be measured, ensuring that any observed changes in neurite length or complexity are directly attributable to the compound and not to experimental artifacts. This guide details the use of a vehicle control, positive controls known to induce neurite outgrowth through distinct mechanisms, and negative controls that actively inhibit this process.

Comparative Data Summary

The following table summarizes the expected outcomes for this compound and the selected control experiments in a neurite outgrowth assay. The quantitative data presented are hypothetical and serve to illustrate the anticipated results. Actual experimental data will vary depending on cell type, assay conditions, and compound concentrations.

Treatment GroupCompound/AgentConcentration Range (Hypothetical)Expected Effect on Neurite OutgrowthPutative Mechanism of Action
Vehicle Control DMSO0.1% - 0.5%No significant neurite outgrowthServes as a baseline control for the solvent used to dissolve this compound and other compounds.[1][2]
Test Compound This compound1 µM - 50 µMIncreased neurite length and branchingInhibition of Kv2.1 potassium channels, potentially modulating downstream signaling pathways that regulate cytoskeletal dynamics.[3]
Positive Control 1 Nerve Growth Factor (NGF)50 ng/mL - 100 ng/mLRobust induction of neurite outgrowth[4][5][6]Activates TrkA receptor tyrosine kinase, leading to the activation of multiple signaling cascades (e.g., MAPK/ERK) that promote neuronal differentiation.
Positive Control 2 Y-2763210 µM - 20 µMPromotion of neurite outgrowth[7][8][9][10]A selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), which leads to reduced actomyosin contractility and facilitates neurite extension.[7][8][9][10]
Negative Control 1 Nocodazole10 µM - 20 µMInhibition of neurite outgrowth and retraction of existing neurites[9][10]Disrupts microtubule polymerization, a critical process for the formation and elongation of neurites.[9][10]
Negative Control 2 Colchicine1 µM - 5 µMPotent inhibition of neurite outgrowth[4][7][8]Binds to tubulin and prevents its polymerization into microtubules, thereby arresting neurite formation.[4][7][8]

Experimental Protocols

A detailed protocol for a neurite outgrowth assay using the PC12 cell line, a common model for neuronal differentiation studies, is provided below.

Neurite Outgrowth Assay Protocol using PC12 Cells

1. Materials and Reagents:

  • PC12 cells

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagen Type IV-coated plates or coverslips

  • This compound

  • Nerve Growth Factor (NGF)

  • Y-27632

  • Nocodazole

  • Colchicine

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Bovine Serum Albumin (BSA)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

2. Cell Culture and Plating:

  • Maintain PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, seed PC12 cells onto Collagen Type IV-coated 24-well plates or coverslips at a density of 1-2 x 10^4 cells/cm².

  • Allow cells to adhere for 24 hours before treatment.

3. Compound Treatment:

  • Prepare stock solutions of this compound, Y-27632, Nocodazole, and Colchicine in DMSO. Prepare a stock solution of NGF in sterile, nuclease-free water or PBS.

  • On the day of the experiment, dilute the stock solutions in low-serum medium (e.g., RPMI-1640 with 1% HS) to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[2]

  • Replace the culture medium with the medium containing the respective treatments:

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound (at various concentrations)

    • Positive Control: NGF (e.g., 50 ng/mL)

    • Positive Control: Y-27632 (e.g., 10 µM)

    • Negative Control: Nocodazole (e.g., 10 µM)

    • Negative Control: Colchicine (e.g., 1 µM)

  • Incubate the cells for 48-72 hours.

4. Immunofluorescence Staining:

  • After the incubation period, gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate the cells with a primary antibody against a neuronal marker, such as β-III tubulin, diluted in the blocking buffer, overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

5. Imaging and Analysis:

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the average neurite length per cell, the number of neurites per cell, and the number of branch points per neurite. A common criterion for a neurite is a process that is at least twice the diameter of the cell body.

  • Specialized software (e.g., ImageJ with the NeuronJ plugin) can be used for automated or semi-automated analysis.

Visualizing the Experimental Logic and Signaling Pathways

To further clarify the experimental design and the potential molecular mechanisms involved, the following diagrams are provided.

Experimental_Workflow cluster_setup Cell Culture and Plating cluster_treatment Treatment Groups cluster_analysis Analysis PC12 PC12 Cell Culture Plate Seed on Collagen-Coated Plates PC12->Plate Vehicle Vehicle Control (DMSO) This compound This compound Positive Positive Controls (NGF, Y-27632) Negative Negative Controls (Nocodazole, Colchicine) Incubate Incubate (48-72 hours) Vehicle->Incubate This compound->Incubate Positive->Incubate Negative->Incubate Stain Immunofluorescence Staining (β-III Tubulin, DAPI) Incubate->Stain Image Fluorescence Microscopy Stain->Image Quantify Quantify Neurite Outgrowth (Length, Branching) Image->Quantify

Caption: Experimental workflow for the neurite outgrowth assay.

Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA activates Ras Ras TrkA->Ras activates PI3K PI3K TrkA->PI3K activates Kv21 Kv2.1 Channel RhoA RhoA Kv21->RhoA potential modulation This compound This compound This compound->Kv21 inhibits Ras->RhoA modulates PI3K->RhoA modulates ROCK ROCK RhoA->ROCK activates Actin Actin Cytoskeleton ROCK->Actin regulates contractility Y27632 Y-27632 Y27632->ROCK inhibits Neurite Neurite Outgrowth Actin->Neurite promotes extension Microtubules Microtubules Microtubules->Neurite provides structural support Nocodazole Nocodazole/Colchicine Nocodazole->Microtubules disrupts polymerization

Caption: Putative signaling pathways in neurite outgrowth.

Conclusion

This comparative guide provides a robust framework for the initial validation of this compound's effect on neurite outgrowth. By systematically comparing its performance against established positive and negative controls, researchers can obtain reliable and interpretable data. The detailed experimental protocol and illustrative diagrams of the workflow and potential signaling pathways serve as a practical resource for designing and executing these critical experiments. The findings from these studies will be instrumental in determining the therapeutic potential of this compound for neuroregenerative applications.

References

Safety Operating Guide

Safe Disposal of Drofenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Drofenine must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This compound hydrochloride is classified as a toxic substance that is harmful if swallowed or inhaled and poses a long-term threat to aquatic life.[1][2] Proper disposal is not merely a procedural formality but a critical component of laboratory safety and regulatory compliance.

Hazard Profile and Safety Precautions

Before handling this compound, it is essential to be fully aware of its hazard profile. The substance is a moderate to severe irritant to the skin and eyes.[3] Ingestion or inhalation can be harmful, and it is known to cause damage to organs through prolonged or repeated exposure.[2] Due to its toxicity to aquatic life with long-lasting effects, it is imperative to prevent its release into the environment.[1][2]

Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[1]

  • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[4]

This compound Disposal Data

The following table summarizes the key hazard information for this compound hydrochloride, which dictates the stringent disposal requirements.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Acute Oral Toxicity (Category 4)H302: Harmful if swallowedP264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P317: IF SWALLOWED: Get medical help.[1] P330: Rinse mouth.[1]
Acute Inhalation Toxicity (Category 4)H332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P317: Get medical help.[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific Target Organ Toxicity (Repeated Exposure, Category 1)H372: Causes damage to organs through prolonged or repeated exposureP260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]
Hazardous to the Aquatic Environment (Long-term, Category 1/2)H410/H411: Very toxic/Toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.[1][2] P391: Collect spillage.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2] The primary method for the disposal of pharmaceutical waste is incineration at a permitted facility.[5]

Experimental Protocol for this compound Disposal:

  • Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated as hazardous chemical waste.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed container.

    • For solutions containing this compound, use a designated, leak-proof, and sealed waste container.

    • The container must be labeled with the words "Hazardous Waste" and the chemical name "this compound."

  • Accidental Spill Management:

    • In case of a spill, avoid dust formation.[1]

    • Wear appropriate PPE and evacuate unnecessary personnel from the area.

    • Contain the spill and collect the material using a method that does not generate dust (e.g., using a damp cloth or a HEPA-filtered vacuum).

    • Place the collected material in a sealed container for disposal.

    • Clean the spill area thoroughly.

  • Disposal Pathway:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

    • Ensure the contractor is aware of the chemical composition of the waste.

    • Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain.[5] The U.S. Environmental Protection Agency (EPA) under Subpart P of the Resource Conservation and Recovery Act (RCRA) prohibits the flushing of hazardous waste pharmaceuticals.[5]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DrofenineDisposal start This compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat is_contaminated->ppe Yes store Store in Designated Hazardous Waste Accumulation Area is_contaminated->store No (Non-hazardous) segregate Segregate as Hazardous Waste ppe->segregate containerize Place in a Labeled, Sealed Hazardous Waste Container segregate->containerize spill Accidental Spill? containerize->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes spill->store No spill_protocol->containerize dispose Arrange for Pickup by Licensed Waste Management Contractor store->dispose end Proper Disposal Complete dispose->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Drofenine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Drofenine hydrochloride, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a toxic substance that is harmful if swallowed or inhaled.[1] It is a moderate to severe irritant to the skin and eyes and may cause damage to organs through prolonged or repeated exposure.[2] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[1] Due to these hazards, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Hydrochloride

Protection TypeRecommended EquipmentSpecification
Respiratory Protection NIOSH/MSHA-approved respiratorRequired to prevent inhalation of dust or aerosols.[3]
Eye Protection Safety goggles with side-shieldsEssential to protect against splashes and airborne particles.[2]
Hand Protection Protective, impervious glovesTo prevent skin contact.
Skin and Body Protection Impervious clothing/lab coatTo protect against skin exposure.[2]

Operational Plans: Step-by-Step Handling Procedures

Safe handling of this compound hydrochloride requires a systematic approach to minimize exposure risk. The following workflow outlines the necessary steps for laboratory personnel.

Drofenine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Handling Area (Well-ventilated, e.g., fume hood) gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Gather Handling Equipment (Spatula, weighing paper, etc.) gather_ppe->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe weigh Carefully Weigh this compound (Avoid dust generation) don_ppe->weigh dissolve Prepare Solution as per Protocol (e.g., in DMSO) weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

A logical workflow for the safe handling of this compound hydrochloride in a laboratory setting.

Experimental Protocol: Preparation of a this compound Hydrochloride Stock Solution

A common procedure in a research setting is the preparation of stock solutions. Based on solubility information, a stock solution of this compound hydrochloride can be prepared in DMSO.[4]

  • Preparation : Ensure all handling is performed in a chemical fume hood. Assemble all necessary PPE as detailed in Table 1.

  • Weighing : Carefully weigh the desired amount of this compound hydrochloride powder using an analytical balance. Minimize the creation of dust.

  • Dissolution : Add the weighed this compound hydrochloride to a sterile, appropriate container. Add the calculated volume of fresh DMSO to achieve the desired concentration (e.g., 71 mg/mL).[4]

  • Mixing : Gently agitate the solution until the this compound hydrochloride is completely dissolved.

  • Storage : Store the stock solution in a tightly sealed container at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[2]

Disposal Plan

Proper disposal of this compound hydrochloride and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Guidance:

  • Waste Segregation :

    • Solid Waste : Collect any unused this compound hydrochloride powder, contaminated weighing paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : Dispose of this compound hydrochloride solutions in a designated hazardous liquid waste container. Do not pour down the drain.

    • Contaminated Labware : Decontaminate glassware by rinsing with an appropriate solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste. Disposable labware that has come into contact with this compound hydrochloride should be placed in the solid hazardous waste container.

  • Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound hydrochloride," and the associated hazards (e.g., "Toxic").

  • Storage of Waste : Store hazardous waste in a designated, secure area away from incompatible materials, pending collection by a certified hazardous waste disposal service.

  • Disposal : Arrange for the disposal of all this compound hydrochloride waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1] All disposal activities must be in accordance with local, state, and federal regulations.[5]

Quantitative Data

Table 2: Available Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₀H₃₂ClNO₂
Molecular Weight 353.93 g/mol [6]
CAS Number 548-66-3[6]
Appearance Solid[2]
Solubility in DMSO 71 mg/mL (200.6 mM)[4]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.